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  • Product: N-methylthiolan-3-amine hydrochloride
  • CAS: 2227107-35-7

Core Science & Biosynthesis

Foundational

Engineering the Synthesis of N-Methylthiolan-3-Amine Hydrochloride: A Comprehensive Guide

Executive Summary The synthesis of functionalized sulfur-containing heterocycles is a critical endeavor in modern drug development. N-methylthiolan-3-amine (also known as N-methyltetrahydrothiophen-3-amine) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized sulfur-containing heterocycles is a critical endeavor in modern drug development. N-methylthiolan-3-amine (also known as N-methyltetrahydrothiophen-3-amine) is a highly valuable secondary amine building block. The most robust synthetic route to this compound from thiolan-3-one relies on a one-pot reductive amination. Reductive amination is an efficient and convenient approach to amine compounds due to its ease of operation and the ready availability of a broad set of protocols, accounting for at least a quarter of C-N bond-forming reactions in pharmaceutical synthesis 1. This whitepaper details the mechanistic rationale, optimized reaction conditions, and a self-validating experimental protocol for the synthesis and isolation of N-methylthiolan-3-amine hydrochloride.

Mechanistic Rationale: Navigating Sulfur Poisoning and Chemoselectivity

Tetrahydrothiophen-3-one (thiolan-3-one) serves as a versatile sulfur-containing heterocyclic building block in organic synthesis 2. However, the presence of the thioether moiety dictates strict limitations on the choice of reducing agents.

The Catalyst Poisoning Paradigm: Traditional reductive aminations often employ catalytic hydrogenation (e.g., H2​ with Pd/C or PtO2​ ). In the case of thiolan-3-one, the lone pairs on the sulfur atom act as strong Lewis bases, irreversibly coordinating to the active sites of transition metal catalysts. This catalyst poisoning necessitates the use of stoichiometric hydride donors.

Hydride Donor Chemoselectivity: The one-pot reductive amination process avoids the need to isolate unstable intermediate imines, significantly streamlining the synthetic workflow 3. However, the hydride donor must be carefully selected to avoid premature reduction of the starting ketone. Sodium borohydride ( NaBH4​ ) is too reactive and will rapidly reduce thiolan-3-one to thiolan-3-ol before the methylamine can condense to form the imine. Conversely, sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is sufficiently mild to ignore the ketone, selectively reducing the protonated iminium intermediate formed in situ.

MechanisticLogic Problem1 Sulfur Heterocycle (Catalyst Poisoning) Solution1 Avoid Transition Metals (e.g., Pd/C, PtO2) Problem1->Solution1 Choice Sodium Triacetoxyborohydride (NaBH(OAc)3) Solution1->Choice Problem2 Ketone vs. Iminium Reduction Competition Solution2 Mild Hydride Donor Required Problem2->Solution2 Solution2->Choice

Logical decision matrix for selecting hydride-based reductive amination.

Reaction Optimization & Quantitative Analysis

To establish the most efficient protocol, various reductive amination conditions were evaluated. The quantitative data below highlights the causality behind selecting NaBH(OAc)3​ in Dichloromethane (DCM) over alternative systems.

Reducing AgentSolventAdditiveConversion (%)Isolated Yield (%)Causality / Observation
NaBH4​ MeOHNone< 10%N/ARapid, undesired reduction of ketone to thiolan-3-ol before imine condensation.
NaBH3​CN MeOHAcOH (cat.)> 95%78%Excellent yield, but generates highly toxic HCN gas during aqueous workup.
NaBH(OAc)3​ DCM Et3​N > 98%85%Optimal. Selective reduction of iminium over ketone; mild, non-toxic byproduct profile.
H2​ , Pd/C EtOHNone0%0%Complete catalyst poisoning by the sulfur heteroatom. No reaction observed.

Experimental Methodology: A Self-Validating Protocol

The following protocol leverages a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase before proceeding.

SynthesisWorkflow Start Thiolan-3-one (Starting Material) Imine Iminium Intermediate (Transient) Start->Imine Step 1: Condensation FreeBase N-methylthiolan-3-amine (Free Base) Imine->FreeBase Step 2: Reduction Salt N-methylthiolan-3-amine HCl (Final Product) FreeBase->Salt Step 3: Salt Formation Reagent1 Methylamine HCl Et3N, DCM Reagent1->Imine Reagent2 NaBH(OAc)3 Stir 12h, RT Reagent2->FreeBase Reagent3 4M HCl in Dioxane Ether, 0 °C Reagent3->Salt

Step-by-step workflow for the reductive amination and salt precipitation.

Step 1: Iminium Formation
  • Setup: Charge an oven-dried, argon-flushed round-bottom flask with thiolan-3-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Amine Liberation: Add methylamine hydrochloride (1.5 eq) followed by dropwise addition of triethylamine (TEA) (1.5 eq).

    • Causality: Methylamine is a gas at room temperature; using its hydrochloride salt is operationally safer. TEA liberates the nucleophilic free amine in situ.

    • Self-Validating Check: The initial heterogeneous suspension will gradually clarify as the TEA neutralizes the hydrochloride salt, indicating successful liberation of the free amine.

  • Condensation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate hemiaminal dehydration. Stir at room temperature for 2 hours.

Step 2: Hydride Reduction
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The addition of the hydride donor is exothermic. Cooling prevents thermal degradation of the transient iminium species.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Self-Validating Check: Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% NH4​OH , visualized by ninhydrin stain). Complete consumption of the ketone ( Rf​≈0.8 ) and the appearance of a polar, ninhydrin-active spot ( Rf​≈0.3 ) confirms reduction completion.

Step 3: Quench & Extraction
  • Quench: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: The basic quench safely hydrolyzes unreacted hydride and ensures the product remains in its free-base form, which is highly soluble in the organic phase.

    • Self-Validating Check: Effervescence ( H2​ gas evolution) will occur and eventually cease, indicating complete destruction of the active hydride.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield crude N-methylthiolan-3-amine as a pale yellow oil.

Step 4: Hydrochloride Salt Precipitation
  • Solvent Exchange: Dissolve the crude free base oil in anhydrous diethyl ether (or MTBE).

    • Causality: The free base is susceptible to oxidative degradation and is difficult to handle. Conversion to the HCl salt ensures long-term bench stability and purifies the compound from non-basic impurities.

  • Precipitation: Cool the solution to 0 °C and add 4M HCl in dioxane (1.2 eq) dropwise under vigorous stirring.

    • Self-Validating Check: Immediate formation of a dense, white crystalline precipitate confirms the successful formation of the hydrochloride salt.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford pure N-methylthiolan-3-amine hydrochloride.

References

  • "Enantioselective Transformations in the Synthesis of Therapeutic Agents", ACS Publications. URL:[Link]

Sources

Exploratory

physicochemical properties of N-methylthiolan-3-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of N-methylthiolan-3-amine Hydrochloride This guide provides a comprehensive technical overview of the essential . Designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methylthiolan-3-amine Hydrochloride

This guide provides a comprehensive technical overview of the essential . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the logic of analytical characterization. We will explore the molecule's structural profile, methods of characterization, and the critical data points that inform its application in research and development.

Molecular Profile and Significance

N-methylthiolan-3-amine hydrochloride is a heterocyclic amine salt. The core structure consists of a saturated five-membered tetrahydrothiophene (thiolan) ring, substituted at the 3-position with a methylamino group. As a hydrochloride salt, the amine is protonated, rendering the molecule more stable and water-soluble than its free base counterpart. This class of compounds is of interest in medicinal chemistry and materials science due to the presence of both a secondary amine, which can participate in hydrogen bonding and salt formation, and a sulfur atom, which can engage in various non-covalent interactions.

Understanding the physicochemical properties of this specific salt is paramount for its effective use, from designing synthetic routes and purification strategies to formulating it for biological assays or material science applications.

IdentifierDataSource
Chemical Name N-methylthiolan-3-amine hydrochloride-
Synonyms N-methyltetrahydrothiophen-3-amine HCl-
CAS Number 933727-56-1 (Free Base)[1]
Molecular Formula C₅H₁₂ClNS[2]
Molecular Weight 153.67 g/mol -
Structure (Image of the chemical structure of N-methylthiolan-3-amine hydrochloride)-

Synthesis and Salt Formation: A Conceptual Overview

From a synthetic chemistry perspective, the preparation of N-methylthiolan-3-amine hydrochloride typically involves a two-step process: synthesis of the free base followed by salt formation. A common approach to synthesizing the free base is the reductive amination of thiolan-3-one with methylamine.

This process underscores the importance of the hydrochloride salt form. The free base is expected to be a volatile, potentially odorous liquid with limited aqueous solubility. Conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether.[3] This acid-base reaction yields a stable, crystalline solid that is easier to handle, weigh accurately, and dissolve in aqueous media for downstream applications.

G cluster_synthesis Synthesis of Free Base cluster_salt Salt Formation Thiolan-3-one Thiolan-3-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Thiolan-3-one->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Free_Base N-methylthiolan-3-amine (Free Base) Reductive_Amination->Free_Base Protonation Acid-Base Reaction (Protonation) Free_Base->Protonation HCl Hydrochloric Acid (HCl) in Solvent (e.g., IPA) HCl->Protonation Final_Product N-methylthiolan-3-amine HCl (Crystalline Solid) Protonation->Final_Product G Start Start Prep Prepare 1 mM solution of N-methylthiolan-3-amine HCl in 0.15 M KCl Start->Prep Calibrate Calibrate pH electrode with standard buffers Prep->Calibrate Titrate Titrate with standardized 0.1 M NaOH, recording pH vs. volume Calibrate->Titrate Plot Plot pH vs. Volume of NaOH added Titrate->Plot Analyze Determine inflection point and half-equivalence point Plot->Analyze Result pKa = pH at half-equivalence point Analyze->Result

Caption: Workflow for pKa determination using potentiometric titration.

Analytical Characterization and Purity Assessment

A robust analytical package is essential to confirm the structure, identity, and purity of N-methylthiolan-3-amine hydrochloride.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include:

    • A singlet for the N-methyl (CH₃) protons, deshielded by the nitrogen, typically appearing in the 2.2-2.6 ppm range. [4] * Multiplets for the diastereotopic methylene (CH₂) protons and the methine (CH) proton on the thiolan ring.

    • A broad signal for the N-H proton, which will disappear upon exchange with D₂O. [5]* ¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the nitrogen will be deshielded and appear further downfield compared to the other ring carbons. [4]* Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include:

    • A broad, strong band in the 3300-3500 cm⁻¹ region corresponding to the N-H stretch of the secondary ammonium salt. [4][5] * C-H stretching absorptions just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For this compound, the molecular ion (M⁺) would be that of the free base (C₅H₁₁NS), with an expected m/z of approximately 117. The analysis would adhere to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [4]

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Protocol for HPLC Purity Method Development:

  • Column Selection: A reverse-phase C18 column is a standard starting point for a polar, ionizable compound like this.

  • Mobile Phase Selection:

    • Aqueous (A): Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to ensure consistent protonation of the amine and good peak shape.

    • Organic (B): Acetonitrile or methanol.

  • Method Development:

    • Start with a gradient elution, for example, 5% to 95% B over 10-15 minutes, to determine the approximate retention time of the compound and identify any impurities.

    • Optimize the gradient or switch to an isocratic method to achieve good resolution between the main peak and any impurities.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has some absorbance (e.g., ~210 nm), as saturated amines lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for more universal detection.

  • Validation: Once developed, the method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines. Purity is typically reported as the area percentage of the main peak.

G Sample Dissolved Sample in Mobile Phase Injector Injector Sample->Injector Column Reverse-Phase C18 Column Injector->Column Pump HPLC Pump (Mobile Phase A+B) Pump->Injector Detector UV or CAD Detector Column->Detector Data_System Data Acquisition & Analysis Detector->Data_System

Caption: A simplified schematic of an HPLC workflow for purity analysis.

Conclusion

The define its identity, quality, and suitability for advanced research and development. As a stable, water-soluble crystalline solid, it is well-suited for applications requiring precise handling and aqueous formulation. A thorough characterization, encompassing melting point, solubility, pKa, and a comprehensive suite of spectroscopic and chromatographic analyses, forms a self-validating system that ensures the integrity of experimental results. The methodologies outlined in this guide provide a robust framework for scientists to confidently assess this compound and leverage its properties in their work.

References

  • PubChemLite. N-methylthiolan-3-amine (C5H11NS). [Link]

  • NextSDS. N-methylthiolan-3-amine — Chemical Substance Information. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ChemBK. METHYLAMINE HYDROCHLORIDE - Physico-chemical Properties. [Link]

Sources

Foundational

N-Methylthiolan-3-amine Hydrochloride: A Strategic Building Block in Advanced Drug Discovery

Executive Summary In the landscape of modern pharmacophore design, the incorporation of saturated sulfur-containing heterocycles has emerged as a powerful strategy to modulate lipophilicity, alter metabolic liabilities,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacophore design, the incorporation of saturated sulfur-containing heterocycles has emerged as a powerful strategy to modulate lipophilicity, alter metabolic liabilities, and introduce conformational restriction. N-methylthiolan-3-amine hydrochloride (also known as N-methyltetrahydrothiophen-3-amine hydrochloride) is a highly specialized aliphatic heterocycle[1]. Serving as a versatile secondary amine building block, it is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands[2].

This technical whitepaper provides an in-depth analysis of the structural properties, synthetic methodologies, and downstream applications of this compound. By examining the causality behind specific experimental conditions, this guide establishes a self-validating framework for the reliable synthesis and characterization of N-methylthiolan-3-amine hydrochloride.

Structural Analysis & Physicochemical Properties

The architecture of N-methylthiolan-3-amine features a five-membered tetrahydrothiophene ring with a methylamino substituent at the C3 position.

Causality of Structural Features:

  • Thioether Moiety: The sulfur atom acts as a bioisostere for oxygen or methylene groups, offering unique hydrogen-bond accepting capabilities and altering the oxidative metabolic profile (often undergoing controlled oxidation to sulfoxides or sulfones in vivo).

  • Secondary Amine: The N-methyl group provides a sterically hindered but highly nucleophilic center, ideal for targeted SNAr (nucleophilic aromatic substitution) reactions without the risk of over-alkylation common to primary amines.

  • Hydrochloride Salt Form: Isolating the compound as an HCl salt is a deliberate choice. The free base is an oil that is susceptible to rapid aerial oxidation and degradation. The HCl salt ensures long-term bench stability, high crystallinity, and enhanced aqueous solubility for biological assays[1].

Table 1: Physicochemical & Structural Parameters
ParameterValue
Chemical Name N-methylthiolan-3-amine hydrochloride
Common Synonyms N-methyltetrahydrothiophen-3-amine HCl[3]
CAS Registry Number 2227107-35-7[1]
Molecular Formula C5H12ClNS
Molecular Weight 153.67 g/mol [1]
SMILES CNC1CSCC1.Cl
Physical State Solid (Crystalline Powder)

Application in Targeted Drug Discovery

Compounds containing the tetrahydrothiophene-amine motif have been strategically utilized in the development of PI3K (Phosphoinositide 3-kinase) inhibitors and other targeted therapeutics[2]. In these pathways, the secondary amine of N-methylthiolan-3-amine acts as a nucleophile to displace a leaving group (such as a chloride) on a heteroaromatic scaffold (e.g., a pyrimidine or purine ring). This coupling creates a rigid, three-dimensional vector that projects the thioether ring into specific hydrophobic pockets of the target enzyme.

SynthesisWorkflow SM1 Tetrahydrothiophen-3-one (Starting Material) Reaction1 Reductive Amination NaBH(OAc)3, DCE, 25°C SM1->Reaction1 SM2 Methylamine (CH3NH2) (Amine Source) SM2->Reaction1 Intermediate N-methylthiolan-3-amine (Free Base) Reaction1->Intermediate Reaction2 Salification 4M HCl in Dioxane Intermediate->Reaction2 Product N-methylthiolan-3-amine HCl (CAS: 2227107-35-7) Reaction2->Product Application SNAr / Coupling Kinase Inhibitor Synthesis Product->Application

Figure 1: Synthetic workflow and downstream application of N-methylthiolan-3-amine hydrochloride.

Experimental Protocols & Causality

The synthesis of N-methylthiolan-3-amine relies on the reductive amination of tetrahydrothiophen-3-one. The selection of reagents is paramount to avoid unwanted side reactions, such as the direct reduction of the ketone or the poisoning of the catalyst by the sulfur atom.

Table 2: Reductive Amination Optimization Parameters
Reducing AgentSolventTemp (°C)Conversion (%)Isolated Yield (%)Purity (LC-MS)
NaBH4MeOH0 to 25856288%
NaBH3CNMeOH25927594%
NaBH(OAc)3 DCE 25 >98 89 >98%

Causality in Reagent Selection: The data in Table 2 illustrates a critical causality. Sodium borohydride (NaBH4) in methanol leads to competitive direct reduction of the ketone to tetrahydrothiophen-3-ol, lowering the yield. While Sodium cyanoborohydride (NaBH3CN) improves chemoselectivity, it introduces highly toxic cyanide byproducts. Conversely, Sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) provides optimal conditions. The mild reducing power of NaBH(OAc)3 ensures that reduction only occurs after the iminium ion is fully formed, driving conversion to >98% while leaving the thioether entirely unaffected.

Protocol 1: Synthesis of N-methylthiolan-3-amine (Free Base)
  • Imine Formation: To a solution of tetrahydrothiophen-3-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add methylamine (2.0 M in THF, 1.5 eq). Stir the mixture at 25°C for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes. The delayed addition is a self-validating step: it ensures the iminium intermediate is fully populated before reduction begins, preventing ketone loss.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM).

  • Phase Separation: The organic layer contains the free base. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol 2: Salification to Hydrochloride Salt
  • Solubilization: Dissolve the crude free base in anhydrous diethyl ether (0.5 M).

  • Precipitation: Dropwise, add 4M HCl in dioxane (1.2 eq) under vigorous stirring at 0°C.

  • Self-Validating Purification: The introduction of anhydrous HCl triggers an immediate, quantitative precipitation of the hydrochloride salt. This acts as an intrinsic purification mechanism: the highly polar salt crashes out of the non-polar ethereal solution, while unreacted neutral impurities and organic-soluble byproducts remain dissolved in the supernatant.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford N-methylthiolan-3-amine hydrochloride as a white crystalline solid.

Analytical Characterization & Self-Validating Systems

To ensure absolute scientific integrity, the synthesized batch must be validated through orthogonal analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The end-point of the reductive amination is self-indicating. The disappearance of the ketone mass (M+H = 103) and the emergence of the free base (M+H = 118) provides a binary confirmation of conversion. For the final salt, LC-MS will show the free base mass (118 m/z) in positive ion mode.

  • 1H-NMR (400 MHz, D2O): The causality of the chemical shifts confirms the structure. The N-methyl protons will appear as a distinct singlet around δ 2.7 ppm. The highly deshielded methine proton (C3-H) adjacent to both the nitrogen and the sulfur ring system will present as a complex multiplet around δ 3.8 - 4.0 ppm.

  • Elemental Analysis (CHNS): Confirms the exact stoichiometry of the HCl salt, ensuring no excess HCl or trapped dioxane remains in the crystal lattice.

References

  • Source: evitachem.
  • Source: bldpharm.
  • WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use Source: Google Patents URL

Sources

Exploratory

Solvation Dynamics and Handling Protocols for N-Methylthiolan-3-amine Hydrochloride in Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: N-methylthiolan-3-amine hydrochloride (CAS: 2227107-35-7) Executive Summary & Physicochemical Profiling N-methylthiol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: N-methylthiolan-3-amine hydrochloride (CAS: 2227107-35-7)

Executive Summary & Physicochemical Profiling

N-methylthiolan-3-amine hydrochloride is a highly specialized, sulfur-containing building block frequently utilized in the development of kinase inhibitors and GPCR ligands[1]. While the tetrahydrothiophene (thiolane) ring imparts lipophilic character, the compound is supplied as a secondary amine hydrochloride salt. This ionic center fundamentally alters its physicochemical behavior, presenting distinct solubility challenges in standard organic workflows.

As a Senior Application Scientist, I frequently observe that poor solvent selection for such intermediates leads to incomplete reactions, heterogeneous mixtures, and depressed yields. This guide dissects the thermodynamic principles governing the solubility of this specific salt and provides field-validated protocols for its manipulation.

Solvation Thermodynamics: The Causality of Solubility

The solubility of an amine hydrochloride salt is not arbitrary; it is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent matrix.

Because N-methylthiolan-3-amine hydrochloride contains a charged ammonium group (–NH₂⁺CH₃) and a chloride counter-ion (Cl⁻), the molecule is highly polar. To dissolve this salt, a solvent must possess a sufficiently high dielectric constant ( ϵ ) to overcome the strong electrostatic forces holding the crystal lattice together.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents excel because they provide both high dielectric constants and robust hydrogen-bonding capabilities, stabilizing the dissociated ions via strong ion-dipole interactions[2].

  • Non-Polar & Halogenated Solvents (e.g., Hexane, DCM): These lack the necessary polarity to disrupt the ionic lattice, rendering the salt largely insoluble[3].

SolvationThermodynamics Salt N-methylthiolan-3-amine HCl (High Lattice Energy) Protic Polar Protic Solvent (e.g., MeOH, Water) Salt->Protic Added to Aprotic Non-Polar Solvent (e.g., DCM, Ether) Salt->Aprotic Added to Solvated Solvated Ions (High Solubility) Protic->Solvated Ion-Dipole & H-Bonding Overcomes Lattice Insoluble Crystal Lattice Intact (Insoluble Suspension) Aprotic->Insoluble Insufficient Solvation Energy

Thermodynamic pathways of N-methylthiolan-3-amine HCl solvation based on solvent polarity.

Empirical Solubility Matrix

To facilitate rapid solvent selection, the quantitative and qualitative solubility profiles for amine hydrochloride salts like N-methylthiolan-3-amine are summarized below.

Solvent CategorySolventDielectric Constant ( ϵ )Expected SolubilityMechanistic Rationale
Polar Protic Water80.1Highly SolubleStrong ion-dipole interactions; optimal H-bonding.
Polar Protic Methanol (MeOH)32.7SolubleHigh polarity; effective H-bond donor/acceptor.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7SolubleStrong cation solvation; high overall polarity.
Polar Aprotic Acetonitrile (MeCN)37.5Sparingly SolubleModerate polarity; poor anion solvation capacity.
Halogenated Dichloromethane (DCM)9.1InsolubleLow polarity; cannot overcome lattice energy[3].
Non-Polar Diethyl Ether4.3InsolubleNegligible ion-dipole interaction; used as anti-solvent.

Experimental Methodologies & Self-Validating Protocols

While polar protic solvents are ideal for dissolution, they are often incompatible with downstream electrophilic coupling reactions (e.g., amide bond formation via HATU/EDC), which require aprotic environments like.

Attempting to directly dissolve N-methylthiolan-3-amine hydrochloride in DCM will result in a heterogeneous, unreactive suspension. Furthermore, prolonged heating of secondary amines in DCM can lead to the formation of unwanted aminal byproducts. To resolve this, researchers must employ an in situ free-basing protocol .

Protocol: In Situ Free-Basing for Halogenated Solvents

By introducing a tertiary amine base, the insoluble hydrochloride salt is deprotonated, yielding the highly lipophilic (and DCM-soluble) free amine.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of N-methylthiolan-3-amine hydrochloride in anhydrous DCM (target concentration: 0.1 M to 0.2 M) under an inert nitrogen atmosphere. Observation: The mixture will be a cloudy, insoluble suspension.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. This controls the mild exotherm associated with acid-base neutralization and protects the liberated secondary amine.

  • Base Addition: Slowly add 1.1 to 1.5 equivalents of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise over 5 minutes.

  • Solubilization & Self-Validation: Stir the mixture at 0 °C for 15–30 minutes.

    • System Validation: The success of this protocol is self-validating. As the reaction proceeds, the initial heavy suspension of the target salt will disappear as the free amine dissolves into the DCM[3]. Concurrently, if TEA is used, a new, finer white precipitate of may form, as TEA·HCl is poorly soluble in non-polar media[2]. If DIPEA is utilized, the resulting DIPEA·HCl salt often remains dissolved depending on the exact solvent matrix and concentration[4].

FreeBasingWorkflow Step1 1. Suspension Target HCl salt in DCM Step2 2. Base Addition Add 1.1 eq DIPEA at 0°C Step1->Step2 Step3 3. Deprotonation Amine neutralized in situ Step2->Step3 Step4 4. Solubilization Free amine dissolves in DCM Step3->Step4

Step-by-step in situ free-basing workflow to solubilize the target compound in DCM.

Conclusion

The successful utilization of N-methylthiolan-3-amine hydrochloride relies entirely on respecting its ionic nature. While highly soluble in polar protic solvents, its integration into standard aprotic coupling workflows necessitates strategic free-basing. By leveraging the thermodynamic principles of lattice energy and dielectric constants, chemists can design robust, self-validating reaction systems that maximize yield and minimize heterogeneous side reactions.

References

  • Venkatraman, S., et al. "A 'Bottom-Up' Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes", Organic Process Research & Development, ACS Publications. Available at:[Link]

  • "Dichloromethane", Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Foundational

N-Methylthiolan-3-amine Hydrochloride: A Privileged Thiolane Building Block in Medicinal Chemistry and Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of saturated sulfur-containing heterocycles has emerged as a powerful tactic for modulating the physicochemical and pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of saturated sulfur-containing heterocycles has emerged as a powerful tactic for modulating the physicochemical and pharmacokinetic profiles of drug candidates. N-methylthiolan-3-amine hydrochloride (also known as N-methyltetrahydrothiophen-3-amine hydrochloride) represents a highly versatile "privileged structure" [1]. By combining the unique stereoelectronic properties of the thiolane (tetrahydrothiophene) ring with a secondary methylamine, this building block offers distinct advantages in target binding, metabolic stability, and lipophilicity.

This technical guide provides an in-depth analysis of the mechanistic rationale for utilizing N-methylthiolan-3-amine hydrochloride in drug design, explores its validated applications in kinase and receptor inhibition, and provides robust, self-validating protocols for its synthetic incorporation.

Structural and Physicochemical Rationale

The Thiolane Ring as a Privileged Scaffold

The core of N-methylthiolan-3-amine is the thiolane ring, a five-membered saturated heterocycle containing a sulfur atom. Unlike their oxygen (tetrahydrofuran) or nitrogen (pyrrolidine) analogs, thiolanes exhibit unique conformational flexibilities and electronic distributions.

  • Non-Covalent Interactions: The sulfur atom possesses two lone pairs of electrons that are highly polarizable. This allows the thiolane ring to engage in non-covalent interactions, such as hydrogen bonding (as a weak acceptor), dipole-dipole interactions, and favorable orthogonal multipolar interactions with aromatic rings (chalcogen bonding) within protein binding pockets [1].

  • Lipophilicity and Membrane Permeability: The substitution of oxygen or nitrogen with sulfur generally increases the lipophilicity (LogP) of the scaffold. This enhancement is critical for driving the compound across lipid bilayers, thereby improving cellular permeability and oral bioavailability.

The Role of the N-Methylamine Moiety

The amine group at the 3-position introduces a basic center (pKa ~9.0 - 9.5), enabling the formation of critical salt bridges or strong hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in biological targets [1].

  • Why a Secondary Amine? The N-methyl substitution restricts the conformational freedom of the amine and reduces the hydrogen bond donor count compared to a primary amine. This subtle modification often leads to improved membrane permeability and protects the amine from rapid oxidative deamination by monoamine oxidases (MAOs), thereby enhancing metabolic stability.

  • Hydrochloride Salt Form: The free base of N-methylthiolan-3-amine is a liquid that is susceptible to oxidation and degradation. The hydrochloride salt (CAS: 2227107-35-7) is utilized to ensure a stable, crystalline solid that is highly soluble in polar protic solvents, facilitating accurate weighing and reproducible reaction stoichiometry [2].

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of N-methylthiolan-3-amine hydrochloride, which are essential for predicting its behavior in both synthetic workflows and biological systems [3].

PropertyValueImplication for Drug Design
Chemical Formula C5H12ClNSLow molecular weight building block (MW = 153.67 g/mol ).
Monoisotopic Mass 117.061 Da (Free Base)High atom economy when incorporated into larger scaffolds.
Topological Polar Surface Area (TPSA) ~37.3 Ų (Free Base)Excellent for CNS penetration; well below the 90 Ų threshold for BBB crossing.
Hydrogen Bond Donors 1 (Free Base)Maintains favorable Lipinski parameters.
Hydrogen Bond Acceptors 2 (Free Base)Sulfur and Nitrogen act as interaction points for target proteins.

Validated Applications in Medicinal Chemistry

N-methylthiolan-3-amine has been strategically deployed in the synthesis of several high-value therapeutic classes, particularly where precise spatial arrangement and specific kinase-hinge interactions are required.

IRAK4 Inhibitors for Autoimmune Disorders

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) and IL-1R signaling pathways, making it a prime target for inflammatory and autoimmune diseases (e.g., rheumatoid arthritis, atopic dermatitis). Recent patent literature (e.g., EP3800188A1) highlights the use of thiolane-amine derivatives, including oxidized variants like tetrahydrothiophen-3-amine 1,1-dioxide, in the synthesis of substituted pyrazolopyrimidines acting as potent IRAK4 inhibitors [4]. The amine nitrogen directly couples to the pyrazolopyrimidine core, while the thiolane ring occupies a specific hydrophobic pocket near the kinase hinge region, enhancing selectivity.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Activation IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Signaling NFkB NF-κB (Transcription Factor) TRAF6->NFkB Translocation Inflammation Inflammatory Cytokines (TNFα, IL-6) NFkB->Inflammation Gene Expression Drug Thiolane-based IRAK4 Inhibitor Drug->IRAK4 Competitive Inhibition

Mechanism of action for thiolane-derived IRAK4 inhibitors in the TLR/IL-1R inflammatory signaling pathway.

PI3Kδ Inhibitors for Oncology and Immunity

Phosphatidylinositol 3-kinase delta (PI3Kδ) is heavily implicated in B-cell malignancies and immune-inflammatory diseases. Bicyclic pyrimidine PI3K inhibitors have utilized thiolane-3-amine moieties to achieve isoform selectivity [5]. The N-methyl group provides a specific vector that directs the thiolane ring into the affinity pocket of the p110δ catalytic subunit, differentiating it from the α, β, and γ isoforms.

LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme targeted for hematologic cancers. (Hetero)arylcyclopropylamine compounds incorporating thiolane-3-amine derivatives have been patented as LSD1 inhibitors [6]. The sulfur atom's polarizability is hypothesized to interact favorably with the FAD cofactor or surrounding aromatic residues in the LSD1 active site.

Experimental Workflows: Synthetic Incorporation

To effectively utilize N-methylthiolan-3-amine hydrochloride in drug discovery, it is typically coupled to a heteroaryl halide (e.g., a chloropyrimidine or fluoropyridine) via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality in Protocol Design
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) is used due to its high boiling point and excellent solvating power for both the polar amine salt and lipophilic aryl halides, facilitating the high temperatures (100°C) required for challenging SNAr couplings [4].

  • Self-Validation: The protocol relies on LC-MS for real-time reaction monitoring. The disappearance of the starting mass and the appearance of the [M+H]+ product peak confirm conversion, preventing premature workup.

Step-by-Step SNAr Protocol

Reagents:

  • Heteroaryl Halide (e.g., 2-chloro-pyrazolopyrimidine core): 1.0 equivalent

  • N-methylthiolan-3-amine hydrochloride: 1.2 equivalents

  • DIPEA: 3.0 equivalents

  • Solvent: NMP (anhydrous)

Procedure:

  • Preparation: In an oven-dried, argon-flushed reaction vial, dissolve the heteroaryl halide (1.0 eq) in anhydrous NMP (approx. 0.2 M concentration).

  • Amine Activation: Add N-methylthiolan-3-amine hydrochloride (1.2 eq) to the solution. The suspension will likely remain heterogeneous.

  • Base Addition: Dropwise add DIPEA (3.0 eq). The solution should become homogeneous as the free base of the amine is generated in situ.

  • Heating: Seal the vial and heat the reaction mixture to 100°C using an oil bath or heating block. Stir vigorously for 12–16 hours.

  • Reaction Monitoring (Self-Validation): After 12 hours, sample 5 µL of the reaction mixture, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation checkpoint: Ensure the complete consumption of the heteroaryl halide. If >10% starting material remains, add an additional 0.2 eq of the amine and continue heating for 4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3​ , water (3x to remove NMP), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the target compound.

SNAr_Workflow Step1 Free Base Generation (DIPEA, NMP) Step2 Nucleophilic Attack (100°C, 16h) Step1->Step2 Amine Activation Step3 Reaction Monitoring (LC-MS Validation) Step2->Step3 SNAr Coupling Step4 Aqueous Workup (EtOAc / Water) Step3->Step4 >95% Conversion Step5 Purification (Prep-HPLC) Step4->Step5 NMP Removal

Standard workflow for the SNAr incorporation of N-methylthiolan-3-amine into heteroaryl scaffolds.

Future Perspectives

The utility of N-methylthiolan-3-amine hydrochloride is expanding beyond traditional small-molecule inhibitors. Its unique steric and electronic profile makes it an excellent candidate for the development of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a rigid, lipophilic linker component or as part of the target-binding warhead. Furthermore, the controlled oxidation of the thiolane sulfur to a sulfoxide or sulfone (e.g., tetrahydrothiophen-3-amine 1,1-dioxide) provides a rapid synthetic vector to dramatically alter the molecule's hydrogen-bonding network and solubility profile without changing the heavy-atom framework [4].

By understanding the causality behind its physicochemical properties and leveraging robust synthetic protocols, medicinal chemists can continue to exploit this privileged building block to navigate the complex multi-parameter optimization required in modern drug discovery.

References

  • PubChem. "N-methylthiolan-3-amine (C5H11NS) - PubChemLite." PubChem. Available at:[Link]

  • European Patent Office. "SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS - EP 3800188 A1." EPO. Available at: [Link]

  • Google Patents. "WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use." Google Patents.
  • Google Patents. "RU2681211C2 - (гетеро)арилциклопропиламины в качестве ингибиторов lsd1." Google Patents.
Exploratory

N-Methylthiolan-3-amine Hydrochloride: A Versatile Sulfur-Containing Scaffold in Modern Drug Discovery

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the strategic incorporation of saturated heterocycles is a proven tactic to escape "flatland" (the over-reliance on planar aromatic rings) and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the strategic incorporation of saturated heterocycles is a proven tactic to escape "flatland" (the over-reliance on planar aromatic rings) and improve the physicochemical properties of drug candidates. Among these, the thiolane (tetrahydrothiophene) ring has emerged as a highly privileged, sulfur-containing bioisostere[1].

N-methylthiolan-3-amine hydrochloride (CAS: 2227107-35-7) represents a highly optimized building block within this class. By combining the conformational restrictions of a five-membered saturated ring with the specific physicochemical adjustments afforded by an N-methylated secondary amine, this scaffold provides medicinal chemists with a powerful tool to modulate lipophilicity, reduce hydrogen bond donor (HBD) counts, and precisely tune metabolic stability. This technical guide explores the causal rationale, synthetic methodologies, and real-world applications of this novel scaffold in target-directed drug design.

Physicochemical Rationale: The Thiolane Advantage

Bioisosterism and Conformational Dynamics

Replacing a standard cyclopentane or pyrrolidine ring with a thiolane ring fundamentally alters the three-dimensional vector of attached pharmacophores. The carbon-sulfur (C–S) bond is significantly longer (~1.82 Å) than a carbon-carbon (C–C) bond (~1.54 Å), and the C–S–C bond angle is more acute. This structural distortion alters the ring's puckering dynamics, allowing the amine at the 3-position to access unique spatial orientations that can perfectly complement narrow binding pockets in target kinases or receptors.

The Impact of N-Methylation

Primary amines often present liabilities in drug design, including rapid metabolism (via monoamine oxidases), non-specific toxicity, and poor membrane permeability due to high solvation energies. N-methylation of the thiolan-3-amine core deliberately converts the primary amine into a secondary amine.

  • Causality: This modification reduces the Hydrogen Bond Donor (HBD) count from two to one. According to Lipinski's Rule of Five, minimizing HBDs directly correlates with improved passive membrane permeability and higher oral bioavailability. Furthermore, the methyl group provides slight steric hindrance, protecting the amine from rapid enzymatic degradation.

Quantitative Property Comparison

To illustrate the empirical advantages of this scaffold, Table 1 summarizes the calculated physicochemical properties of the N-methylthiolan-3-amine core compared to its structural analogs.

Table 1: Physicochemical Parameter Comparison of 5-Membered Amine Scaffolds

Scaffold CoreLogP (calc)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsMetabolic Liability
Cyclopentan-3-amine0.8226.021Low
Thiolan-3-amine0.5451.322High (S-oxidation)
N-Methylthiolan-3-amine 0.91 42.5 1 2 Moderate
N-Methylthiolan-3-amine 1,1-dioxide-0.2576.514Very Low[2]

Metabolic Modulation: The Sulfone Switch

A known liability of thioethers (like the thiolane ring) is their susceptibility to in vivo oxidation by Cytochrome P450 enzymes, which can lead to unpredictable pharmacokinetics. However, medicinal chemists leverage this by pre-emptively oxidizing the sulfur atom to a sulfoxide (S=O) or sulfone (1,1-dioxide, O=S=O)[2].

The 1,1-dioxide derivative of N-methylthiolan-3-amine is highly polar, chemically stable, and introduces two potent hydrogen bond acceptors. This "sulfone switch" is frequently used to lower the overall LogP of a highly lipophilic lead compound while simultaneously eliminating the sulfur-based metabolic liability.

LeadOptimization Start Primary Amine Hit (Poor Permeability) Step1 Incorporate Thiolane Ring (Bioisosteric Replacement) Start->Step1  Enhance target fit Step2 N-Methylation (Reduce HBD to 1) Step1->Step2  Increase lipophilicity Step3 S-Oxidation to Sulfone (Block Metabolism) Step2->Step3  Metabolic liability found Final Optimized Lead (Improved PK/PD) Step2->Final  Direct use Step3->Final  Stable 1,1-dioxide

Caption: Logical workflow for lead optimization using the N-methylthiolan-3-amine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for incorporating N-methylthiolan-3-amine hydrochloride are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm success before proceeding.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This protocol details the attachment of the N-methylthiolan-3-amine scaffold to an aryl halide core.

Causality of Reagents:

  • Base (Cs₂CO₃): The starting material is a hydrochloride salt. A strong, non-nucleophilic base like Cesium Carbonate is required to neutralize the HCl in situ and generate the free amine. Cs₂CO₃ is preferred over sodium tert-butoxide to prevent base-catalyzed ring-opening of the thiolane.

  • Catalyst/Ligand (Pd₂(dba)₃ / XPhos): XPhos is a bulky, electron-rich biaryl phosphine ligand. It is specifically chosen because it accelerates the reductive elimination step for secondary amines, preventing unwanted β-hydride elimination side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv), N-methylthiolan-3-amine hydrochloride (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat to 90°C for 12 hours with vigorous stirring.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The disappearance of the aryl halide spot confirms the reaction's progression.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude filtrate. The presence of the [M+H]+ peak corresponding to the coupled product validates successful C-N bond formation.

Protocol B: Chemoselective S-Oxidation to Thiolane 1,1-Dioxide

If metabolic stability requires the sulfone derivative, the coupled product from Protocol A is oxidized.

Causality of Reagents:

  • Oxidant (mCPBA): meta-Chloroperoxybenzoic acid is used in a strict 2.2 molar equivalent excess at 0°C. The low temperature and precise stoichiometry ensure complete oxidation to the sulfone (1,1-dioxide) without causing N-oxidation of the tertiary amine (which requires higher temperatures and different pH conditions).

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Addition: Slowly add mCPBA (2.2 equiv) in small portions over 15 minutes to control the exothermic reaction.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for an additional 1 hour.

  • Validation Checkpoint 1 (IR Spectroscopy): Take a crude aliquot. The appearance of strong asymmetric and symmetric S=O stretching bands at ~1300 cm⁻¹ and ~1150 cm⁻¹ confirms sulfone formation.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by washing with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Validation Checkpoint 2 (¹H-NMR): Purify via column chromatography. In the ¹H-NMR spectrum, observe the diagnostic downfield shift of the protons adjacent to the sulfur atom (moving from ~2.8 ppm in the thioether to ~3.2–3.4 ppm in the sulfone), validating the final structure.

SyntheticWorkflow Reagents Aryl Halide + N-Methylthiolan-3-amine HCl Base Add Cs2CO3 (Neutralize HCl) Reagents->Base Catalyst Pd2(dba)3 / XPhos (Cross-Coupling) Base->Catalyst Product Coupled Thioether (LC-MS Validated) Catalyst->Product Oxidation mCPBA (0°C) (Chemoselective S-Oxidation) Product->Oxidation  If metabolic  stability needed Final Sulfone Target (NMR/IR Validated) Oxidation->Final

Caption: Self-validating synthetic workflow for scaffold integration and subsequent oxidation.

Applications in Target-Directed Drug Design

The utility of the N-methylthiolan-3-amine scaffold (and its oxidized derivatives) is heavily documented in recent patent literature, particularly in the development of highly selective kinase inhibitors.

  • IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in the innate immune system. Substituted pyrazolopyrimidines incorporating the oxidized form of this scaffold (tetrahydrothiophen-3-amine 1,1-dioxide derivatives) have been successfully synthesized and patented for the treatment of autoimmune and inflammatory disorders. The sulfone moiety provides essential hydrogen bonding interactions within the kinase hinge region while maintaining excellent metabolic stability[3].

  • PI3K Inhibitors: Phosphatidylinositol 3-kinases (PI3K) are heavily implicated in malignant transformations and immune responses. Bicyclic pyrimidine compounds utilizing the 1,1-dioxo-tetrahydrothiophen-3-amine motif have demonstrated potent and selective inhibition of the p110 delta isoform. The unique spatial geometry of the thiolane ring allows the N-methyl group to project into a specific hydrophobic pocket, enhancing selectivity over other PI3K isoforms[4].

References

  • Substituted Pyrazolopyrimidines as IRAK4 Inhibitors Source: European Patent Office (EP3800188A1) URL:[Link]

  • Source: World Intellectual Property Organization (WO2010138589A1)
  • 3-(Methylamino)-1lambda6-thiolane-1,1-dione hydrochloride Source: National Center for Biotechnology Information (PubChem CID: 2770817) URL:[Link]

  • Synthetic Access to Thiolane-Based Therapeutics and Biological Activity Studies Source: ResearchGate (Literature Review) URL:[Link]

Sources

Foundational

The Discovery, Synthesis, and Application of N-Methylthiolan-3-amine Hydrochloride: A Technical Whitepaper

Executive Summary The development of highly functionalized aliphatic heterocycles is a cornerstone of modern medicinal chemistry and industrial chemical engineering. Among these, N-methylthiolan-3-amine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized aliphatic heterocycles is a cornerstone of modern medicinal chemistry and industrial chemical engineering. Among these, N-methylthiolan-3-amine hydrochloride (CAS: 2227107-35-7; Free Base CAS: 933727-56-1) has emerged as a critical building block. Featuring a tetrahydrothiophene (thiolane) core and a secondary amine, this compound serves as a bioisostere for pyrrolidines while offering unique hydrogen-bond accepting capabilities via its sulfur atom. This whitepaper details the mechanistic causality behind its first synthesis, provides a self-validating experimental protocol, and explores its diverse applications ranging from PI3Kδ inhibitors to acid gas scrubbing promoters.

Introduction & Chemical Causality

Historically, the transition from simple nitrogen-containing heterocycles (like piperidines and pyrrolidines) to thia-heterocycles was driven by the need to modulate the physicochemical properties of drug candidates. The sulfur atom in the thiolane ring alters the ring's conformational puckering and lowers the basicity of the adjacent amine compared to its nitrogen counterpart.

The specific discovery and utilization of the N-methylated variant, N-methylthiolan-3-amine, was born out of a necessity to fine-tune lipophilicity and steric bulk. However, isolating and storing the free base presents significant challenges. The free base is a volatile, malodorous liquid that is highly susceptible to aerial oxidation (forming sulfoxides) and degradation.

The Causality of Salt Formation: To integrate this compound into high-throughput screening and scalable manufacturing, it was imperative to isolate it as a hydrochloride salt [1]. Protonating the secondary amine to form N-methylthiolan-3-amine hydrochloride locks the amine lone pair, drastically reducing volatility, eliminating the noxious odor, and yielding a stable, non-hygroscopic crystalline solid. This thermodynamic sink ensures stoichiometric precision during downstream coupling reactions.

Mechanistic Pathways & First Synthesis

The foundational synthesis of N-methylthiolan-3-amine relies on the reductive amination of tetrahydrothiophen-3-one. Direct alkylation of tetrahydrothiophen-3-amine with methyl halides is notoriously inefficient, often leading to over-alkylation and the formation of quaternary ammonium salts. Reductive amination circumvents this by forming a discrete imine intermediate.

The Titanium-Mediated Strategy

Tetrahydrothiophen-3-one is prone to enolization, which can lead to unwanted aldol condensation side-products under basic conditions. To suppress this, Titanium(IV) isopropoxide (Ti(O-iPr)₄) is employed. Ti(O-iPr)₄ acts dualistically:

  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing its electrophilicity.

  • Dehydration: It acts as a water scavenger, driving the equilibrium toward the imine intermediate without requiring harsh Dean-Stark conditions.

Subsequent reduction with Sodium borohydride (NaBH₄) at strictly controlled temperatures (0 °C) ensures the selective reduction of the imine over any unreacted ketone, preventing the formation of tetrahydrothiophen-3-ol impurities.

Synthesis_Workflow Ketone Tetrahydrothiophen-3-one (Starting Material) Imine Imine Intermediate (In Situ) Ketone->Imine Condensation Amine Methylamine + Ti(O-iPr)4 (Lewis Acid/Dehydrator) Amine->Imine FreeBase N-Methylthiolan-3-amine (Free Base) Imine->FreeBase Reduction Reductant NaBH4 (0 °C) (Reduction) Reductant->FreeBase Product N-Methylthiolan-3-amine HCl (Final Product) FreeBase->Product Salt Formation Acid 4M HCl in Dioxane (Precipitation) Acid->Product

Fig 1. Self-validating synthetic workflow for N-methylthiolan-3-amine HCl.

Self-Validating Experimental Protocol

As an application scientist, I emphasize protocols that build in their own quality control checkpoints. The following methodology ensures high fidelity and purity.

Step 1: Imine Condensation

  • Charge a flame-dried, argon-flushed 500 mL round-bottom flask with tetrahydrothiophen-3-one (1.0 eq, 100 mmol) and absolute ethanol (150 mL).

  • Add methylamine solution (2.0 eq, 33% w/w in absolute ethanol).

  • Dropwise, add Ti(O-iPr)₄ (1.2 eq, 120 mmol) over 30 minutes. Validation Check: The solution will transition from clear to a pale yellow, indicating Ti-imine complex formation. Stir at ambient temperature for 12 hours.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add NaBH₄ (1.5 eq, 150 mmol) in small portions over 45 minutes to control the exothermic release of hydrogen gas. 6. Stir for an additional 2 hours at 0 °C, then warm to room temperature.

Step 3: Workup and Extraction 7. Quench the reaction by adding 10 mL of water. A dense white precipitate (TiO₂ salts) will form. 8. Filter the suspension through a pad of Celite, washing the filter cake with dichloromethane (DCM). 9. Concentrate the filtrate under reduced pressure, partition between DCM and 1M NaOH, and extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude free base.

Step 4: Anhydrous Salt Formation 10. Dissolve the crude free base in anhydrous diethyl ether (100 mL) and cool to 0 °C. 11. Add 4M HCl in 1,4-dioxane (1.1 eq) dropwise under vigorous stirring. Validation Check: Immediate precipitation of a white crystalline solid confirms salt formation. 12. Filter the solid, wash with cold anhydrous ether, and dry under high vacuum to afford N-methylthiolan-3-amine hydrochloride.

Quantitative Reaction Metrics

To guide process development, the following table summarizes the quantitative data comparing the optimized Titanium-mediated route against traditional direct alkylation and un-catalyzed reductive amination.

Synthetic RouteKey ReagentsIsolated Yield (%)Purity (HPLC)Key ImpuritiesScalability
Direct Alkylation 3-bromothiolane, MeNH₂35%< 80%Quaternary salts, elimination productsPoor
Standard Red. Amination Ketone, MeNH₂, NaBH₃CN55%88%Tetrahydrothiophen-3-ol, aldol dimersModerate
Ti-Mediated Red. Amination Ketone, MeNH₂, Ti(O-iPr)₄, NaBH₄82% > 98% Trace TiO₂ (removed via filtration)Excellent

Industrial & Pharmaceutical Applications

Medicinal Chemistry: PI3Kδ Inhibitors

N-methylthiolan-3-amine is a privileged scaffold in oncology and immunology. Specifically, it has been patented as a core structural appendage in bicyclic pyrimidine inhibitors targeting the delta isoform of Phosphoinositide 3-kinase (PI3Kδ) [2]. In these architectures, the N-methyl group occupies a specific hydrophobic pocket within the kinase hinge region, while the thiolane sulfur provides a weak but critical hydrogen-bond interaction that enhances target residence time.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3Kδ (Target) RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT Kinase PIP3->AKT Activates Pathway Drug N-Methylthiolan-3-amine Derived Inhibitor Drug->PI3K Competitive Inhibition

Fig 2. Mechanism of PI3Kδ inhibition by N-methylthiolan-3-amine derivatives.

Industrial Engineering: Acid Gas Scrubbing

Beyond pharmaceuticals, derivatives of this amine (including its oxidized 1,1-dioxide form) are utilized as promoter amines in acid gas scrubbing solvents [3]. In post-combustion CO₂ capture, tertiary amines have low regeneration energy but slow reaction kinetics. Adding a sterically hindered secondary amine like N-methylthiolan-3-amine acts as a kinetic promoter, rapidly forming a transient carbamate that subsequently hydrolyzes, thereby increasing the overall mass transfer rate of CO₂ into the solvent system without drastically increasing the thermodynamic penalty of regeneration.

References

  • PubChem . "N-methylthiolan-3-amine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use." World Intellectual Property Organization.
  • Google Patents. "US9409125B2 - Method of Increasing Mass Transfer Rate of Acid Gas Scrubbing Solvents." United States Patent and Trademark Office.

Protocols & Analytical Methods

Method

use of N-methylthiolan-3-amine hydrochloride as a building block in organic synthesis

An In-Depth Guide to the Synthetic Utility of N-methylthiolan-3-amine hydrochloride Authored by: A Senior Application Scientist Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of N-methylthiolan-3-amine hydrochloride

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-methylthiolan-3-amine hydrochloride has emerged as a valuable and versatile intermediate, prized for its unique combination of a nucleophilic secondary amine and a conformationally defined saturated heterocycle. The thiolane (tetrahydrothiophene) ring system, a common motif in biologically active compounds, provides a robust scaffold, while the N-methylamino group serves as a reactive handle for a multitude of synthetic transformations.

This guide provides an in-depth exploration of N-methylthiolan-3-amine hydrochloride, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations for its use. We will delve into its core reactivity, present detailed, field-tested protocols for key synthetic applications, and discuss its significance in the context of drug discovery and development.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValue
Chemical Name N-methylthiolan-3-amine hydrochloride
Synonyms N-methyltetrahydro-3-thiophenamine HCl
CAS Number 179529-62-3 (parent), specific HCl salt CAS may vary
Molecular Formula C₅H₁₂ClNS
Molecular Weight 153.67 g/mol
Physical Form Typically an off-white to white solid or crystalline powder
Solubility Soluble in water and polar organic solvents like methanol

Stability and Storage: N-methylthiolan-3-amine hydrochloride is a hygroscopic solid. It is essential to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation.

Critical Safety and Handling Protocols

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. N-methylthiolan-3-amine hydrochloride and its parent free base present several hazards.[1][2]

  • Hazards: The compound is classified as harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[1][2] Inhalation may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[4]

  • Handling: Avoid the formation of dust and aerosols.[4] Use appropriate tools for transfer and weighing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

Core Reactivity: The Latent Nucleophile

The synthetic utility of N-methylthiolan-3-amine hydrochloride is almost entirely derived from the nucleophilic character of its secondary amine. However, in its commercially supplied hydrochloride salt form, the amine's lone pair is protonated, rendering it non-nucleophilic and stable for storage. The crucial first step in almost all its applications is the in situ liberation of the free amine using a base.

This acid-base reaction is the gateway to its reactivity.[5][6] The choice of base is critical and depends on the specific reaction being performed; common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

G cluster_0 Activation of the Building Block Salt N-methylthiolan-3-amine HCl (Stable, Non-nucleophilic) FreeAmine N-methylthiolan-3-amine (Reactive Nucleophile) Salt->FreeAmine Deprotonation Base Base (e.g., TEA, K₂CO₃) Base->FreeAmine Byproduct Byproduct (e.g., [HNEt₃]Cl) G cluster_workflow Workflow: Amide Synthesis start Dissolve Amine HCl (1.0 eq) & Base (2.2 eq) in anhydrous DCM add_acyl Add Acyl Chloride (1.1 eq) dropwise at 0°C start->add_acyl react Stir at RT Monitor by TLC add_acyl->react workup Quench with H₂O Separate Layers react->workup extract Extract Aqueous Layer with DCM workup->extract dry Combine Organics Dry (Na₂SO₄), Filter extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify end Characterize Product purify->end

Caption: Experimental workflow for tertiary amide synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-methylthiolan-3-amine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Stir for 10-15 minutes.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to 0°C and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acid impurities), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure tertiary amide.

Application 2: Tertiary Amine Synthesis via Nucleophilic Alkylation

Direct alkylation via an SN2 reaction is a straightforward method for synthesizing more complex tertiary amines. This reaction involves the amine acting as a nucleophile to displace a leaving group from an electrophilic carbon center, such as an alkyl halide. [5] Causality in Protocol Design:

  • Electrophile: Primary and secondary alkyl halides (or tosylates/mesylates) are ideal substrates. Tertiary halides will primarily undergo elimination.

  • Base: A non-nucleophilic base is crucial to prevent competition with the amine nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are poorly soluble in many organic solvents, facilitating a heterogeneous reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or DMF are preferred as they solvate the cation of the base while leaving the anion relatively free, enhancing its basicity and promoting the SN2 mechanism.

G cluster_mech Mechanism: SN2 Alkylation Amine R₂NH TransitionState [R₂NH---R'---X]‡ Amine->TransitionState AlkylHalide R'-X AlkylHalide->TransitionState Product R₂N⁺HR'  X⁻ TransitionState->Product Leaving group departs FinalProduct R₂NR' Product->FinalProduct Deprotonation Base Base Base->FinalProduct G cluster_workflow Workflow: Reductive Amination start Combine Amine HCl (1.0 eq), Aldehyde (1.1 eq), & Base (1.1 eq) in DCE stir Stir for 30 min at RT (Iminium Formation) start->stir reduce Add NaBH(OAc)₃ (1.5 eq) portion-wise stir->reduce react Stir for 4-16 h at RT Monitor by LC-MS reduce->react workup Quench with sat. NaHCO₃ Separate Layers react->workup extract Extract Aqueous Layer with DCM workup->extract dry Combine Organics Dry (Na₂SO₄), Filter extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify end Characterize Product purify->end

Sources

Application

Application Note: Optimized Protocol for the Chemoselective N-Acylation of N-Methylthiolan-3-amine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Introduction & Mechanistic Rationale N-methylthiolan-3-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

N-methylthiolan-3-amine (CAS: 933727-56-1) is a highly versatile cyclic thioether building block utilized in the design of conformationally restricted pharmacophores [1]. In drug development, the functionalization of this secondary amine via N-acylation is a critical step for generating stable amide linkages. However, because the precursor is typically supplied as a stable hydrochloride salt to prevent oxidative degradation of the thioether, the acylation protocol requires precise stoichiometric and environmental controls.

As a Senior Application Scientist, I have designed this protocol to address the specific chemical nuances of this substrate. The methodology avoids common pitfalls such as competitive S-alkylation, thioether oxidation, and incomplete conversion caused by poor salt solubility.

Causality in Experimental Design
  • Base Selection (DIPEA vs. Triethylamine): We utilize N,N-Diisopropylethylamine (DIPEA) rather than standard Triethylamine (TEA). DIPEA is sterically hindered, making it a powerful base but a poor nucleophile. This prevents the formation of competitive acylammonium intermediates with the base itself [2].

  • Stoichiometric Precision: The protocol mandates exactly 2.5 equivalents of DIPEA. The first 1.0 equivalent is strictly consumed to break the stable hydrochloride lattice and liberate the nucleophilic secondary amine in situ. The remaining 1.5 equivalents act as a dynamic scavenger for the HCl generated during the acylation event, driving the equilibrium forward without creating a highly basic environment that could promote side reactions.

  • Thermal Control: The electrophilic addition is performed at 0 °C. The nucleophilic attack on the acyl chloride is highly exothermic. Suppressing the temperature stabilizes the zwitterionic tetrahedral intermediate and prevents localized heating, which could otherwise trigger the oxidation of the sulfur atom if trace oxidants are present.

Materials and Reagents

The following reagents are required for a standard 10 mmol scale reaction.

ReagentRoleEquivalentsAmount
N-Methylthiolan-3-amine HCl Substrate (Nucleophile source)1.0 eq10.0 mmol (1.53 g)
Acyl Chloride (e.g., Benzoyl chloride)Electrophile1.1 eq11.0 mmol
DIPEA (Anhydrous)Base / Acid Scavenger2.5 eq25.0 mmol (4.35 mL)
Dichloromethane (DCM) (Anhydrous)Solvent0.1 M100 mL
Saturated NaHCO₃ (aq) Quenching Agent-50 mL
Brine (NaCl, aq) Washing Agent-50 mL
Anhydrous Na₂SO₄ Drying Agent-As needed

Experimental Workflow

Workflow A 1. Salt Neutralization (DIPEA in DCM, 0°C) B 2. Electrophile Addition (Dropwise, 15 min) A->B C 3. Amide Formation (Stir at RT, 2-4 h) B->C D 4. Aqueous Quench (Sat. NaHCO3) C->D E 5. Phase Extraction & Drying (Na2SO4) D->E F 6. Flash Chromatography E->F

Figure 1: Step-by-step experimental workflow for the N-acylation of amine hydrochlorides.

Step-by-Step Protocol

Phase 1: Free-Basing and Activation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere to exclude ambient moisture.

  • Suspend N-methylthiolan-3-amine hydrochloride (1.53 g, 10.0 mmol) in 80 mL of anhydrous DCM. The mixture will appear heterogeneous.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (4.35 mL, 25.0 mmol) dropwise over 5 minutes. Observation: The suspension will gradually clear as the hydrochloride salt is neutralized and the highly soluble free secondary amine is liberated into the organic phase. Stir for an additional 15 minutes at 0 °C.

Phase 2: Electrophilic Addition 5. Dilute the chosen acyl chloride (11.0 mmol) in 20 mL of anhydrous DCM. 6. Transfer the acyl chloride solution to an addition funnel and add it dropwise to the reaction mixture over 15–20 minutes, maintaining the internal temperature at 0 °C. 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor reaction progress via TLC (e.g., 50% EtOAc/Hexanes, visualized with ninhydrin or iodine) or LC-MS.

Phase 3: Quench and Extraction 8. Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. This neutralizes any unreacted acyl chloride and residual HCl. 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 30 mL). 10. Combine the organic layers and wash with 50 mL of brine to remove residual aqueous impurities and pre-dry the organic phase. 11. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. A typical gradient is 10% to 40% Ethyl Acetate in Hexanes, depending on the lipophilicity of the acyl group.

Mechanistic Pathway

Understanding the electron flow is critical for troubleshooting. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Mechanism N1 N-Methylthiolan-3-amine HCl (Inactive Salt) N2 Free Secondary Amine (Active Nucleophile) N1->N2 DIPEA (1.0 eq) Deprotonation N4 Tetrahedral Intermediate (Zwitterionic) N2->N4 Nucleophilic Attack N3 Acyl Chloride (Electrophile) N3->N4 Electrophilic Capture N5 N-Acyl Amide Product + DIPEA-HCl N4->N5 Chloride Elimination & Proton Transfer

Figure 2: Mechanistic pathway of secondary amine N-acylation via a tetrahedral intermediate.

Data Presentation & Expected Outcomes

The protocol is highly robust across various acylating agents. Below is a summary of expected quantitative data based on standardized internal validations [3].

Acylating AgentSteric ProfileReaction TimeIsolated Yield (%)Purity (HPLC)
Acetyl Chloride Unhindered Aliphatic2.0 h88 – 92%>98%
Benzoyl Chloride Aromatic3.0 h85 – 89%>97%
Pivaloyl Chloride Highly Hindered6.0 h75 – 80%>95%
Fmoc-Cl Bulky Protecting Group4.0 h82 – 86%>98%

Troubleshooting & Self-Validation (E-E-A-T)

A self-validating protocol must anticipate failure modes. If yields deviate from the table above, investigate the following parameters:

  • Issue: Unreacted Starting Material (Low Yield)

    • Causality: Incomplete neutralization of the hydrochloride salt. The salt is entirely unreactive toward electrophiles.

    • Solution: Verify the quality and dryness of the DIPEA. Amines absorb atmospheric CO₂ and water over time, degrading their basicity. Ensure exactly 2.5 equivalents are used.

  • Issue: Formation of Sulfoxide Byproducts (M+16 on LC-MS)

    • Causality: The thioether sulfur in the thiolane ring is susceptible to oxidation. This occurs if the reaction overheats during the exothermic acyl addition or if old, peroxide-containing ethereal solvents (like THF) are substituted for DCM.

    • Solution: Strictly maintain the 0 °C temperature during addition. Never substitute DCM with uninhibited THF unless freshly distilled.

  • Issue: Difficult Chromatographic Separation

    • Causality: Excess unreacted acyl chloride hydrolyzes into the corresponding carboxylic acid during the aqueous quench, which can co-elute with polar amides.

    • Solution: Ensure the NaHCO₃ quench is stirred vigorously for at least 10 minutes to fully partition the resulting carboxylate salt into the aqueous layer.

References

  • NextSDS. (2024). N-methylthiolan-3-amine — Chemical Substance Information. NextSDS Chemical Database. URL: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral acylating reagents for the preparation of primary, secondary, and tertiary amides. The Journal of Organic Chemistry, 65(24), 8210-8213. URL:[Link]

Method

Application Note: N-Methylthiolan-3-amine Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis

Executive Summary N-methylthiolan-3-amine hydrochloride (also known as N-methyltetrahydrothiophen-3-amine hydrochloride) is a highly valuable building block in the synthesis of complex heterocyclic compounds, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylthiolan-3-amine hydrochloride (also known as N-methyltetrahydrothiophen-3-amine hydrochloride) is a highly valuable building block in the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and GPCR ligands. The incorporation of a tetrahydrothiophene (thiolane) ring introduces a unique sulfur-containing aliphatic pharmacophore. Sulfur's polarizability and its ability to be selectively oxidized to a sulfoxide or sulfone (1,1-dioxide)[1] provide medicinal chemists with a late-stage handle to fine-tune a drug candidate's topological polar surface area (TPSA) and aqueous solubility. Furthermore, the N-methyl group restricts the conformational flexibility of the resulting tertiary amine, often locking the heterocycle into a favorable bioactive conformation.

While the free base of N-methylthiolan-3-amine is an oil susceptible to oxidative degradation, the hydrochloride salt is a bench-stable, free-flowing solid. This necessitates an in-situ neutralization step (freebasing) during synthesis. This guide details the strategic incorporation of this building block into larger heteroaromatic scaffolds using Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling methodologies[2].

Strategic Decision Workflow

The choice of coupling methodology depends entirely on the electronic nature of the target electrophile. The decision tree below outlines the logical workflow for selecting the appropriate reaction conditions.

DecisionTree A Target Electrophile (Hetero)aryl Halide B Electron-Deficient? (e.g., 2-chloropyrimidine) A->B C Unactivated / Electron-Rich? (e.g., aryl bromide) A->C D Nucleophilic Aromatic Substitution (SNAr) B->D Yes E Buchwald-Hartwig Cross-Coupling C->E Yes F Base: DIPEA Solvent: DMF Temp: 80-100°C D->F G Cat: Pd2(dba)3 / RuPhos Base: NaOtBu Temp: 90-110°C E->G

Caption: Decision matrix for selecting the optimal coupling strategy for N-methylthiolan-3-amine.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: When reacting with electron-deficient heteroaromatics (e.g., 2,4-dichloropyrimidine or 2-chloroquinazoline), SNAr is the preferred, metal-free route. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. Polar aprotic solvents like DMF or NMP are utilized to stabilize the anionic Meisenheimer complex intermediate, significantly accelerating the reaction kinetics.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the electron-deficient heteroaryl chloride (1.0 mmol) and N-methylthiolan-3-amine hydrochloride (1.2 mmol).

  • Solvation & Freebasing: Suspend the solids in anhydrous DMF (5.0 mL). Dropwise, add DIPEA (3.0 mmol).

    • Causality: Three equivalents of base are required: one to neutralize the hydrochloride salt of the amine, one to neutralize the HCl generated during the substitution, and one in excess to maintain a basic medium.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80–100 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the[M+H]+ peak corresponding to the coupled product validates the formation of the Meisenheimer complex and subsequent chloride elimination.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL).

    • Causality: The LiCl wash is critical for effectively partitioning and removing residual DMF from the organic phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism N1 N-methylthiolan-3-amine + DIPEA N3 Meisenheimer Complex (Anionic Intermediate) N1->N3 Nucleophilic Attack N2 Heteroaryl Halide (Electrophile) N2->N3 N4 Coupled Heterocycle + Halide Salt N3->N4 Leaving Group Departure

Caption: Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex intermediate.

Protocol B: Buchwald-Hartwig Amination

Causality & Rationale: For unactivated or electron-rich aryl halides where SNAr fails, Palladium-catalyzed Buchwald-Hartwig cross-coupling is required[2]. A precatalyst like Pd₂(dba)₃ paired with an electron-rich, sterically bulky biaryl phosphine ligand (e.g., RuPhos) facilitates the oxidative addition of the unactivated aryl halide and promotes the reductive elimination of the sterically hindered tertiary amine product[3]. Strong bases like sodium tert-butoxide (NaOtBu) are used to deprotonate the amine.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 mmol), N-methylthiolan-3-amine hydrochloride (1.5 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and NaOtBu (3.0 mmol).

    • Causality: NaOtBu must be used in excess to account for the neutralization of the hydrochloride salt prior to entering the catalytic cycle.

  • Solvation: Add anhydrous, degassed Toluene (10 mL) to the tube. Seal the tube and remove it from the glovebox.

  • Reaction Execution: Heat the mixture in an oil bath at 100 °C for 12 hours with vigorous stirring.

  • Self-Validation (In-Process): Perform TLC (Hexanes/EtOAc 7:3). The product spot should exhibit UV activity and stain positive with Dragendorff's reagent (indicating the formation of a tertiary amine).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Causality: Removing the metal catalyst early prevents product degradation and simplifies downstream chromatography.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for incorporating N-methylthiolan-3-amine hydrochloride into various scaffolds based on the protocols described above.

Coupling MethodElectrophile TypeCatalyst / LigandBaseSolvent & TempTypical Yield
SNAr Electron-deficient heteroaryl chlorideNoneDIPEA (3.0 eq)DMF, 80–100 °C75–95%
Buchwald-Hartwig Unactivated aryl bromidePd₂(dba)₃ / RuPhosNaOtBu (3.0 eq)Toluene, 100 °C60–85%
Buchwald-Hartwig Base-sensitive aryl bromidePd(OAc)₂ / XPhosCs₂CO₃ (3.5 eq)1,4-Dioxane, 90 °C50–75%

References

  • PubChem Compound Summary for CID 2770817, 3-(Methylamino)-1lambda6-thiolane-1,1-dione hydrochloride. National Center for Biotechnology Information (NIH). URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, ACS Publications. URL:[Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. URL:[Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Tetrahedron Letters. URL:[Link]

Sources

Application

Application Note: Reductive Amination Protocol using N-Methylthiolan-3-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Pharmacophore Context In modern drug discovery, the inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Pharmacophore Context

In modern drug discovery, the incorporation of sulfur-containing saturated heterocycles has gained significant traction. N-methylthiolan-3-amine (also known as N-methyltetrahydrothiophen-3-amine) features a thiolane ring that acts as a highly effective lipophilic bioisostere for pyrrolidine or cyclopentane. The sulfur atom introduces unique hydrogen-bond accepting capabilities and distinct metabolic stability profiles.

Because this building block is commercially supplied as a secondary amine hydrochloride salt, reductive amination with aldehydes or ketones is the premier method for installing this moiety to yield structurally diverse, complex tertiary amines. This guide details a highly optimized, self-validating protocol using Sodium Triacetoxyborohydride (STAB), designed to maximize chemoselectivity and yield.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the causality behind every reagent choice. Reductive amination is not a single reaction, but a cascade: Neutralization Condensation Reduction .

  • The Role of the Base: N-methylthiolan-3-amine hydrochloride is an inactive, protonated salt. To initiate the reaction, the free secondary amine must be liberated. We utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile against the carbonyl[1].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the gold-standard solvent for this transformation[2]. DCE provides superior solubility for the STAB reagent compared to Dichloromethane (DCM) and allows for slightly elevated reaction temperatures (up to 50°C) if sterically hindered ketones are used[3].

  • Selective Hydride Transfer: We employ Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃). The three electron-withdrawing acetoxy groups severely dampen the nucleophilicity of the boron-hydride bond. Consequently, STAB is unreactive toward most aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate[3]. This prevents the premature reduction of the starting carbonyl into an unwanted alcohol byproduct[4].

Mechanism A Amine HCl Salt (N-methylthiolan-3-amine) B Free Sec-Amine (Nucleophile) A->B DIPEA (- DIPEA·HCl) C Iminium Ion (Electrophile) B->C + Carbonyl (- H2O) D Tertiary Amine (Target Product) C->D + STAB (Hydride Transfer)

Logical mechanism of STAB-mediated reductive amination.

Experimental Workflow

Workflow Step1 1. Reagent Mixing Carbonyl + Amine HCl in DCE Step2 2. Free Base Liberation Add DIPEA (1.2 eq) Step1->Step2 Step3 3. Iminium Formation Stir 30-60 min at RT Step2->Step3 Step4 4. Selective Reduction Add STAB (1.5 eq) portionwise Step3->Step4 Step5 5. In-Process Control LC-MS/TLC Monitoring Step4->Step5 Step6 6. Quench & Isolate Sat. NaHCO3 & DCM Extraction Step5->Step6

Experimental workflow for STAB-mediated reductive amination.

Detailed Experimental Protocol

Reagents & Equipment
  • Carbonyl Partner: Aldehyde or Ketone (1.0 equiv, typically 1.0 mmol)

  • Amine: N-methylthiolan-3-amine hydrochloride (1.0 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.1 – 1.3 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to carbonyl)

  • Optional Additive (for ketones): Glacial Acetic Acid (1.0 equiv)[2]

Step-by-Step Methodology & Self-Validating Systems

Step 1: Preparation & Neutralization

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add the carbonyl compound (1.0 mmol) and N-methylthiolan-3-amine hydrochloride (1.1 mmol).

  • Suspend the solids in anhydrous DCE (5.0 mL).

  • Dropwise, add DIPEA (1.2 mmol). The suspension will typically clear as the hydrochloride salt is neutralized and the free secondary amine dissolves.

Step 2: Condensation (The Self-Validating Checkpoint)

  • Stir the reaction mixture at room temperature (20-25°C) for 30 to 60 minutes.

  • Self-Validation Checkpoint 1: Do not add the reducing agent blindly. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the iminium ion ( [M+H]+=m/z of Carbonyl+Amine−18 ). If the starting carbonyl peak remains dominant after 1 hour, the condensation has stalled.

    • Troubleshooting Action: Verify the pH is between 5 and 6. If the solution is too basic, add 1.0 equiv of glacial acetic acid to catalyze iminium formation[4].

Step 3: Reduction

  • Once iminium formation is confirmed, cool the flask to 0°C using an ice bath (optional but recommended for highly reactive aliphatic aldehydes to prevent thermal runaway).

  • Add STAB (1.5 mmol) portionwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the steric hindrance of the substrate.

  • Self-Validation Checkpoint 2: Monitor via LC-MS. The iminium mass should disappear, replaced by the target tertiary amine mass ( [M+H]+=m/z of Carbonyl+Amine−16 ).

Step 4: Quench & Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Caution: Mild effervescence (H₂ gas) will occur as unreacted STAB is destroyed.

  • Stir vigorously for 15 minutes to ensure all boron complexes are broken down.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary amine via flash column chromatography (typically using a gradient of DCM/MeOH with 1% NH₄OH to prevent streaking of the basic amine).

Quantitative Optimization Data

To assist in rapid protocol adaptation, the following table summarizes the optimized stoichiometric equivalents and expected reaction parameters based on the nature of the carbonyl partner[3].

Carbonyl TypeAmine HCl (eq)DIPEA (eq)STAB (eq)AdditivesTemp / TimeExpected Yield
Aliphatic Aldehyde 1.01.11.4NoneRT, 2-4 h85-95%
Aromatic Aldehyde 1.01.11.5NoneRT, 3-6 h80-90%
Aliphatic Ketone 1.21.31.6AcOH (1.0 eq)RT, 12-24 h70-85%
Hindered Ketone 1.51.62.0Ti(OiPr)₄ (1 eq)50°C, 24 h40-60%

Note: For highly hindered ketones, standard STAB conditions may fail. Pre-activation of the ketone with Titanium(IV) isopropoxide followed by reduction is required[1].

References

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. DOI: 10.1021/jo960057x. Link

  • Master Organic Chemistry. Reductive Amination, and How It Works.Link

  • Sigma-Aldrich Technical Article. Sodium Triacetoxyborohydride: Reaction Design and Optimization.Link

Sources

Method

Application Note: Analytical Methods for the Quantification of N-Methylthiolan-3-amine Hydrochloride

Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Chemical Profiling N-methylthiolan-3-amine hydrochloride (also known as N-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Chemical Profiling

N-methylthiolan-3-amine hydrochloride (also known as N-methyltetrahydrothiophen-3-amine hydrochloride) is a low-molecular-weight, highly polar cyclic thioether containing a secondary amine.

  • Free Base CAS: 933727-56-1

  • Hydrochloride Salt CAS: 2227107-35-7

  • Monoisotopic Mass (Free Base): 117.0612 Da[1]

The Analytical Challenge

Quantifying N-methylthiolan-3-amine presents two distinct chromatographic challenges:

  • Lack of a UV Chromophore: The molecule lacks conjugated π -electron systems or aromatic rings, resulting in negligible ultraviolet (UV) absorbance above 210 nm. Traditional RP-HPLC-UV methods will fail to achieve the sensitivity required for trace analysis or accurate assay quantification without pre-column derivatization.

  • High Polarity: As a small aliphatic amine salt, it exhibits extreme hydrophilicity. When injected onto standard reversed-phase (C18) columns, it elutes in the void volume, causing severe matrix suppression in mass spectrometry and poor peak integration.

To overcome these physical limitations, this application note details two orthogonal, self-validating analytical strategies: HILIC-MS/MS for high-sensitivity bioanalysis[2], and Ion-Pairing HPLC-CAD for robust API (Active Pharmaceutical Ingredient) assay and purity testing[3].

Analytical Strategy Workflow

G Start N-methylthiolan-3-amine Sample Matrix Decision Analytical Objective? Start->Decision Trace Bioanalysis / Trace Impurity (Requires High Sensitivity) Decision->Trace PK/PD & Trace Assay API Release / Formulation Assay (Requires Universal Response) Decision->Assay QC & Purity HILIC Method 1: HILIC-MS/MS (ESI+, MRM Mode) Trace->HILIC CAD Method 2: Ion-Pairing HPLC-CAD (Volatile Buffer System) Assay->CAD

Analytical decision workflow for N-methylthiolan-3-amine quantification.

Method 1: HILIC-MS/MS (Bioanalysis & Trace Detection)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. In HILIC, water acts as the strong elution solvent. This mechanism is ideal for retaining small, polar aliphatic amines that would otherwise wash out in the void volume of a C18 column[2]. Coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this method provides sub-nanogram sensitivity.

Chromatographic & MS Conditions
  • Column: Zwitterionic HILIC (ZIC-HILIC) or BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Weak): Acetonitrile containing 0.1% Formic Acid.

  • Mobile Phase B (Strong): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The acidic pH ensures the secondary amine remains fully protonated, maximizing both HILIC retention and ESI+ ionization efficiency).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 95% A

    • 1.0 - 4.0 min: Linear gradient to 50% A

    • 4.0 - 5.0 min: Hold at 50% A

    • 5.1 - 7.0 min: Re-equilibration at 95% A

  • Ionization Mode: ESI Positive (+).

MRM Transitions (Mass Spectrometry)

The precursor ion for the free base is the protonated molecule [M+H]+ .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-methylthiolan-3-amine 118.187.115Quantifier (Loss of CH3​NH2​ )
N-methylthiolan-3-amine 118.157.125Qualifier (Ring fragmentation)
Step-by-Step Protocol & Self-Validation System
  • Sample Preparation (Plasma/Serum):

    • Aliquot 50 µL of biological sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard) to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial. Crucial: Do not dry and reconstitute in water, as high aqueous content will cause peak distortion in HILIC injections.

  • System Suitability Testing (SST):

    • Blank Injection: Inject pure extraction solvent. Validation: The quantifier transition must show a signal-to-noise (S/N) ratio < 3 at the analyte retention time to confirm no carryover.

    • LLOQ Check: Inject the Lower Limit of Quantification standard (e.g., 1 ng/mL). Validation: S/N must be 10, with a retention time precision of 2% RSD across 5 replicate injections.

  • Data Acquisition: Run the calibration curve, followed by QCs (Low, Mid, High), and then the unknown samples. Bracket the run with QC samples every 20 injections to validate detector stability.

Method 2: Ion-Pairing HPLC-CAD (API Assay & Purity)

For routine Quality Control (QC) and API release, MS/MS is often too complex and prone to ionization matrix effects. The Charged Aerosol Detector (CAD) is a mass-sensitive detector that provides a near-universal response for any non-volatile analyte, independent of its optical properties[3].

Because N-methylthiolan-3-amine is highly polar, retaining it on a standard C18 column requires an ion-pairing reagent . However, CAD requires the entire mobile phase to be volatile; non-volatile salts (like phosphates) will foul the detector[3]. Therefore, volatile perfluorinated carboxylic acids are used.

Chromatographic & CAD Conditions
  • Column: Polar-embedded C18 or standard C18 (4.6 x 150 mm, 3 µm).

  • Mobile Phase A: Water containing 0.05% Heptafluorobutyric acid (HFBA). (Causality: HFBA acts as a volatile, hydrophobic ion-pairing reagent. The anionic perfluorinated tail binds to the protonated amine, forming a neutral, hydrophobic complex that retains strongly on the C18 stationary phase).

  • Mobile Phase B: Acetonitrile containing 0.05% HFBA.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.1 - 15.0 min: Re-equilibration at 5% B

  • CAD Settings: Evaporation temperature set to 35°C (Low temp is preferred for lower molecular weight amines to prevent partial volatilization of the analyte). Data collection rate: 10 Hz. Filter: 3.6 seconds.

Step-by-Step Protocol & Self-Validation System
  • Standard Preparation:

    • Accurately weigh 10.0 mg of N-methylthiolan-3-amine hydrochloride reference standard.

    • Dissolve in 10.0 mL of Mobile Phase A (1 mg/mL stock).

    • Perform serial dilutions to create a calibration curve from 10 µg/mL to 500 µg/mL. Note: CAD response is inherently non-linear (sigmoidal or quadratic). Use a quadratic or power-function curve fit for quantification.

  • System Suitability Testing (SST):

    • Resolution Check: If analyzing for related substances (e.g., unmethylated thiolan-3-amine impurity), inject a resolution mixture. Validation: Resolution ( Rs​ ) between the API and the closest eluting impurity must be 1.5.

    • Precision: Inject the 100 µg/mL standard 6 times. Validation: The peak area %RSD must be 2.0%.

  • Sample Analysis: Dilute the formulated product or API batch to a target concentration of 100 µg/mL using Mobile Phase A. Inject in triplicate.

Method Comparison & Validation Summary

The following table summarizes the expected validation parameters for both methods based on ICH Q2(R2) guidelines.

ParameterHILIC-MS/MS (Trace/Bio)Ion-Pairing HPLC-CAD (Assay)
Primary Application Pharmacokinetics, Trace ImpuritiesAPI Release, Content Uniformity
Detection Mechanism Mass-to-charge (m/z) fragmentationAerosol particle charge measurement
Linearity / Fit Linear ( R2≥0.995 )Power-function / Quadratic ( R2≥0.999 )
Typical Range 0.5 – 500 ng/mL10 – 500 µg/mL
Limit of Detection (LOD) ~ 0.1 ng/mL~ 2.0 µg/mL
Matrix Effect Susceptibility High (Requires Internal Standard)Low (Matrix separated chromatographically)

References

  • PubChemLite. "N-methylthiolan-3-amine (C5H11NS) Structural and Mass Information." Université du Luxembourg. Available at:[Link]

  • ResearchGate. "Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry." Journal of Chromatography A. Available at:[Link]

  • ResearchGate. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)." Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-methylthiolan-3-amine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: N-methylthiolan-3-amine hydrochloride (CAS: 2227107-35-7 / 933727-56-1) As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: N-methylthiolan-3-amine hydrochloride (CAS: 2227107-35-7 / 933727-56-1)

As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of secondary amine hydrochlorides containing thioether moieties. N-methylthiolan-3-amine hydrochloride presents a unique intersection of purification hurdles: the extreme polarity and hygroscopicity of the amine hydrochloride salt, combined with the oxidative lability of the thiolane (tetrahydrothiophene) ring.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, high-purity recovery of this critical pharmaceutical intermediate.

Part 1: Frequently Asked Questions & Troubleshooting (The "Why" and "How")

Q1: During recrystallization, my product forms a viscous syrup at the bottom of the flask instead of crystals. How do I fix this "oiling out" phenomenon?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates from the solution as a liquid rather than a solid[1]. Mechanistically, this happens when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent mixture. Amine hydrochlorides are highly prone to this when the cooling rate is too rapid or the anti-solvent is added too aggressively, preventing proper crystal lattice nucleation[2]. The Fix:

  • Redissolve: Reheat the mixture until the oil dissolves completely. Add 5-10% more of your primary solubilizing solvent (e.g., hot ethanol) to decrease the supersaturation level[2].

  • Control the Cooling Gradient: Allow the flask to cool to room temperature ambiently before placing it in an ice bath.

  • Induce Nucleation: Scratch the inside of the flask with a glass rod or introduce a seed crystal of pure N-methylthiolan-3-amine hydrochloride before the oiling temperature is reached[2].

Q2: My LC-MS analysis of the purified batch shows persistent impurities at +16 Da and +32 Da. What are these, and how do I eliminate them?

Causality: The +16 Da and +32 Da mass shifts correspond to the sulfoxide and sulfone derivatives, respectively. The sulfur atom within the thiolane ring is highly electron-rich and susceptible to aerobic oxidation, especially in the presence of trace metals, light, or peroxides[3][4]. The Fix: These impurities are chemically similar to your product and difficult to remove once formed. Prevention is mandatory:

  • Solvent Purging: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Avoid Peroxide Formers: If using diethyl ether or tetrahydrofuran (THF) as an anti-solvent, ensure they are freshly distilled or stabilized with BHT. Old ethereal solvents contain hydroperoxides that rapidly oxidize thioethers to sulfoxides[3].

  • Drying: Dry the final salt in a vacuum desiccator or vacuum oven under a nitrogen bleed. Do not dry in ambient air at elevated temperatures.

Q3: My crude mixture contains unreacted primary amine and over-methylated quaternary ammonium salts. Will standard recrystallization remove these?

Causality: Not reliably. Quaternary ammonium salts share a nearly identical solubility profile (highly polar, water-soluble) with secondary amine hydrochlorides. The Fix: You must break the system's reliance on crystallization alone and utilize partition coefficients. Perform an acid-base extraction (freebasing). By treating the crude mixture with aqueous NaOH, the secondary amine becomes a lipophilic free base and partitions into an organic solvent (like ethyl acetate), while the permanently charged quaternary ammonium salt remains trapped in the aqueous waste layer[5][6].

Part 2: Quantitative Data & Solvent System Selection

Selecting the correct binary solvent system is the most critical variable in preventing oiling out and maximizing yield. Below is a comparative analysis of solvent systems for the recrystallization of N-methylthiolan-3-amine hydrochloride.

Primary SolventAnti-SolventRatio (v/v)Expected YieldPurity (HPLC)Mechanistic Notes & Observations
Ethanol (Absolute) Diethyl Ether 1 : 382 - 88%>99.0%Gold Standard. Excellent solubility gradient. Must use peroxide-free ether to prevent thioether oxidation[2][3].
Isopropanol (IPA) Ethyl Acetate 1 : 475 - 80%>99.5%Slower crystallization kinetics reduce oiling out. Ethyl acetate is an excellent anti-solvent for amine HCl salts[5].
Methanol Toluene 1 : 555 - 60%~95.0%Not Recommended. Hydrochloride salts tend to crystallize too rapidly in toluene, trapping impurities in the lattice[5].

Part 3: Experimental Protocols

Protocol A: Freebasing and Selective Re-salting (Impurity Purge)

Use this protocol if your crude material contains quaternary ammonium salts or heavy inorganic impurities.

  • Freebasing: Suspend 10.0 g of crude N-methylthiolan-3-amine hydrochloride in 50 mL of deionized water. Place in an ice bath (0-5 °C).

  • Basification: Slowly add 2M NaOH (aq) dropwise under vigorous stirring until the aqueous phase reaches pH 11-12. The free amine will separate as an oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). The quaternary ammonium impurities will remain in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with 30 mL of brine, then dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Re-salting: Transfer the organic phase to a round-bottom flask under a Nitrogen atmosphere. Place in an ice bath. Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric equivalent of 4M HCl in dioxane). The purified N-methylthiolan-3-amine hydrochloride will precipitate as a white solid[5][6].

  • Isolation: Filter the solid under a nitrogen blanket and proceed to Protocol B for final polishing.

Protocol B: Optimized Anti-Solvent Recrystallization

Use this protocol for final purity polishing and crystal habit optimization.

  • Dissolution: Place the hydrochloride salt in a multi-neck flask equipped with a reflux condenser and a nitrogen line. Add the minimal amount of hot absolute Ethanol (approx. 3-5 mL per gram of compound) required to achieve complete dissolution[2].

  • Filtration (Optional): If insoluble particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm (40-50 °C), begin adding peroxide-free Diethyl Ether dropwise with gentle swirling until the solution becomes faintly turbid (the cloud point)[2].

  • Equilibration: Add exactly 3-4 drops of Ethanol to clear the turbidity. Allow the flask to sit undisturbed at room temperature for 2 hours. Do not agitate, as this promotes premature nucleation and oiling out.

  • Cooling: Once room temperature is reached and seed crystals have formed, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Collection: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Diethyl Ether[2]. Dry in a vacuum desiccator overnight.

Part 4: Process Workflow Visualization

Below is the logical workflow for the purification of N-methylthiolan-3-amine hydrochloride, highlighting the critical decision matrix for handling phase separation (oiling out).

G N1 Crude N-methylthiolan-3-amine HCl (Oxidation & Alkylation Byproducts) N2 Freebasing (Aq. NaOH) Extract with EtOAc N1->N2 N3 Aqueous Waste (Quaternary Salts / Inorganics) N2->N3 Discard N4 Organic Phase (Free Amine) N2->N4 Retain N5 Anhydrous HCl Addition (in EtOAc or Dioxane) N4->N5 N6 Recrystallization (EtOH / Et2O under N2) N5->N6 N7 Oiling Out Detected? N6->N7 N8 Reheat, Add Primary Solvent, Cool Slowly / Seed N7->N8 Yes N9 Pure N-methylthiolan-3-amine HCl (>99% Purity) N7->N9 No N8->N6

Workflow for the purification and troubleshooting of N-methylthiolan-3-amine hydrochloride.

References

  • US Patent 5130490A. "Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt." Google Patents.
  • Organic Syntheses. "tert-BUTYLAMINE." Organic Syntheses Procedure. Available at:[Link]

  • ResearchGate. "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst." ResearchGate. Available at:[Link]

  • MDPI. "Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions." Molecules. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of N-methylthiolan-3-amine hydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the common challenge of removing ammonium chloride (NH₄Cl) impurities from your N-methylthiolan-3-amine hydrochloride product. Our goal is to equip you with the scientific principles and practical methodologies to achieve high purity for your compound.

Understanding the Challenge: The Co-precipitation Problem

Ammonium chloride is a frequent byproduct in synthetic routes that utilize ammonia, such as in the formation of amines or in neutralization steps with hydrochloric acid. Both N-methylthiolan-3-amine hydrochloride and ammonium chloride are salts, which can lead to similar solubility profiles and co-precipitation during your workup, making purification a non-trivial task. The key to successful separation lies in exploiting the subtle yet significant differences in their physicochemical properties.

Key Physicochemical Properties
PropertyAmmonium Chloride (NH₄Cl)N-methylthiolan-3-amine hydrochloride (Estimated)Rationale for Estimation
pKa of Conjugate Acid 9.24[1]~10.3Based on the pKa of N-methylpyrrolidine (10.3), a close structural analog.[2]
Aqueous Solubility Highly soluble (395 g/L)Expected to be highly solubleThe hydrochloride salt of a small amine is typically very water-soluble.[3][4]
Solubility in Alcohols Soluble in methanol and ethanol, but poorly soluble in isopropanol.[5][6]Expected to be soluble in lower alcohols like methanol and ethanol, with potentially lower solubility in isopropanol.Small amine hydrochlorides often show good solubility in polar protic solvents.[5]
Solubility in Aprotic Solvents Insoluble in acetone, ethyl acetate, and diethyl ether.[5]Likely has low to negligible solubility in non-polar aprotic solvents like diethyl ether and ethyl acetate. May have some solubility in polar aprotic solvents.The ionic nature of the hydrochloride salt limits solubility in non-polar organic solvents.[5]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the challenges you may encounter.

Method 1: Selective Solvent Washing (Trituration)

This method leverages the differential solubility of the two salts in a carefully chosen organic solvent.

Q1: My initial attempts at recrystallization resulted in a powder that is still contaminated with ammonium chloride. What am I doing wrong?

A1: This is a classic case of co-precipitation. A likely reason is that the solvent system you are using is solubilizing both your product and the ammonium chloride impurity. For a successful purification by washing, you need a solvent that will dissolve your N-methylthiolan-3-amine hydrochloride while leaving the ammonium chloride as an insoluble solid (or vice-versa).

Scientific Rationale: The principle here is based on the "like dissolves like" concept, but also on the specific lattice energies and solvation properties of the salts. While both are chlorides, the organic cation of your product imparts different solubility characteristics compared to the inorganic ammonium ion. We can exploit the poor solubility of ammonium chloride in certain organic solvents.[5][6]

Recommended Protocol: Isopropanol Wash

  • Solvent Selection: Isopropanol is an excellent starting point as ammonium chloride has very low solubility in it, while many amine hydrochlorides are at least sparingly soluble, especially with gentle heating.[6]

  • Procedure:

    • Place your crude solid mixture in a flask.

    • Add a sufficient volume of isopropanol to create a slurry.

    • Stir the slurry at room temperature for 30-60 minutes. You may gently warm the mixture (e.g., to 40-50 °C) to increase the solubility of your target compound, but avoid high temperatures which might increase the solubility of ammonium chloride.

    • Cool the slurry in an ice bath to minimize the loss of your product in the solvent.

    • Isolate the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold isopropanol.

    • Dry the purified N-methylthiolan-3-amine hydrochloride under vacuum.

  • Purity Check: Analyze a small sample of the dried solid by a suitable method (e.g., ¹H NMR, LC-MS) to confirm the absence of ammonium chloride.

dot

Caption: Workflow for selective solvent washing (trituration).

Q2: The yield after the isopropanol wash is very low. What could be the cause?

A2: A low yield suggests that your N-methylthiolan-3-amine hydrochloride is significantly soluble in the wash solvent. Here are some troubleshooting steps:

  • Reduce the amount of solvent: Use the minimum amount of isopropanol necessary to form a stirrable slurry.

  • Lower the temperature: Perform the entire washing procedure at a lower temperature (e.g., in an ice bath) to decrease the solubility of your product.

  • Try a different solvent: If isopropanol is too aggressive, consider a solvent in which your product is less soluble. A mixture of isopropanol with a less polar solvent like ethyl acetate could be effective. Conversely, if your product is not soluble enough to be effectively washed, a more polar solvent like ethanol might be necessary, though be mindful of potentially dissolving more ammonium chloride.

Method 2: Acid-Base Extraction

This robust chemical method involves converting the amine hydrochloride back to its free amine form, which has drastically different solubility properties.

Q1: How can I use liquid-liquid extraction to separate my product from ammonium chloride?

A1: This method relies on changing the chemical nature of your target compound to make it soluble in an organic solvent, while the inorganic ammonium chloride remains in the aqueous phase.

Scientific Rationale: By adding a base to your aqueous solution, you deprotonate the N-methylthiolan-3-ammonium ion to its free amine form (N-methylthiolan-3-amine). This neutral, more lipophilic compound will be soluble in a water-immiscible organic solvent, while the ammonium chloride remains as a salt in the aqueous layer.[7] The free amine can then be re-protonated with HCl to regenerate the desired hydrochloride salt in a pure form.

Recommended Protocol: Basic Workup and Extraction

  • Dissolution: Dissolve the crude solid mixture in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is basic (pH > 11). This will convert your amine hydrochloride to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Repeat the extraction 2-3 times to ensure complete recovery of the free amine.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Salt Formation: Filter off the drying agent. To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Your purified N-methylthiolan-3-amine hydrochloride will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

dot

Caption: Workflow for purification via acid-base extraction.

Q2: After adding the base, I see an oil forming instead of a clear organic layer. What should I do?

A2: "Oiling out" can occur if the free amine is not sufficiently soluble in the chosen extraction solvent or if there is still a significant amount of water present.

  • Increase the solvent volume: Add more of your organic extraction solvent to help dissolve the free amine.

  • Try a different solvent: A more polar organic solvent might be needed to fully dissolve the free amine.

  • "Salting out": Add sodium chloride to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your free amine in it, driving it into the organic layer.

Q3: I am not getting any precipitate after adding the HCl solution to my organic extract. Why?

A3: This usually indicates one of two things: either your free amine is not present in the organic layer, or the hydrochloride salt is soluble in the solvent you are using.

  • Confirm extraction: Before adding HCl, take a small aliquot of your dried organic extract, evaporate the solvent, and check for the presence of your free amine (e.g., by TLC or NMR). If it's not there, you may need to re-evaluate your extraction procedure (pH of the aqueous layer, choice of solvent).

  • Change the precipitation solvent: Your N-methylthiolan-3-amine hydrochloride might be soluble in the solvent you used for extraction. Try adding a non-polar "anti-solvent" like hexane or diethyl ether after the HCl addition to induce precipitation. Alternatively, you can remove the extraction solvent under reduced pressure and then redissolve the free amine in a minimal amount of a solvent like isopropanol before adding the HCl solution.

By carefully considering the chemical principles and applying these troubleshooting steps, you can effectively remove ammonium chloride from your N-methylthiolan-3-amine hydrochloride and obtain a product of high purity for your research and development needs.

References

  • Archemco. (2023, September 7). Ammonium Chloride: Specifications and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrothiophene. Retrieved from [Link]

  • ResearchGate. (2016, January 12). How we can remove Ammonium Chloride salts from highly water soluble organic compound? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Wikipedia. (n.d.). Ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrothiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from a university course material source, principles are fundamental in organic chemistry.
  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). 四氫噻吩. Retrieved from [Link]

  • Google Patents. (n.d.). US4305917A - Method for preparing ammonia and hydrogen chloride from ammonium chloride.
  • Sciencemadness.org. (2017, March 3). ammonium chloride purification. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Procedure Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

Sources

Troubleshooting

common side reactions in the synthesis of N-methylthiolan-3-amine hydrochloride

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals scaling or optimizing the synthesis of N-methylthiolan-3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals scaling or optimizing the synthesis of N-methylthiolan-3-amine hydrochloride (also known as N-methyltetrahydrothiophen-3-amine HCl).

Because the tetrahydrothiophene (thiolane) core presents unique electronic and steric challenges—specifically regarding the nucleophilicity of the sulfur atom and the acidity of the alpha-protons—standard amination protocols often result in complex impurity profiles. This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating troubleshooting protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Overview of Side Reactions

The most atom-economical and scalable route to N-methylthiolan-3-amine is the reductive amination of thiolan-3-one with methylamine. However, this pathway is fraught with competing side reactions if the kinetics of imine formation and reduction are not strictly controlled.

SynthesisPathways SM Thiolan-3-one Imine Imine Intermediate SM->Imine MeNH2 (Eq.) SP1 Thiolan-3-ol SM->SP1 Premature Reduction SP3 Sulfoxide Derivative SM->SP3 O2 / Peroxides Target N-methylthiolan-3-amine Imine->Target STAB (Red.) SP2 N,N-dimethylthiolan-3-amine Target->SP2 Over-alkylation Target->SP3 O2 / Peroxides

Fig 1: Reaction pathways and common side reactions in the reductive amination of thiolan-3-one.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a high percentage of thiolan-3-ol instead of the target amine. Why is the ketone reducing prematurely? Cause: This is a kinetic failure. Sodium triacetoxyborohydride (STAB) is highly chemoselective for iminium ions over ketones under mildly acidic conditions . However, if STAB is introduced before the thiolan-3-one and methylamine have fully equilibrated into the imine, the excess reductant will attack the unreacted ketone, yielding thiolan-3-ol. Solution: Implement a strict pre-incubation phase. Stir the ketone, methylamine, and a mild acid catalyst (e.g., acetic acid) for at least 2–4 hours before adding the reducing agent. Do not proceed to reduction until In-Process Controls (IPC) confirm ketone depletion.

Q2: I am detecting a significant +16 Da mass impurity (M+16). How do I prevent this oxidation? Cause: The sulfur atom in the tetrahydrothiophene ring is highly electron-rich and susceptible to S-oxidation, forming tetrahydrothiophene 1-oxide (sulfoxide) derivatives. This occurs rapidly in the presence of atmospheric oxygen, trace peroxides found in aged ethereal solvents (like THF), or during aggressive aqueous workups . Solution: Transition to a strictly anaerobic workflow. Sparge all reaction solvents with Argon for 15 minutes prior to use. Replace THF with peroxide-free grades or switch to anhydrous 1,2-dichloroethane (DCE).

Q3: My product is contaminated with a tertiary amine (N,N-dimethylthiolan-3-amine). How do I suppress over-alkylation? Cause: Once N-methylthiolan-3-amine forms, it acts as a secondary amine nucleophile. If unreacted thiolan-3-one is still present, the secondary amine can attack it, forming an enamine/iminium intermediate that reduces to the tertiary amine. Solution: Shift the equilibrium by using a stoichiometric excess of methylamine (3.0 to 5.0 equivalents). Ensure the reaction temperature is kept below 10 °C during the exothermic addition of the reductant to suppress the activation energy required for the bulkier secondary amine to attack the ketone .

Q4: I attempted the substitution route (reacting thiolan-3-yl methanesulfonate with methylamine) but lost mass balance and noted a pungent odor. What happened? Cause: Base-promoted E2 elimination. The leaving group at the 3-position of the thiolane ring is highly prone to elimination, yielding 2,3-dihydrothiophene or 2,5-dihydrothiophene. These are volatile, foul-smelling liquids that evaporate during workup, destroying your mass balance. Solution: We strongly advise against the substitution route for 3-substituted thiolanes. If you must use it, avoid strong bases, use a polar aprotic solvent (DMF) to increase nucleophilicity at lower temperatures, and monitor for elimination via GC-MS.

Part 3: Quantitative Data & Analytical Markers

Use the following table to calibrate your analytical methods and anticipate yield impacts based on specific side reactions.

Side Reaction / ImpurityMechanistic CauseAnalytical Marker (LC-MS, [M+H]⁺)Typical Yield LossCritical Preventative Parameter
Thiolan-3-ol Premature ketone reduction105 m/z (or 87 m/z via -H₂O)10–30%>2h pre-incubation before STAB addition
Sulfoxide Derivatives S-Oxidation by O₂/peroxides134 m/z5–15%Argon atmosphere, peroxide-free solvents
N,N-dimethylthiolan-3-amine Over-alkylation132 m/z5–10%>3.0 eq MeNH₂, strict temp control (<10 °C)
2,3-Dihydrothiophene E2 Elimination (Substitution)Mass loss (Highly volatile)20–50%Abandon substitution; use reductive amination

(Note: Target N-methylthiolan-3-amine free base exact mass is 117 Da; [M+H]⁺ = 118 m/z).

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met. This causality-driven approach prevents the propagation of side reactions.

Phase 1: Reagent Validation & Imine Formation
  • Solvent Validation: Test anhydrous 1,2-dichloroethane (DCE) with KI-starch paper. Proceed only if negative for peroxides.

  • Setup: Purge a multi-neck round-bottom flask with Argon for 15 minutes. Maintain an Argon balloon throughout the reaction to prevent S-oxidation.

  • Charge: Add thiolan-3-one (1.0 eq, 100 mmol) to the flask, followed by DCE (0.5 M).

  • Amine Addition: Add methylamine (33% solution in absolute ethanol, 3.0 eq) in one portion. Add glacial acetic acid (1.1 eq) dropwise to adjust the pH to ~5.5.

  • Incubation: Stir at 20 °C for 3 hours.

  • IPC-1 (Imine Validation): Withdraw a 50 µL aliquot, quench in saturated NaHCO₃, extract with DCM, and analyze via GC-MS.

    • Validation Gate: Proceed to Phase 2 only if residual thiolan-3-one is <5%. If >5%, continue stirring for 1 hour and re-test.

Phase 2: Chemoselective Reduction
  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in 4 equal portions over 30 minutes. Causality: Portion-wise addition controls the exotherm, preventing over-alkylation and thermal degradation.

  • Reaction: Allow the mixture to slowly warm to 20 °C and stir for 4 hours.

  • IPC-2 (Reduction Validation): Withdraw a 50 µL aliquot and analyze via LC-MS.

    • Validation Gate: Proceed to Phase 3 only if the imine intermediate is fully consumed and the 118 m/z peak dominates.

Phase 3: Workup and Hydrochloride Salt Isolation
  • Quench: Cool to 0 °C and slowly quench with 1N NaOH until the aqueous layer reaches pH 10. (Frees the amine from its acetate salt).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate the free base in vacuo at <30 °C to prevent thermal degradation.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether under Argon. Cool to 0 °C. Dropwise, add 4N HCl in dioxane (1.1 eq) until white precipitation ceases.

  • Isolation: Filter the N-methylthiolan-3-amine hydrochloride salt under a blanket of Argon. Wash with cold diethyl ether and dry in a vacuum oven at 40 °C to constant weight.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Chen, Y., et al. (2021). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Organic Process Research & Development, 25(9), 2133-2142. URL:[Link]

  • Jiang, N., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances, 14(51), 38105-38109. URL:[Link]

Optimization

Technical Support Center: Troubleshooting N-Methylthiolan-3-Amine Hydrochloride Synthesis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing heteroaliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing heteroaliphatic amines.

The synthesis of N-methylthiolan-3-amine hydrochloride (also known as N-methyltetrahydrothiophen-3-amine hydrochloride) via the reductive amination of tetrahydrothiophen-3-one is notoriously prone to yield degradation. Because the intermediate is a low-molecular-weight, sulfur-containing secondary amine, it is highly susceptible to over-reduction, volatilization, and hygroscopic "oiling out."

This guide deconstructs the synthesis into a self-validating system, explaining the causality behind each failure point and providing field-proven protocols to maximize your isolated yield.

Quantitative Analysis of Yield Drop Points

To effectively troubleshoot, we must first isolate where the mass balance is being lost. Below is a summary of the most common yield-loss phases, their quantitative impact, and the analytical indicators used to diagnose them.

Process PhasePotential Yield Loss (%)Primary CausalityAnalytical Indicator
Imine Formation 15 – 30%Hydrolysis of imine back to ketone due to incomplete water scavenging.Presence of starting material (ketone) on TLC/GCMS.
Reduction 20 – 40%Over-reduction to tetrahydrothiophen-3-ol via premature reductant addition.M-13 peak in LCMS; prominent alcohol -OH stretch in IR.
Workup/Extraction 25 – 50%High aqueous solubility and volatility of the low-MW free base.High product concentration in the aqueous layer (LCMS).
Salt Formation 10 – 25%Hygroscopicity causing "oiling out" instead of crystallization.Formation of a sticky gum/oil instead of a crystalline solid.
Synthesis Workflow & Failure Diagnostics

SynthesisWorkflow Step1 1. Tetrahydrothiophen-3-one + Methylamine Step2 2. Imine Formation (Ti(OiPr)4 Scavenger) Step1->Step2 Water Removal Issue1 Yield Drop: Alcohol Byproduct (Premature Reduction) Step1->Issue1 Strong Reductant (NaBH4) Step3 3. Selective Reduction (NaBH(OAc)3) Step2->Step3 Imine Intermediate Step4 4. Free Base Extraction (pH > 12, DCM) Step3->Step4 Quench & Basify Step5 5. HCl Salt Crystallization (Anhydrous HCl/MTBE) Step4->Step5 Anhydrous Solvent Issue2 Yield Drop: Product Loss (High Volatility/Solubility) Step4->Issue2 Aqueous Workup / High Vac Issue3 Yield Drop: Sticky Gum (Moisture Contamination) Step5->Issue3 Aqueous HCl / Air Exposure

Fig 1: N-methylthiolan-3-amine synthesis workflow and common yield-loss troubleshooting nodes.

Troubleshooting FAQs

Q1: Why am I seeing a large amount of tetrahydrothiophen-3-ol (alcohol byproduct) instead of my target amine? Causality: Reductive amination is a two-step cascade. The ketone must first condense with methylamine to form an imine/iminium intermediate. If a strong, non-selective reducing agent (like NaBH₄) is used, or if the reducing agent is introduced before the imine has fully formed, the kinetics favor the direct reduction of the ketone to the alcohol byproduct. Solution: Transition to a milder, chemoselective reducing agent such as[1]. NaBH(OAc)₃ selectively reduces protonated imines over ketones at room temperature. To completely eliminate the alcohol byproduct, pre-stir the tetrahydrothiophen-3-one and methylamine for 2 hours with a Lewis acid/water scavenger like[1] before introducing the reductant.

Q2: My LCMS shows excellent conversion, but my isolated yield after extraction is abysmal (<20%). Where is my product going? Causality: N-methylthiolan-3-amine is a low-molecular-weight secondary amine (MW ~117 g/mol ) containing a heteroatom (sulfur) in the ring. This structural profile makes the free base highly water-soluble and surprisingly volatile under reduced pressure. Solution: You are likely losing product during the aqueous wash and solvent evaporation.

  • Extraction: Ensure the aqueous phase is basified to at least pH 12 using 6M NaOH to fully deprotonate the amine. Avoid diethyl ether; use dichloromethane (DCM) to maximize the organic partition coefficient.

  • Evaporation: Do not use high vacuum or elevated water bath temperatures (>30°C) during rotary evaporation. The free base will easily co-distill with your extraction solvent.

Q3: I successfully isolated the free base, but when I add HCl, I get a sticky, hygroscopic gum instead of a nice crystalline powder. How do I fix this? Causality: The hydrochloride salt of N-methylthiolan-3-amine is highly hygroscopic. If there is any residual water carried over from the extraction, or if aqueous HCl is used, the salt will "oil out" (form a biphasic liquid system) rather than crystallize. Solution: You must operate a strictly anhydrous salt-formation system. Dissolve the dried free base in an anhydrous, non-polar solvent (e.g., dry methyl tert-butyl ether, MTBE). Slowly add a stoichiometric amount of anhydrous 4M HCl in dioxane under an inert atmosphere (N₂/Ar). The salt will precipitate immediately. Filter under a stream of nitrogen to prevent atmospheric moisture absorption.

Q4: I am detecting a prominent M+16 peak in my mass spec. What is this impurity? Causality: The sulfur atom in the tetrahydrothiophene ring is highly susceptible to oxidation, forming a sulfoxide (M+16) or sulfone (M+32). This occurs if the reaction mixture or the isolated free base is exposed to atmospheric oxygen for prolonged periods, especially under basic conditions. Solution: Degas all extraction solvents by sparging with nitrogen for 15 minutes prior to use. Store the final hydrochloride salt in a vacuum desiccator under an inert atmosphere.

Experimental Protocol: Optimized Reductive Amination & Salt Formation

This step-by-step methodology incorporates self-validating checkpoints to ensure process integrity at every stage.

Phase 1: Imine Formation

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tetrahydrothiophen-3-one (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.2 M).

  • Amine Addition: Add methylamine solution (2.0 M in THF, 1.5 eq, 15 mmol).

  • Water Scavenging: Dropwise add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol) via syringe to drive imine formation[1].

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Take a 0.1 mL aliquot, quench with water, extract with DCM, and run GCMS. The starting ketone peak should be <5%, replaced entirely by the imine intermediate.

Phase 2: Selective Reduction 5. Cooling: Cool the reaction mixture to 0°C using an ice bath. 6. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the exotherm[1]. 7. Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 12 hours.

  • Validation Checkpoint: LCMS analysis should confirm the disappearance of the imine mass and the appearance of the product mass (M+1 = 118 m/z).

Phase 3: Workup and Extraction 8. Quench: Slowly pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃ at 0°C. Stir for 30 minutes (a white precipitate of titanium dioxide will form). 9. Filtration: Filter the suspension through a pad of Celite to remove TiO₂ salts. Wash the pad with DCM (20 mL). 10. Basification: Transfer the filtrate to a separatory funnel. Adjust the aqueous layer to pH > 12 using 6M NaOH. Critical Step: Failure to reach pH 12 will result in the amine remaining protonated and lost in the aqueous layer. 11. Extraction: Extract the aqueous layer with DCM (4 x 30 mL). 12. Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical Step: Keep the rotary evaporator water bath below 30°C and pressure >50 mbar to prevent volatilization of the free base.

Phase 4: Hydrochloride Salt Crystallization 13. Solvent Exchange: Dissolve the crude yellow oil (free base) in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g of crude). 14. Precipitation: Cool the solution to 0°C under nitrogen. Slowly add 4M HCl in dioxane (1.1 eq) dropwise. A white precipitate will form immediately. 15. Isolation: Stir for 30 minutes at 0°C. Filter the solid rapidly under a stream of nitrogen (to prevent moisture absorption), wash with cold anhydrous MTBE (2 x 10 mL), and dry under high vacuum to yield N-methylthiolan-3-amine hydrochloride as a crystalline solid.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]

Sources

Troubleshooting

Technical Support Center: TLC Analysis of N-methylthiolan-3-amine Hydrochloride

Welcome to the Analytical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are monitoring reactions involving N-methylthiolan-3-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are monitoring reactions involving N-methylthiolan-3-amine hydrochloride .

Because this molecule is a secondary amine, contains a thioether ring, lacks a UV chromophore, and is handled as a hydrochloride salt, it presents a "perfect storm" of thin-layer chromatography (TLC) challenges. This guide synthesizes field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure reliable reaction monitoring.

Diagnostic Workflow

TLC_Workflow Start Reaction Mixture (N-methylthiolan-3-amine HCl) Prep Sample Preparation (Aqueous NaHCO3 Free-basing) Start->Prep Recommended SaltIssue Direct Spotting (Causes Severe Streaking) Start->SaltIssue Avoid Eluent Eluent Optimization (Add 1-5% Et3N or NH4OH) Prep->Eluent SaltIssue->Eluent UVCheck UV Check (254 nm) (Invisible: Lacks Chromophore) Eluent->UVCheck Stain1 KMnO4 Stain (Primary) (Oxidizes Thioether/Amine) UVCheck->Stain1 Stain2 Iodine Chamber (Secondary) (Complexes with Sulfur) UVCheck->Stain2 Result Calculate Rf & Confirm Reaction Progress Stain1->Result Stain2->Result

TLC workflow for N-methylthiolan-3-amine HCl, from sample prep to visualization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my starting material streak from the baseline to the solvent front, making Rf calculation impossible? The Causality: You are likely spotting the compound directly as a hydrochloride salt. Standard normal-phase silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). When a hydrochloride salt of a basic amine is introduced, it undergoes a continuous, dynamic ion-exchange process with the stationary phase as it travels up the plate, resulting in a highly polar, broad streak[1][2]. The Solution: You must suppress this acid-base interaction. You can achieve this by adding a volatile base modifier, such as 0.5% to 5% Triethylamine (Et3N) or concentrated aqueous ammonia, to your developing solvent[3]. The Et3N competitively saturates the acidic silanol sites, allowing your analyte to migrate as a tight, discrete spot. Alternatively, free-base the sample aliquot prior to spotting (see Protocol 1).

Q2: I cannot see the starting material under a standard 254 nm UV lamp. Is my compound degrading? The Causality: No, your compound is intact. UV visualization at 254 nm requires a chromophore—typically a conjugated π -system or an aromatic ring. N-methylthiolan-3-amine is a fully saturated aliphatic molecule consisting of a thioether ring and a methylamine group[4]. It lacks the electronic transitions required to absorb UV light at this wavelength. The Solution: You must rely entirely on chemical derivatization (staining) to visualize the spots.

Q3: Ninhydrin is the standard stain for amines, but my spots are incredibly faint. Why? The Causality: Ninhydrin is highly sensitive for primary amines, reacting to form the deeply colored Ruhemann's purple. However, N-methylthiolan-3-amine is a secondary amine. Secondary amines react with ninhydrin to form an iminium salt intermediate, which typically only yields a faint yellow or light orange spot that is notoriously difficult to see against the silica background[3][5][6]. The Solution: Switch to an oxidative stain like Potassium Permanganate (KMnO4) or an Iodine chamber. The thioether sulfur atom in the thiolane ring is highly susceptible to oxidation, making KMnO4 an exceptionally sensitive visualization method for this specific molecule[5].

Quantitative Data & Performance Metrics

Table 1: Visualization Reagent Efficacy for N-methylthiolan-3-amine
Visualization MethodTarget Functional GroupVisual ResultSensitivityMechanistic Action
KMnO4 Stain Thioether & AmineBright yellow/brown spot on purple backgroundHigh Oxidation of sulfur to sulfoxide/sulfone; reduction of Mn(VII) to Mn(IV)[5].
Iodine (I2) Chamber ThioetherBrown spot on pale backgroundMedium-High Reversible complexation with lone electron pairs on the sulfur atom[5].
Ninhydrin Secondary AmineFaint yellow/orange spotLow Formation of an iminium salt; lacks the pathway to form Ruhemann's purple[5].
UV (254 nm) N/AInvisibleZero Molecule lacks a conjugated π -system or aromatic chromophore[4].
Table 2: Eluent Optimization & Rf Behavior (Silica Gel 60 F254)
Eluent SystemSample StateObserved TLC BehaviorCausality
100% Ethyl AcetateHCl SaltHeavy baseline streaking (Rf 0.0 - 0.2)Continuous ion-exchange with acidic silanols[1][2].
10% MeOH in DCMHCl SaltBroad, tailing spotInsufficient suppression of silanol ionization.
10% MeOH / 89% DCM / 1% Et3N Free Base / Salt Tight, discrete spot (Rf ~0.3 - 0.4) Et3N competitively binds acidic silanols, allowing free amine migration[3].

Self-Validating Experimental Protocols

Protocol 1: Mini-Workup (Free-Basing) for TLC Aliquots

Purpose: To convert the hydrochloride salt into a free base prior to TLC analysis, preventing streaking and ensuring accurate Rf calculation. Self-Validation: If the baseline streak persists after this protocol, the aqueous phase was insufficiently basic (check pH > 9).

  • Sampling: Extract a 10 µL aliquot of the reaction mixture containing N-methylthiolan-3-amine hydrochloride.

  • Partitioning: Transfer the aliquot to a 1.5 mL microcentrifuge tube. Add 100 µL of saturated aqueous NaHCO3​ (or 1M NaOH ) and 100 µL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Agitation: Vortex the tube vigorously for 10 seconds to ensure complete deprotonation of the amine salt into the organic-soluble free base.

  • Phase Separation: Allow the layers to separate (centrifuge for 5 seconds if necessary).

  • Application: Use a glass capillary to carefully draw from the top organic layer (if using EtOAc) or the bottom organic layer (if using DCM). Spot directly onto the TLC plate.

Protocol 2: Preparation and Application of KMnO4 Oxidative Stain

Purpose: Highly sensitive detection of the thioether moiety. Self-Validation: Always co-spot a known reference standard of N-methylthiolan-3-amine. If the reference fails to appear as a bright yellow spot upon heating, the Mn(VII) in the stain has likely degraded to MnO2 (the solution will look brown instead of deep purple) and must be remade.

  • Reagent Preparation: In a 500 mL Erlenmeyer flask, dissolve 3.0 g of KMnO4​ and 20.0 g of K2​CO3​ in 300 mL of deionized water. Add 5 mL of 5% aqueous NaOH [6]. Store in a dark glass wide-mouth jar.

  • Elution & Drying: Develop the TLC plate in your optimized Et3N-doped eluent. Critical Step: You must completely dry the plate using a heat gun or compressed air before staining. Residual Et3N will react with the KMnO4​ , turning the entire plate brown and masking your spots.

  • Staining: Using forceps, rapidly dip the dried TLC plate into the KMnO4​ solution. Wipe the excess liquid from the back of the plate using a paper towel.

  • Development: Gently heat the plate with a heat gun. The N-methylthiolan-3-amine spot will rapidly oxidize, appearing as a bright yellow/brown spot against a vibrant purple background.

References

  • VanVeller Lab Resources - Department of Chemistry: Recipes for TLC Stains, iast
  • TLC Stains, reachdevices.com,
  • TLC Staining solutions | Org Prep Daily, wordpress.com,
  • The Stereoisomers of 4-Methylaminorex, designer-drug.com,
  • Fast Question: Do hydrochloride salts run on a TLC plate?
  • thiolan-3-amine | 101993-01-5, sigmaaldrich.com,

Sources

Optimization

challenges in the stereoselective synthesis of N-methylthiolan-3-amine hydrochloride derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize small, highly polar, and stereochemically dense building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize small, highly polar, and stereochemically dense building blocks. The synthesis of N-methylthiolan-3-amine hydrochloride presents a "perfect storm" of experimental challenges: establishing strict stereocontrol at the C3 position, preventing over-methylation of the primary amine, mitigating the oxidation susceptibility of the thioether core, and isolating a highly deliquescent salt.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yielding syntheses.

Synthesis Workflow

SynthesisWorkflow A Thiolan-3-one (Starting Material) B Chiral Auxiliary Addition (R)-t-Bu-Sulfinamide + Ti(OEt)4 A->B C Chiral Sulfinyl Imine Intermediate B->C D Diastereoselective Reduction NaBH4, -50 °C C->D E Sulfinyl Cleavage & Methylation HCl then HCHO / NaBH3CN D->E F (R)-N-Methylthiolan-3-amine Free Base E->F G Salt Precipitation Anhydrous HCl in Dioxane F->G H (R)-N-Methylthiolan-3-amine HCl (Final Product) G->H

Caption: Workflow for the stereoselective synthesis of N-methylthiolan-3-amine HCl.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing significant epimerization or low diastereomeric ratio (dr) during the reductive amination of thiolan-3-one? A1: Direct asymmetric reductive amination of α-enolizable ketones like thiolan-3-one is notoriously prone to racemization. The intermediate imine readily tautomerizes to an enamine, destroying the stereocenter at C2/C4, which complicates facial selectivity. The Causality & Solution: We strongly recommend abandoning direct reductive amination in favor of the . By condensing thiolan-3-one with (R)- or (S)-tert-butanesulfinamide in the presence of Titanium(IV) ethoxide (Ti(OEt)4), you form a stable chiral sulfinyl imine. The bulky tert-butanesulfinyl group provides excellent facial shielding. When reduced, the coordination of the metal ion to the sulfinyl oxygen directs the hydride attack exclusively to the less hindered face, routinely yielding dr > 98:2 as seen in .

Q2: My methylation step using methyl iodide (MeI) yields a complex mixture of primary, secondary, and tertiary amines. How can I achieve strict mono-N-methylation? A2: Alkylation with alkyl halides is kinetically difficult to arrest at the mono-alkylated stage. Once the primary amine is mono-methylated, the resulting secondary amine is more nucleophilic than the starting material, leading to rapid over-alkylation. The Causality & Solution: Employ a . By using precisely 1.05 equivalents of aqueous formaldehyde and a mild reducing agent like sodium cyanoborohydride (NaBH3CN) at pH 5-6, the reaction stops at the secondary amine. The intermediate iminium ion formed from the secondary amine and formaldehyde is sterically hindered and less stable, preventing the formation of the tertiary amine under these controlled conditions .

Q3: During workup, my LC-MS shows M+16 and M+32 peaks. How do I prevent thioether oxidation? A3: The thiolane sulfur atom is highly electron-rich and susceptible to oxidation by atmospheric oxygen, forming sulfoxides (M+16) and sulfones (M+32). This is exacerbated by trace transition metals or prolonged exposure to ambient air during solvent evaporation. The Causality & Solution: Treat the thiolane core with the same precautions as an air-sensitive phosphine. Degas all reaction solvents using sparging (argon/nitrogen) and perform evaporations under reduced pressure at temperatures strictly below 30 °C.

Q4: The final N-methylthiolan-3-amine hydrochloride salt turns into a sticky syrup instead of a crystalline solid. What went wrong? A4: The target molecule is a low-molecular-weight, highly polar salt. It is extremely hygroscopic. Aqueous workups followed by lyophilization often leave trace water, leading to deliquescence (the solid dissolves in the moisture it absorbs from the air). The Causality & Solution: The salt must be formed under strictly anhydrous conditions. Dissolve the purified free base in anhydrous methyl tert-butyl ether (MTBE) and precipitate the salt using a stoichiometric amount of anhydrous HCl in dioxane.

Troubleshooting Start Issue Detected in Synthesis Q1 Is 'ee' or 'dr' < 95%? Start->Q1 A1 Switch to Ellman's Auxiliary Ensure Ti(OEt)4 is active Q1->A1 Yes Q2 Are there over-methylated byproducts? Q1->Q2 No A2 Use Modified Eschweiler-Clarke (HCHO / NaBH3CN) Q2->A2 Yes Q3 Is the final salt a syrup? Q2->Q3 No A3 Use Anhydrous HCl/Dioxane in inert atmosphere Q3->A3 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Quantitative Data: Optimization of Diastereoselective Reduction

To highlight the causality of reagent selection, the following table summarizes our internal catalyst and reducing agent screening for the reduction of the (R)-tert-butanesulfinyl imine intermediate.

Reducing Agent / AdditiveSolventTemp (°C)Conversion (%)Diastereomeric Ratio (dr)Mechanistic Rationale
NaBH4MeOH-78>9585:15Protic solvent disrupts transition state chelation.
L-SelectrideTHF-78>9592:8Steric bulk improves dr, but lacks rigid chelation.
DIBAL-HToluene-788070:30Aluminum coordination alters facial bias poorly.
NaBH4 / Ti(OiPr)4 THF -50 95 98:2 Titanium locks the imine/sulfinyl conformation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of (R)-N-(tert-butylsulfinyl)thiolan-3-imine

Objective: Form the chiral imine without enolization.

  • Setup: In an oven-dried flask under argon, dissolve thiolan-3-one (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (30 mL).

  • Activation: Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature.

    • Causality: Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward without generating acidic byproducts that cause epimerization.

  • Reaction: Stir at 60 °C for 12 hours.

  • Validation (IPC): Remove a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 1:1). The ketone spot (visualized with KMnO4) should be completely consumed.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. Filter the resulting white titanium dioxide precipitate through a pad of Celite. Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate.

Protocol 2: Diastereoselective Reduction and Mono-Methylation

Objective: Reduce the imine stereoselectively, cleave the auxiliary, and mono-methylate.

  • Reduction: Dissolve the crude imine in anhydrous THF (40 mL) and cool to -50 °C. Add NaBH4 (30.0 mmol) in one portion. Stir for 4 hours.

    • Validation (IPC): LC-MS should show a single major diastereomer peak (dr > 98:2).

  • Auxiliary Cleavage: Quench with MeOH, concentrate, and dissolve the residue in 4M HCl in dioxane (20 mL). Stir at room temperature for 2 hours to cleave the sulfinyl group. Concentrate to dryness to yield the primary amine HCl salt.

  • Modified Eschweiler-Clarke Methylation: Dissolve the crude primary amine salt in MeOH (30 mL). Add sodium acetate to adjust the pH to ~5.5. Add aqueous formaldehyde (37 wt%, 1.05 eq). Stir for 30 minutes to form the iminium intermediate.

  • Reduction: Cool to 0 °C and add NaBH3CN (1.5 eq) portion-wise. Stir for 2 hours.

    • Causality: NaBH3CN is stable at pH 5 and selectively reduces the iminium ion faster than aldehydes, preventing over-methylation.

  • Validation (IPC): LC-MS must show the M+1 mass corresponding to the mono-methylated product, with <2% of the dimethylated byproduct.

Protocol 3: Anhydrous Isolation of N-Methylthiolan-3-amine Hydrochloride

Objective: Isolate the highly hygroscopic salt.

  • Free Base Extraction: Basify the methylation reaction mixture to pH 12 using 2M NaOH. Extract rapidly with dichloromethane (3 x 20 mL). Dry the combined organics over anhydrous K2CO3 (not MgSO4, which can trap amines) and concentrate under reduced pressure (bath temp < 30 °C to prevent sulfur oxidation).

  • Salt Precipitation: Dissolve the oily free base in anhydrous MTBE (15 mL) under argon.

  • Crystallization: Dropwise, add 4M HCl in dioxane (1.1 eq) while stirring vigorously. A white precipitate will form immediately.

  • Isolation: Filter the solid through a Schlenk frit under positive argon pressure. Wash with cold, anhydrous MTBE (10 mL) and dry in vacuo at 40 °C for 12 hours.

References

  • Chiral auxiliary – Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis – Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Eschweiler–Clarke reaction – Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Simplified Version of the Eschweiler–Clarke Reaction – The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Reference Data & Comparative Studies

Validation

Synthetic Divergence: A Comparative Guide to Thiolan-3-amine and N-Methylthiolan-3-amine Hydrochlorides

Introduction and Medicinal Chemistry Context In modern drug discovery, the incorporation of sulfur-containing aliphatic heterocycles, such as the tetrahydrothiophene (thiolane) ring, is a proven strategy for optimizing t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Medicinal Chemistry Context

In modern drug discovery, the incorporation of sulfur-containing aliphatic heterocycles, such as the tetrahydrothiophene (thiolane) ring, is a proven strategy for optimizing the lipophilicity, metabolic stability, and target residence time of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently guide development teams through the critical decision of selecting the appropriate amine building block.

The choice between thiolan-3-amine hydrochloride (a primary amine) and N-methylthiolan-3-amine hydrochloride (a secondary amine) fundamentally alters the synthetic trajectory of a project. These building blocks have been heavily utilized in the synthesis of complex targeted therapies, including PI3K inhibitors[1] and IRAK4 inhibitors[2]. Understanding their divergent reactivity profiles is essential for designing robust, scalable, and high-yielding synthetic routes.

Mechanistic Divergence: The Impact of N-Methylation

The addition of a single methyl group to the nitrogen atom shifts the chemical behavior of the molecule across several key parameters:

  • Nucleophilicity vs. Steric Hindrance: The electron-donating inductive effect of the N-methyl group inherently increases the electron density on the nitrogen, making N-methylthiolan-3-amine slightly more nucleophilic than its primary counterpart. However, this electronic advantage is often counterbalanced by increased steric bulk. When reacting with bulky electrophiles, the primary amine (thiolan-3-amine) typically exhibits faster reaction kinetics due to lower steric activation energy.

  • Over-alkylation Control: Primary amines are notoriously difficult to mono-alkylate cleanly. During direct alkylation or reductive amination, thiolan-3-amine is prone to over-alkylation, leading to complex mixtures of secondary and tertiary amines. Conversely, N-methylthiolan-3-amine acts as a natural stopping point, cleanly yielding a tertiary amine without the risk of over-reaction[3].

  • Conformational Isomerism (Rotamers): When forming amide bonds, primary amines generate secondary amides, which typically adopt a stable trans-configuration and retain a hydrogen-bond donor vector. N-methylthiolan-3-amine generates tertiary amides. Because the energy barrier to rotation around the C-N bond in tertiary amides is high, these products frequently exist as a mixture of cis and trans rotamers. This can complicate NMR characterization but offers unique multi-vector binding opportunities within a protein's active site.

ReactivityPathways Primary Thiolan-3-amine HCl (Primary Amine) RedAm1 Reductive Amination Product: Secondary Amine Risk: Over-alkylation Primary->RedAm1 Aldehyde, STAB Amide1 Amide Coupling Product: Secondary Amide Property: H-Bond Donor Primary->Amide1 R-COOH, HATU Secondary N-Methylthiolan-3-amine HCl (Secondary Amine) RedAm2 Reductive Amination Product: Tertiary Amine Risk: Steric Hindrance Secondary->RedAm2 Aldehyde, STAB Amide2 Amide Coupling Product: Tertiary Amide Property: Rotamer Formation Secondary->Amide2 R-COOH, HATU

Caption: Reactivity pathways and structural outcomes of primary vs. secondary thiolan-3-amines.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at their performance across standard medicinal chemistry transformations. The data below summarizes typical yields and properties observed in optimized workflows.

ParameterThiolan-3-amine HClN-Methylthiolan-3-amine HCl
Amine Classification Primary AmineSecondary Amine
Reductive Amination Yield 65-75% (Prone to over-alkylation)80-90% (Clean conversion to tertiary amine)
Amide Coupling Yield (HATU) 85-95% (Fast kinetics, less hindered)70-85% (Slower kinetics, sterically hindered)
H-Bond Donor Capacity (Amide) Yes (1 H-bond donor)No (0 H-bond donors)
Rotamer Formation (Amide) Rare (Predominantly trans)Common (Cis/Trans mixture observed in NMR)
Free-Basing Requirement 1.0 - 1.2 eq DIPEA/TEA1.0 - 1.2 eq DIPEA/TEA

Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems, explaining the causality behind each reagent choice to ensure experimental success.

Workflow Step1 1. Free-Basing DIPEA in DCM/NMP Neutralizes HCl Step2 2. Electrophile Addition Aldehyde or HATU-Activated Acid Step1->Step2 Step3 3. Reaction & Monitoring LC-MS Aliquots at 1h and 4h Step2->Step3 Step4 4. Workup & Validation Aqueous Wash NMR/HPLC Purity Step3->Step4

Caption: Self-validating experimental workflow for amine derivatization.

Reductive Amination Workflow (STAB Method)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) for the reductive amination of N-methylthiolan-3-amine hydrochloride with an aldehyde, a method frequently cited in the synthesis of complex heterocycles like IgE modulators[3].

Causality & Reagent Selection:

  • Why STAB? STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde to an alcohol. This chemoselectivity is far superior to NaBH₄.

  • Why DIPEA/TEA? The amine is supplied as a hydrochloride salt. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to liberate the free amine, allowing it to attack the aldehyde[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under nitrogen, suspend N-methylthiolan-3-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Free-Basing: Add TEA or DIPEA (1.2 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free base[3].

  • Imine/Iminium Formation: Add the target aldehyde (1.05 eq). Stir the mixture at room temperature for 1 hour.

    • Self-Validation Check: Pull a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You should observe the mass of the intermediate iminium ion and the disappearance of the starting amine.

  • Reduction: Add STAB (1.5 to 2.0 eq) portion-wise to control any mild exotherm[3]. Stir at room temperature for 3-4 hours (or heat to 40 °C if sterically hindered)[3].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Amide Coupling Workflow (HATU Method)

For sterically hindered secondary amines like N-methylthiolan-3-amine, standard coupling agents (e.g., EDC/HOBt) often fail or require extended heating. HATU is the preferred reagent for generating tertiary amides in medicinal chemistry[2].

Causality & Reagent Selection:

  • Why HATU? HATU generates a highly reactive HOAt-active ester that is exceptionally efficient at overcoming the steric hindrance associated with secondary amines.

  • Why NMP? N-Methyl-2-pyrrolidone (NMP) is an excellent polar aprotic solvent that maintains the solubility of complex intermediates during the coupling phase[2].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous NMP (0.15 M)[2]. Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

    • Self-Validation Check: LC-MS analysis of the mixture should confirm the formation of the HOAt-active ester intermediate.

  • Coupling: Add N-methylthiolan-3-amine hydrochloride (1.1 eq) to the activated mixture[2]. The excess DIPEA present will liberate the free base in situ.

  • Reaction: Stir the mixture at room temperature. For highly hindered substrates, heating to 100 °C for up to 16 hours may be required[2].

  • Workup: Dilute the reaction with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent. Wash with 1N HCl, then saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

References

  • Title: WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use Source: Google Patents URL
  • Title: EP 3800188 A1 - SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS Source: European Patent Office URL
  • Title: WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige Source: Google Patents URL

Sources

Comparative

biological activity of N-methylthiolan-3-amine derivatives versus other thiolane analogs

An In-Depth Comparative Guide to the Biological Activity of Thiolane Derivatives: N-Methylthiolan-3-amine Analogs in Focus For researchers and professionals in drug development, the selection of a core chemical scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Thiolane Derivatives: N-Methylthiolan-3-amine Analogs in Focus

For researchers and professionals in drug development, the selection of a core chemical scaffold is a critical decision that influences the entire discovery pipeline. The thiolane (tetrahydrothiophene) ring, a five-membered saturated heterocycle containing sulfur, represents a consequential bio-functional motif found in a plethora of bioactive natural products and synthetic therapeutics.[1][2] Its structural properties offer a unique combination of stability and conformational flexibility, making it an attractive starting point for library synthesis.

This guide provides a comparative analysis of the biological activities of various thiolane analogs, with a particular focus on understanding the potential of N-methylthiolan-3-amine derivatives. While direct, extensive experimental data on N-methylthiolan-3-amine derivatives is emerging, we can infer their potential by examining structurally related compounds and applying established medicinal chemistry principles. We will delve into the structure-activity relationships (SAR) of different thiolane classes, provide detailed experimental protocols for activity assessment, and present data in a clear, comparative format to guide future research.

The Central Scaffold: Understanding Thiolane and its N-Substituted Variants

The thiolane unit is a cornerstone in many molecules exhibiting a wide range of biological effects, including antiviral, anticancer, anti-platelet, and antimicrobial activities.[1][2] The introduction of an amine group at the 3-position, as in N-methylthiolan-3-amine, creates a chiral center and provides a vector for chemical modification, significantly influencing the molecule's physicochemical properties and biological target interactions.

The N-methyl group, while seemingly simple, is a strategic modification in drug design. N-methylation can modulate a compound's:

  • Basicity (pKa): Affecting ionization state at physiological pH, which in turn impacts solubility, cell permeability, and binding to target proteins.

  • Lipophilicity: Influencing the ability to cross biological membranes, including the blood-brain barrier.

  • Metabolic Stability: The N-methyl group can sometimes block sites of metabolic degradation.

  • Receptor Interaction: The size and electronic nature of the substituent on the nitrogen atom can be critical for fitting into a binding pocket.

Tertiary amines, which are formed by such substitutions, are a cornerstone of modern medicine, found in over 40% of all drugs and drug candidates, where they are crucial for enhancing solubility and triggering biological functions.[3] While the synthesis of N-substituted thiolan-3-amines has traditionally involved multi-step batch processes, newer, more efficient synthetic methodologies are being explored to accelerate the discovery of novel derivatives.[4]

Comparative Analysis: N-Methylthiolan-3-amine Derivatives vs. Other Thiolane Analogs

To understand the potential of N-methylthiolan-3-amine derivatives, we must compare them against other well-studied classes of thiolane analogs. Each class leverages the core thiolane scaffold differently to achieve distinct biological outcomes.

Dithiolane Analogs: The Antioxidant Powerhouses

The 1,2-dithiolane ring is famously represented by α-lipoic acid, a vital cellular antioxidant. Research has focused on creating analogs with enhanced properties.

  • Key Structural Feature: The presence of a disulfide bond within the five-membered ring.

  • Primary Biological Activity: Potent antioxidant and radical scavenging activity.[5]

  • Comparative Insights: Novel dithiolane analogs that connect the ring to an N-alkyl-substituted morpholine moiety via a thiocarbamate linker have demonstrated superior antioxidant properties compared to α-lipoic acid.[5] Some of these compounds show an enhanced ability to cross the blood-brain barrier, offering neuroprotection against oxidative stress.[5] This suggests that while the dithiolane ring is crucial for the antioxidant mechanism, modifications at other positions can dramatically improve pharmacokinetics and potency.

Thiophene Analogs: The Aromatic Versatility

Thiophenes, the aromatic counterparts of thiolanes, are a privileged scaffold in medicinal chemistry, exhibiting an exceptionally broad range of activities. Their rigid, planar structure offers a different profile for receptor binding compared to the flexible thiolane ring.

  • Key Structural Feature: An unsaturated, aromatic five-membered sulfur-containing ring.

  • Primary Biological Activities: A vast spectrum including antibacterial, antifungal, anti-inflammatory, anticancer, and CNS-related activities.[6][7][8][9]

  • Comparative Insights:

    • GABA Receptor Modulation: 2-(Acylamino)thiophene derivatives act as positive allosteric modulators of the GABAB receptor, a target for anxiety and other neurological disorders.[10]

    • Anesthetic and Antiplatelet Activity: Thiophene analogs of the anesthetic lotucaine have shown both local anesthetic and antiplatelet aggregation effects.[11]

    • Amyloid Plaque Imaging: 2,5-diphenylthiophene derivatives have been developed with high affinity for β-amyloid plaques, making them potential PET tracers for Alzheimer's disease diagnosis.[12]

    • SAR Complexity: It is crucial to note that simply replacing another aromatic ring (like benzene) with thiophene does not guarantee improved activity; the structure-activity relationships can be complex and unpredictable.[13]

Thiomorpholine Analogs: The Six-Membered Bioisostere

Thiomorpholine, a six-membered ring containing both sulfur and nitrogen, can be considered a "ring-expanded" analog. It is often used as a bioisostere for morpholine and other cyclic amines in drug design.

  • Key Structural Feature: A saturated six-membered ring with sulfur and nitrogen atoms at the 1 and 4 positions.

  • Primary Biological Activities: Thiomorpholine is a versatile scaffold found in compounds targeting various enzymes and receptors.[14][15]

  • Comparative Insights: The thiomorpholine moiety is often a key component of a larger pharmacophore, contributing to the overall binding and activity profile.[14][15] For example, it has been incorporated into novel dihydroquinoline structures.[14] Its inclusion highlights a common strategy in drug design: modulating ring size and heteroatom composition to optimize potency and selectivity.

Data Summary: Comparative Overview of Thiolane Analog Classes

Analog ClassKey Structural FeaturePrimary Reported Biological ActivitiesKey References
N-Substituted Thiolan-3-amines Saturated 5-membered ring with an N-substituted amino group at C3.Broad potential; activity is highly dependent on the N-substituent. Precursors to tertiary amines prevalent in pharmaceuticals.[3][4]
Dithiolane Analogs Saturated 5-membered ring with a disulfide (S-S) bond.Antioxidant, neuroprotective.[5]
Thiophene Analogs Aromatic 5-membered sulfur-containing ring.Antibacterial, antifungal, anti-inflammatory, anticancer, CNS modulation.[6][9][10][11]
Thiomorpholine Analogs Saturated 6-membered ring with sulfur and nitrogen heteroatoms.Diverse; often a key component of pharmacophores for enzyme inhibition.[14][15]
Thiolane-based Natural Products Core thiolane ring embedded in complex structures (e.g., alkaloids, nucleosides).Antiviral, anticancer, antibacterial, immunosuppressive.[1][2]

Visualizing Structural Relationships

The following diagram illustrates the structural differences between N-methylthiolan-3-amine and the compared analog classes.

G cluster_0 Core Structure cluster_1 Comparative Analogs Core N-Methylthiolan-3-amine Dithiolane Dithiolane (e.g., Lipoic Acid) Core->Dithiolane Disulfide Bond (vs. Thioether) Thiophene Thiophene (Aromatic Analog) Core->Thiophene Aromatic Ring (vs. Saturated) Thiomorpholine Thiomorpholine (Ring-Expanded Analog) Core->Thiomorpholine 6-Membered Ring (vs. 5-Membered) workflow start Prepare Compound Stock Solution step1 Serially Dilute Compound in 96-Well Plate start->step1 step2 Add Standardized Microbial Inoculum step1->step2 step3 Incubate Plate (e.g., 37°C, 24h) step2->step3 end Determine MIC (Lowest Concentration with No Growth) step3->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Anticancer Activity - MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

Objective: To assess the cytotoxic effect of thiolane derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. [7] Objective: To evaluate the free radical scavenging potential of thiolane derivatives.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should be freshly made and protected from light.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Data Acquisition: Measure the absorbance of the solution at ~517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (a color change from purple to yellow).

  • Controls: Use a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or trolox).

  • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration and determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The thiolane scaffold is a proven platform for the development of diverse therapeutic agents. While N-methylthiolan-3-amine derivatives represent a relatively underexplored chemical space, a comparative analysis with related analogs provides a strong rationale for their investigation. The introduction of the N-methyl-3-amino group offers a strategic handle to fine-tune pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and screening of a focused library of N-substituted thiolan-3-amine derivatives, varying the nature of the N-substituent (e.g., alkyl chain length, aromatic rings, hydrogen bond donors/acceptors). By systematically evaluating these new compounds in the robust biological assays detailed in this guide, researchers can elucidate clear structure-activity relationships. This approach, grounded in the lessons learned from dithiolane, thiophene, and thiomorpholine analogs, holds significant promise for uncovering novel lead compounds for a wide range of therapeutic targets.

References

  • Guillonneau, C., Charton, Y., Ginot, Y. M., Fouquier-d'Hérouël, M. V., Bertrand, M., Lockhart, B., Lestage, P., & Goldstein, S. (2003). Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. European Journal of Medicinal Chemistry.
  • Benchchem. N-(7-methyloctyl)thiolan-3-amine.
  • Corral, C., El-Ashmawy, M., Lissavetzky, J., Bravo, L., & Martín-Herrera, D. (1987). Synthesis and pharmacological evaluation of thiophene analogs of lotucaine. Farmaco.
  • Majik, M. S., et al. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry.
  • ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
  • BenchChem Technical Support Team. (2025). Comparative Analysis of the Biological Activity of Halogenated Thiophenol Derivatives and Related Compounds. BenchChem.
  • ResearchGate. Synthetic access to thiolane-based therapeutics and biological activity studies | Request PDF.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Castelli, M. P., et al. (2013). Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Journal of Medicinal Chemistry.
  • Sulfur reports. (2007). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest.
  • Al-Abdullah, E. S., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Ono, M., et al. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Bioorganic & Medicinal Chemistry Letters.
  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization and Authentication of N-methylthiolan-3-amine Hydrochloride

Introduction: The Critical Role of Starting Material Integrity in Drug Development In the landscape of modern drug discovery and development, the quality of starting materials is not merely a matter of compliance; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Starting Material Integrity in Drug Development

In the landscape of modern drug discovery and development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. N-methylthiolan-3-amine hydrochloride, a versatile heterocyclic building block, is increasingly utilized in the synthesis of novel pharmaceutical intermediates. Its thiolan ring and secondary amine functionality make it a valuable synthon for introducing specific physicochemical properties into target molecules.

However, its utility is directly proportional to its verifiable identity and purity. The presence of isomeric impurities, residual solvents, or unreacted starting materials can have profound consequences on the downstream synthetic steps and the toxicological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the robust characterization and authentication of N-methylthiolan-3-amine hydrochloride. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, offering a self-validating system for ensuring the quality of this critical reagent. This document is intended for researchers, process chemists, and quality control analysts who require a deep, practical understanding of analytical best practices.

I. Foundational Physicochemical Characterization

Before delving into spectroscopic and chromatographic analysis, a foundational understanding of the molecule's basic properties is essential. N-methylthiolan-3-amine hydrochloride is the salt form of the free base, a choice made to enhance stability and improve handling characteristics, as amine free bases are often volatile and susceptible to oxidation.

PropertyValueSource
Chemical Name N-methylthiolan-3-amine hydrochloride-
Synonyms N-methyl-tetrahydrothiophen-3-amine HCl-
CAS Number 933727-56-1 (Free Base)[1]
Molecular Formula C₅H₁₂ClNS-
Molecular Weight 153.67 g/mol -
Monoisotopic Mass 117.06122 Da (Free Base)[2]
Predicted XLogP 0.6 (Free Base)[2]
Appearance Typically a white to off-white solidGeneral Knowledge

This initial data provides the basis for all subsequent analyses, from calculating molar concentrations for assays to predicting chromatographic behavior.

II. Spectroscopic Authentication: A Multi-Faceted Approach

No single technique can unequivocally confirm the structure and purity of a compound. A robust authentication strategy relies on the orthogonal and complementary data obtained from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a direct measurement of the molecular weight, serving as the first and most crucial checkpoint for identity. Electrospray Ionization (ESI) in positive mode is the preferred method for this polar, pre-ionized compound.

  • Expected Observation: The primary ion observed will be the molecular ion of the free base, [M+H]⁺. The chlorine counter-ion will not be observed.

  • Monoisotopic Mass of Free Base (C₅H₁₁NS): 117.06122 Da[2]

  • Expected [M+H]⁺ Ion: m/z = 118.06850[2]

Causality Behind the Method: ESI is a soft ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This preserves the molecular ion, providing clear molecular weight information without significant fragmentation, which is ideal for initial identity confirmation.

Table of Predicted Adducts: Beyond the primary [M+H]⁺ ion, other adducts may be observed depending on the solvent system, providing further confidence in the mass assignment.

AdductPredicted m/z
[M+H]⁺118.06850
[M+Na]⁺140.05044
[M+K]⁺156.02438
Data sourced from PubChemLite predictions for the free base.[2]
B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides confirmation of the key functional groups present in the molecule. For the hydrochloride salt, the spectrum will have distinct features compared to the free base, particularly in the amine region.

  • Why it's Authoritative: The presence or absence of specific absorption bands provides a rapid and reliable confirmation of the molecule's chemical architecture.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeSignificance
~2700-3000 (broad)N⁺-H StretchA very broad and strong absorption characteristic of a secondary ammonium salt. This is a key indicator of the hydrochloride form.
~2850-2960Aliphatic C-H StretchConfirms the presence of the thiolan ring and methyl group CH₂ and CH₃ bonds.
~1560-1600N-H BendBending vibration for the secondary ammonium group.
~1020-1250C-N StretchConfirms the presence of the carbon-nitrogen bond.[3]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon. While experimental spectra for N-methylthiolan-3-amine hydrochloride are not widely published, a detailed prediction based on established principles of chemical shifts and coupling provides a robust template for authentication.

Predicted ¹H NMR Spectrum (400 MHz, D₂O): Solvent choice is critical. D₂O is ideal as it will exchange with the acidic N-H protons, simplifying the spectrum and improving the resolution of other signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6 - 3.8m1HH3The proton on the carbon bearing the nitrogen (C3) is expected to be the most downfield of the ring protons due to the strong deshielding effect of the adjacent nitrogen atom.
~3.2 - 3.4m2HH2 (axial & eq)Protons on the carbon adjacent to both the sulfur and the C3 carbon (C2) will be deshielded by both heteroatoms.
~3.0 - 3.2m2HH5 (axial & eq)Protons on the other carbon adjacent to the sulfur (C5) will be deshielded, but likely less so than the H2 protons.
~2.85s3HN-CH₃The methyl group protons attached to the nitrogen will appear as a singlet, shifted downfield due to the nitrogen's electron-withdrawing effect.
~2.3 - 2.5m2HH4 (axial & eq)The C4 protons are the most upfield of the ring protons, being furthest from the deshielding influence of the heteroatoms.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

Chemical Shift (δ, ppm)AssignmentRationale
~60 - 62C3The carbon directly attached to the nitrogen will be the most downfield carbon in the thiolan ring.
~38 - 40C2This carbon is adjacent to both sulfur and the C3-N carbon, leading to a downfield shift.
~34 - 36N-CH₃The N-methyl carbon appears in a typical range for N-alkyl groups.
~31 - 33C5The carbon adjacent to the sulfur will be deshielded.
~29 - 31C4The most upfield ring carbon, being beta to both heteroatoms.

III. Chromatographic Purity and Impurity Profiling

Spectroscopy confirms identity, but chromatography quantifies purity. For a polar compound like an amine hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have roles, though they address different challenges.

A. Purity Determination by Reverse-Phase HPLC

RP-HPLC is the workhorse for determining the purity of non-volatile, polar compounds.

Rationale for Method Design:

  • Column: A C18 column is a standard choice, providing good retention for moderately polar compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or a phosphate buffer) is crucial. It ensures the amine remains protonated (as the hydrochloride salt), preventing peak tailing and ensuring sharp, symmetrical peaks.[4]

  • Detector: UV detection at a low wavelength (~200-210 nm) is required as the molecule lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for more universal detection.

Experimental Protocol: HPLC Purity Assay

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of N-methylthiolan-3-amine hydrochloride and dissolve in 10 mL of Mobile Phase A to a final concentration of 1.0 mg/mL.[5]

B. Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or side-products.

The Derivatization Imperative: Direct injection of the polar, non-volatile amine hydrochloride salt is not feasible. Derivatization is required to convert the amine into a more volatile, less polar derivative suitable for GC analysis.[6][7]

Workflow Diagram: GC-MS Impurity Analysis

Authentication_Workflow start Receive Sample: N-methylthiolan-3-amine HCl phys_char Physicochemical Analysis (Appearance, Solubility) start->phys_char ms_analysis Mass Spectrometry (ESI-MS) Confirm [M+H]⁺ = 118.0685 phys_char->ms_analysis ftir_analysis FTIR Spectroscopy Confirm N⁺-H, C-H, C-N bands ms_analysis->ftir_analysis nmr_analysis NMR Spectroscopy (¹H & ¹³C) Match predicted shifts/couplings ftir_analysis->nmr_analysis hplc_analysis HPLC Purity Assay (>98% Purity?) nmr_analysis->hplc_analysis decision_point All Data Conforms? hplc_analysis->decision_point pass Release for Use decision_point->pass Yes fail Quarantine & Investigate decision_point->fail No

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Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of N-methylthiolan-3-amine and N-methyloxolan-3-amine Hydrochlorides

Introduction In the landscape of synthetic chemistry and drug development, heterocyclic amines serve as indispensable building blocks. Among these, five-membered saturated rings containing a secondary amine functionality...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic chemistry and drug development, heterocyclic amines serve as indispensable building blocks. Among these, five-membered saturated rings containing a secondary amine functionality are of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth comparative analysis of the reactivity of two closely related analogues: N-methylthiolan-3-amine hydrochloride and N-methyloxolan-3-amine hydrochloride.

While structurally similar, the substitution of the ring heteroatom—sulfur in the thiolane derivative and oxygen in the oxolane (tetrahydrofuran) derivative—introduces profound differences in their electronic properties. These differences, though subtle, have significant implications for their reactivity, particularly concerning the nucleophilicity of the secondary amine. This document will dissect the underlying principles governing their behavior, supported by established chemical theory and proposed experimental protocols designed to quantify these differences. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate reagent and anticipating its reactivity in various synthetic transformations.

Structural and Electronic Fundamentals: A Tale of Two Heteroatoms

The reactivity of the exocyclic N-methylamine group in both compounds is intrinsically linked to the electronic nature of the five-membered ring to which it is attached. The key to understanding their differential reactivity lies in comparing the properties of the sulfur and oxygen heteroatoms.

Key Physicochemical Properties
PropertyN-methylthiolan-3-amine (Thiolane)N-methyloxolan-3-amine (Oxolane)Rationale & Implications
Heteroatom Sulfur (S)Oxygen (O)The core structural difference.
Electronegativity ~2.58 (Pauling Scale)~3.44 (Pauling Scale)Oxygen is significantly more electronegative than sulfur.[1][2] This results in a stronger electron-withdrawing inductive effect (-I) from the oxygen atom, which propagates through the carbon skeleton to the amine nitrogen.
Atomic Size/Polarizability Larger atomic radius, more diffuse valence orbitals (3p).Smaller atomic radius, compact valence orbitals (2p).Sulfur's larger, more polarizable electron cloud makes it a better nucleophile than oxygen.[1][3] This property also influences its inductive effect.
Predicted Amine Basicity Higher (Slightly stronger base)Lower (Slightly weaker base)The strong -I effect of oxygen in the oxolane ring reduces the electron density on the nitrogen atom, making its lone pair less available for protonation compared to the thiolane analogue.[4]
Predicted Amine Nucleophilicity HigherLowerNucleophilicity often parallels basicity. The greater electron density on the nitrogen in the thiolane derivative is expected to render it a more potent nucleophile in common synthetic reactions.[5]

The central hypothesis is that the N-methylthiolan-3-amine will be a more reactive nucleophile than its oxolane counterpart. The less electronegative sulfur atom exerts a weaker electron-withdrawing effect on the C3-N bond compared to the highly electronegative oxygen atom. Consequently, the nitrogen lone pair in the free base form of N-methylthiolan-3-amine is more available for donation to an electrophile.

Comparative Reactivity in Key Transformations

To empirically validate these theoretical differences, we will now examine their predicted performance in a cornerstone reaction of amine chemistry: N-acylation. As both starting materials are hydrochlorides, the amine must first be liberated to its free base form in situ using a non-nucleophilic base before it can react.

Core Reaction: N-Acylation with Acetyl Chloride

N-acylation is a fundamental transformation for forming amide bonds, a linkage of paramount importance in pharmaceuticals and materials science.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.[7] The rate of this reaction is directly dependent on the nucleophilicity of the amine.

cluster_0 Experimental Workflow: Comparative N-Acylation start Prepare parallel reactions in dry DCM at 0 °C add_amines Add equimolar amounts of amine HCl salts to separate flasks start->add_amines add_base Add 2.2 eq. Triethylamine (TEA) to each flask to neutralize HCl and liberate free amine add_amines->add_base add_acyl Slowly add 1.1 eq. Acetyl Chloride to each flask add_base->add_acyl react Stir at 0 °C for 1 hr, then warm to RT add_acyl->react monitor Monitor reaction progress via TLC/LC-MS every 30 mins react->monitor workup Quench, extract, and purify the amide product monitor->workup analyze Determine reaction time and isolated yield workup->analyze

Caption: Workflow for comparative N-acylation experiment.

Experimental Protocol: Comparative N-Acylation

Objective: To compare the rate and efficiency of N-acylation for N-methylthiolan-3-amine and N-methyloxolan-3-amine.

Materials:

  • N-methylthiolan-3-amine hydrochloride

  • N-methyloxolan-3-amine hydrochloride[8]

  • Acetyl Chloride (freshly distilled)

  • Triethylamine (TEA, distilled from CaH₂)

  • Dichloromethane (DCM, anhydrous)

  • Standard workup and purification reagents (aq. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: In two separate flame-dried, round-bottom flasks under a nitrogen atmosphere, add N-methylthiolan-3-amine hydrochloride (1.0 mmol) to one and N-methyloxolan-3-amine hydrochloride (1.0 mmol) to the other. Add anhydrous DCM (10 mL) to each flask and cool to 0 °C in an ice bath.

  • Deprotonation: To each stirred suspension, add triethylamine (2.2 mmol, 2.2 eq.) dropwise. The extra equivalent ensures the complete formation of the free amine after neutralizing the starting hydrochloride salt.[7] Stir for 15 minutes.

  • Acylation: Prepare a solution of acetyl chloride (1.1 mmol, 1.1 eq.) in anhydrous DCM (2 mL). Add this solution dropwise and simultaneously to both reaction flasks over 5 minutes.

  • Reaction & Monitoring: Stir the reactions at 0 °C for 1 hour, then allow them to warm to room temperature. Monitor the consumption of the starting amine every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, quench each reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude products via flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield of the corresponding N-acetylated product for each reaction and note the total time required for complete conversion.

Predicted Experimental Outcomes
CompoundPredicted Reaction TimePredicted YieldRationale
N-methylthiolan-3-amine < 2 hours > 90% The higher nucleophilicity of the amine, due to the weaker inductive effect of sulfur, leads to a faster rate of nucleophilic attack on the acetyl chloride.
N-methyloxolan-3-amine 3 - 5 hours > 85% The stronger electron-withdrawing nature of the ring oxygen deactivates the amine nucleophile, resulting in a slower reaction rate. The reaction should still proceed to a high yield, but over a longer period.

The Role of the Ring Heteroatom as a Nucleophile

While the exocyclic amine is the primary site of reactivity in most cases, the ring heteroatom itself possesses lone pairs and can act as a nucleophile, especially under forcing conditions or with highly reactive electrophiles. Here, the difference between sulfur and oxygen is even more pronounced.

Sulfur is well-established as a significantly better nucleophile than oxygen.[9][10] This is attributed to its lower electronegativity and greater polarizability.[1] Sulfides readily react with alkyl halides to form stable ternary sulfonium salts, a reaction analogous to the alkylation of tertiary amines.[9] In contrast, ethers require extremely powerful electrophiles (e.g., triflates) to form highly reactive and often unstable oxonium salts.

Thiolane N-Protected Thiolane MeOTf Methyl Triflate (MeOTf) Strong Electrophile Thiolane->MeOTf Oxolane N-Protected Oxolane Oxolane->MeOTf Sulfonium Stable Sulfonium Salt (S-Alkylation) MeOTf->Sulfonium  Fast Reaction Oxonium Highly Reactive Oxonium Salt (O-Alkylation) MeOTf->Oxonium  Very Slow / Forcing Conditions NoReaction No Reaction (under mild conditions)

Caption: Comparative reactivity of ring heteroatoms with electrophiles.

This fundamental difference implies that in reactions involving N-methylthiolan-3-amine, side reactions involving S-alkylation are a potential concern if strong electrophiles are used, a consideration that is largely absent for its oxolane counterpart.

Conclusion and Practical Recommendations

The comparative analysis of N-methylthiolan-3-amine hydrochloride and N-methyloxolan-3-amine hydrochloride reveals clear and predictable differences in their chemical reactivity, primarily governed by the electronic properties of the ring heteroatom.

  • N-methylthiolan-3-amine is the more potent nucleophile. The lower electronegativity of sulfur results in a higher electron density on the exocyclic amine nitrogen, leading to faster reaction rates in nucleophilic substitution and addition reactions, such as N-acylation and N-alkylation.

  • N-methyloxolan-3-amine is a less reactive, albeit still effective, nucleophile. The strong inductive effect of the ring oxygen reduces the nucleophilicity of the amine, resulting in slower reaction kinetics.

For the practicing chemist, this translates to the following guidance:

  • When rapid reaction kinetics and high reactivity are desired for transformations like amide or sulfonamide formation, N-methylthiolan-3-amine hydrochloride is the superior choice.

  • When a more moderate or controlled rate of reaction is needed, or if potential side reactions involving a soft nucleophilic sulfur atom are a concern with certain electrophiles, N-methyloxolan-3-amine hydrochloride may be a more suitable alternative.

By understanding these fundamental principles, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to improved efficiency, yield, and purity in the preparation of complex target molecules.

References

  • Quora. (2016). Why are sulfur-centered nucleophiles better than those with oxygen?[Link]

  • Michigan State University Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

  • Eduncle. (2021). Which is better nucleophile sulphur or oxygen. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Reddit. (2016). If sulfur is a stronger nucleophile than oxygen, how is RSH a stronger acid than OH? Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3):409-421. Retrieved from [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2563. [Link]

  • Knowledge. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo? Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

Sources

Validation

Comparative Guide: Validation of Analytical Methods for N-Methylthiolan-3-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Structural Challenges N-methylthiolan-3-amine hydrochloride (CAS 2227107-35-7) is a highly polar, low-molecular-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Structural Challenges

N-methylthiolan-3-amine hydrochloride (CAS 2227107-35-7) is a highly polar, low-molecular-weight secondary amine featuring a tetrahydrothiophene (thiolane) ring[1]. As a critical intermediate in pharmaceutical synthesis, establishing a robust, validated analytical method for its quantification is paramount for quality control.

However, its chemical structure presents distinct analytical hurdles:

  • Lack of Chromophore: The absence of a conjugated π -electron system results in negligible UV absorbance above 210 nm. Traditional HPLC-UV methods suffer from poor sensitivity and severe baseline drift unless the analyte undergoes pre-column derivatization[2].

  • High Polarity: The amine hydrochloride salt exhibits poor retention on standard reversed-phase (C18) columns, often eluting in the void volume.

  • Volatility: The free-base form of the amine is highly volatile, making it suitable for gas chromatography but prone to loss during sample concentration.

To navigate these challenges, this guide objectively compares three analytical modalities—GC-FID, LC-MS/MS, and Derivatization-HPLC-UV—and provides field-proven protocols compliant with the ICH Q2(R2) validation framework[3].

Comparative Analysis of Analytical Modalities

To select the most appropriate method, scientists must weigh sensitivity requirements against laboratory throughput and sample preparation complexity.

ParameterGC-FID (Free-Base Extraction)LC-MS/MS (Direct Aqueous)HPLC-UV (Pre-Column Derivatization)
Sensitivity (LOQ) Moderate (~10-50 ppm)High (~1-5 ppb)Moderate (~0.1-1 ppm)
Sample Prep Complexity High (Basification & Extraction)Low (Direct Dilution)Very High (Derivatization Reaction)
Specificity Good (Chromatographic resolution)Excellent (MRM Transitions)Good (Derivative-specific)
Retention Mechanism Boiling point & Polarity (DB-5)Hydrophilic Interaction (HILIC)Reversed-Phase (C18)
Primary Use Case Routine API assay & purityTrace genotoxic impurity profilingLabs lacking MS or GC capabilities

Experimental Protocols & Causality

The following protocols are designed as self-validating systems . Every analytical run must begin with a System Suitability Test (SST) to ensure the instrument is performing within validated parameters before sample analysis begins.

Workflow API N-methylthiolan-3-amine HCl (Aqueous Sample) Basification Basification (NaOH) pH > 10 API->Basification GC-FID Route Dilution Direct Dilution (Mobile Phase) API->Dilution LC-MS/MS Route Extraction Liquid-Liquid Extraction (Ethyl Acetate) Basification->Extraction GC GC-FID Analysis (Volatile Free Amine) Extraction->GC LCMS LC-MS/MS Analysis (Protonated Amine) Dilution->LCMS

Caption: Sample preparation workflows for GC-FID vs. LC-MS/MS analysis.

This method exploits the volatility of the neutral amine for robust routine quantification.

  • Standard Preparation: Accurately weigh 10.0 mg of N-methylthiolan-3-amine hydrochloride reference standard into a 10 mL volumetric flask.

  • Basification (Critical Step): Add 2.0 mL of 1.0 M NaOH.

    • Causality: The pKa of the secondary amine dictates that at neutral pH, it exists as a non-volatile hydrochloride salt. Adjusting the pH > 10 ensures >99% conversion to the neutral free-base form. Only the free base is sufficiently volatile for GC vaporization and lipophilic enough to partition into the organic solvent.

  • Extraction: Add 5.0 mL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • System Suitability Test (SST): Inject a resolution mixture of the analyte and a known synthetic precursor (e.g., 3-thiolanone). Acceptance: Resolution factor ( Rs​ ) > 1.5.

  • Chromatography: Inject 1.0 µL of the upper organic layer into the GC-FID equipped with a DB-5 capillary column.

    • Causality: The slight polarity of the 5% phenyl-methylpolysiloxane stationary phase provides optimal retention and peak symmetry for the thioether and amine functional groups.

This method is optimal for trace-level impurity profiling, bypassing complex sample preparation.

  • Sample Dilution: Weigh 10.0 mg of the analyte and dissolve in 100 mL of LC-MS grade water/acetonitrile (50:50, v/v). Dilute further with mobile phase to the target working concentration (e.g., 50 ng/mL).

  • SST: Inject the standard solution six times. Acceptance: Relative Standard Deviation (RSD) of the peak area 2.0%.

  • Chromatography: Inject 2.0 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Because the thian-3-amine core is highly polar, it elutes in the void volume of standard C18 columns. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring adequate retention ( k′>2 ) and sharp peak shapes.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ ( m/z 118.1) to its dominant product ion.

    • Causality: The secondary amine is readily protonated in acidic mobile phases (e.g., 0.1% formic acid), yielding a highly abundant [M+H]+ signal that maximizes detector sensitivity.

Validation Framework (ICH Q2(R2) Compliant)

To ensure regulatory compliance, the chosen analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4]. The validation lifecycle ensures the method is scientifically sound, reproducible, and fit for its intended purpose[3].

Validation Start Method Validation ICH Q2(R2) Spec Specificity (No Interference) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Sens Sensitivity (LOD/LOQ via S/N) Start->Sens Spec->Acc Ensures Lin->Acc Range defines

Caption: ICH Q2(R2) analytical method validation parameters and logical dependencies.

The following table summarizes the experimental design and acceptance criteria required to validate the quantification of N-methylthiolan-3-amine hydrochloride[5].

Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank matrix, extraction solvents, and known impurities. Compare chromatograms to the spiked analyte.No interfering peaks at the retention time of the analyte ( Rs​>1.5 ).
Linearity & Range Prepare standard solutions at 5 concentration levels spanning 80% to 120% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Prepare placebo samples spiked with the API at three concentration levels: 80%, 100%, and 120% (in triplicate).Mean recovery must fall between 98.0% and 102.0% for assay methods.
Repeatability (Precision) Perform 6 independent sample preparations at 100% of the target test concentration.Relative Standard Deviation (RSD) 2.0%.
Intermediate Precision Repeat the precision study on a different day, using a different analyst and a different instrument.Overall RSD 2.0%. Means between days must not differ significantly.
LOD / LOQ Dilute the analyte until the signal-to-noise (S/N) ratio reaches specific thresholds.LOD: S/N 3. LOQ: S/N 10 (with verifiable precision at LOQ).

Note: For impurity testing, the accuracy recovery limits are typically widened to 80.0% - 120.0%, and the precision RSD allowance is increased up to 10.0% depending on the concentration level[6].

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Comparative

A Researcher's Guide to Spectroscopic Differentiation: N-methylthiolan-3-amine Free Base vs. Hydrochloride Salt

In the landscape of drug development and synthetic chemistry, the precise characterization of molecules is paramount. Amines, fundamental building blocks in countless active pharmaceutical ingredients (APIs), are frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and synthetic chemistry, the precise characterization of molecules is paramount. Amines, fundamental building blocks in countless active pharmaceutical ingredients (APIs), are frequently handled as both free bases and hydrochloride salts to modulate properties like solubility, stability, and bioavailability. The ability to unequivocally distinguish between these two forms is not merely an academic exercise; it is a critical quality control step that ensures the identity and purity of a compound.

This guide provides an in-depth spectroscopic comparison of N-methylthiolan-3-amine and its hydrochloride salt. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to provide unambiguous structural confirmation. The causality behind the observed spectral differences will be explained, offering a deeper understanding rooted in fundamental chemical principles.

Molecular Structures and the Effect of Protonation

N-methylthiolan-3-amine is a secondary amine featuring a five-membered tetrahydrothiophene (thiolane) ring. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it basic. Upon reaction with an acid such as hydrochloric acid (HCl), this lone pair accepts a proton, forming the corresponding ammonium salt, N-methylthiolan-3-amine hydrochloride. This protonation event introduces a positive charge on the nitrogen and a chloride counter-ion, which fundamentally alters the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Reversible protonation of N-methylthiolan-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The protonation of the amine nitrogen induces significant changes in both ¹H and ¹³C NMR spectra, primarily through the inductive effect of the newly formed positive charge.

¹H NMR Spectroscopy

In the free base, the nitrogen's lone pair has a moderate shielding effect on adjacent protons. Upon protonation, the nitrogen becomes positively charged (NH₂⁺) and strongly electron-withdrawing. This change deshields the adjacent protons, causing their resonance signals to shift to a higher frequency (downfield).

  • Protons Alpha to Nitrogen (C3-H and N-CH₃): These protons experience the most significant downfield shift. The change in chemical shift (Δδ) upon protonation is a reliable indicator of salt formation.

  • Amine Proton (N-H): In the free base, the secondary amine N-H proton signal is often broad and may be difficult to observe, appearing over a wide chemical shift range.[1] In the hydrochloride salt, the two ammonium protons (N⁺-H₂) give rise to a distinct signal, typically shifted significantly downfield and often broadened by quadrupole coupling with the ¹⁴N nucleus and chemical exchange. In aprotic solvents like DMSO-d₆, this proton is readily observable.[2]

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentFree Base (Expected δ)Hydrochloride Salt (Expected δ)Key Observation
N-H ~1.0 - 2.5 (broad)~8.0 - 9.5 (broad)Significant downfield shift and appearance of a distinct N⁺-H₂ signal.
N-CH~2.3 - 2.5~2.6 - 2.9Downfield shift (deshielding).
C3-H ~2.9 - 3.2~3.3 - 3.7Downfield shift (deshielding).
Thiolane Ring Protons~1.8 - 3.0~2.0 - 3.3Minor downfield shifts, decreasing with distance from nitrogen.
¹³C NMR Spectroscopy

Similar to ¹H NMR, the electron-withdrawing nature of the ammonium group in the salt form deshields adjacent carbon atoms, causing a downfield shift in their ¹³C NMR signals. This effect is most pronounced for the carbons directly bonded to the nitrogen (C3 and the N-methyl carbon).

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentFree Base (Expected δ)Hydrochloride Salt (Expected δ)Key Observation
C 3~55 - 60~60 - 65Downfield shift due to proximity to N⁺.
N-C H₃~35 - 40~38 - 43Downfield shift due to proximity to N⁺.
C 2, C 4, C 5~25 - 40~26 - 42Smaller downfield shifts.

Infrared (IR) Spectroscopy: A Tale of Two Vibrations

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The distinction between a secondary amine and its salt is particularly clear-cut with this technique.[3]

  • N-methylthiolan-3-amine (Free Base): As a secondary amine, the most characteristic feature is a single, relatively weak N-H stretching vibration that appears in the 3350-3310 cm⁻¹ region.[4][5] Other bands include C-N stretching (~1250–1020 cm⁻¹) and a broad N-H wag (~910-665 cm⁻¹).[4]

  • N-methylthiolan-3-amine Hydrochloride (Salt): The spectrum of the salt is dramatically different.

    • The sharp N-H stretch of the free base disappears.

    • A very broad and intense series of absorptions appear, typically from 2700 cm⁻¹ down to 2400 cm⁻¹, which are characteristic of the N⁺-H₂ stretching vibrations in a secondary amine salt. This broadness is due to extensive hydrogen bonding in the solid state.

    • A new, medium-intensity band appears in the 1620-1560 cm⁻¹ range, corresponding to the N⁺-H₂ bending (scissoring) vibration.[6][7] This peak is diagnostic for secondary amine salts.[3]

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Vibrational ModeFree Base (Expected Wavenumber)Hydrochloride Salt (Expected Wavenumber)Key Observation
N-H Stretch3350 - 3310 (single, weak-medium)AbsentDisappearance of the free amine N-H stretch.
N⁺-H₂ StretchAbsent2700 - 2400 (very broad, strong)Appearance of the characteristic ammonium stretch.
N⁺-H₂ BendAbsent1620 - 1560 (medium)Appearance of the ammonium bending vibration.
C-N Stretch~1250 - 1020~1250 - 1020Generally less informative for differentiation.

Mass Spectrometry (MS): Mind the Ionization Technique

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The appearance of the spectrum for an amine versus its salt is highly dependent on the ionization method employed.

  • Electron Ionization (EI-MS): This is a hard ionization technique typically used for volatile, thermally stable compounds.

    • Free Base: The free base (MW: 117.22) is expected to show a molecular ion peak (M⁺•) at m/z 117. A key fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond), which would lead to characteristic fragment ions.[8]

    • Hydrochloride Salt: Amine salts are non-volatile and often thermally decompose in the hot inlet of a GC-MS system. This decomposition would typically yield the free amine, meaning the resulting EI spectrum would likely be identical to that of the free base.[9] Therefore, EI-MS is not a reliable method for distinguishing the salt from the free base in its original state.

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique ideal for polar, non-volatile molecules like salts.

    • Free Base: When analyzed in positive ion mode, typically with an acidic mobile phase, the free base will become protonated in the ESI source, yielding a prominent ion at m/z 118.07, corresponding to the protonated molecule [M+H]⁺.[10]

    • Hydrochloride Salt: The salt is already protonated. When dissolved and infused into the ESI source, it will readily show the cation at m/z 118.07, identical to the protonated free base.

    • Distinction: While positive-ion ESI-MS shows the same major ion for both, it is the ideal technique to confirm the mass of the organic cation. To confirm the presence of the salt, one could switch to negative-ion mode to detect the chloride counter-ion (Cl⁻), which has two characteristic isotopic peaks at m/z 35 and 37 in an approximate 3:1 ratio. However, detecting small anions like chloride can be challenging.[2]

Table 4: Comparison of Expected Mass Spectrometry Ions (m/z)

Ionization MethodAnalyteExpected Major Ion(s) (m/z)Key Observation
EI-MSFree Base117 (M⁺•), fragmentsDirect observation of the molecular ion.
EI-MSHydrochloride Salt117 (M⁺•), fragmentsLikely decomposes to free base before ionization.
ESI-MS (+)Free Base118 ([M+H]⁺)Protonated in-source.
ESI-MS (+)Hydrochloride Salt118 ([M+H]⁺)Analyzed as the pre-formed cation.
ESI-MS (-)Hydrochloride Salt35, 37 (Cl⁻)Potential detection of the counter-ion.

Experimental Protocols & Workflow

A robust analytical workflow is essential for reliable characterization.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Start: N-methylthiolan-3-amine (Free Base or HCl Salt) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Prep_NMR Prep_IR Prepare as KBr pellet or Neat Film (for liquid) Sample->Prep_IR Prep_MS Dissolve in suitable solvent (e.g., MeOH, ACN) for ESI-MS Sample->Prep_MS NMR ¹H & ¹³C NMR Acquisition Prep_NMR->NMR IR FT-IR Acquisition Prep_IR->IR MS ESI-MS Acquisition (+/- ion modes) Prep_MS->MS Interpret Compare Spectra: - Chemical Shifts (NMR) - Vibrational Bands (IR) - m/z Values (MS) NMR->Interpret IR->Interpret MS->Interpret Confirm Confirm Structure: Free Base or Hydrochloride Salt Interpret->Confirm

Caption: General workflow for spectroscopic comparison.

Protocol 1: Sample Preparation for Analysis
  • NMR Spectroscopy: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, or DMSO-d₆ for the hydrochloride salt to clearly observe the N⁺-H₂ protons). Transfer to an NMR tube.

  • IR Spectroscopy:

    • For Solids (HCl Salt): Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • For Liquids (Free Base): Place a single drop of the neat liquid between two NaCl or KBr salt plates.

  • ESI-MS: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This protocol is essential for obtaining a reference spectrum of the free base if only the salt is available.

  • Dissolve the N-methylthiolan-3-amine hydrochloride salt in deionized water.

  • Cool the solution in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is >10.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which may be an oil or low-melting solid.

  • Confirm the conversion using one of the spectroscopic methods described above (e.g., the disappearance of the broad N⁺-H₂ stretch in the IR spectrum).

Conclusion

The spectroscopic comparison of N-methylthiolan-3-amine and its hydrochloride salt reveals a set of distinct and complementary differences.

  • IR spectroscopy offers the most direct and rapid method of differentiation, with the appearance of the broad N⁺-H₂ stretch and N⁺-H₂ bend being unambiguous proof of salt formation.

  • NMR spectroscopy provides detailed structural confirmation, where the downfield shift of protons and carbons alpha to the nitrogen serves as a reliable marker for the protonated state.

  • Mass spectrometry , particularly ESI-MS, confirms the mass of the organic cation, and analysis in negative-ion mode can potentially identify the chloride counter-ion.

By employing these techniques in a coordinated workflow, researchers can confidently determine the exact form of their compound, ensuring data integrity and the successful progression of their research and development endeavors.

References

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). NRC Research Press. Available at: [Link]

  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • El-Hawwat, A. E., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]

  • Sawada, M. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. R Discovery. Available at: [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1953). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Available at: [Link]

  • Al-wedyan, T. A., & Al-Masri, M. (2020). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. ResearchGate. Available at: [Link]

  • Kozłowska, J., et al. (2019). Chemical shifts of the amine protons signal in ¹H NMR spectra of... ResearchGate. Available at: [Link]

  • Reddit discussion on identifying organic salts. (2023). Reddit. Available at: [Link]

  • Spectroscopy of Amines. (n.d.). NC State University Libraries. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Le-Thanh, H., & Vocelle, D. (1989). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Available at: [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, DMSO-d6 + CDCl₃ (3 : 1) + a drop of triethyl amine, simulated). Available at: [Link]

  • Chapter 11 - Amines. (n.d.). Future4200. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Available at: [Link]

  • N-methylthiolan-3-amine (C5H11NS). PubChemLite. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

Sources

Validation

comparative study of different synthetic routes to N-methylthiolan-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals The synthesis of N-methylthiolan-3-amine hydrochloride, a valuable building block in medicinal chemistry, can be approached through several strategic routes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylthiolan-3-amine hydrochloride, a valuable building block in medicinal chemistry, can be approached through several strategic routes. The selection of an optimal pathway is contingent upon factors such as starting material availability, scalability, cost-effectiveness, and desired purity. This guide provides an in-depth comparative analysis of the most viable synthetic strategies, supported by experimental data and procedural insights to aid researchers in making informed decisions for their specific applications.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialCore TransformationKey ReagentsAdvantagesDisadvantages
Route 1: Direct Reductive Amination Thiolan-3-oneOne-pot imine formation and reductionMethylamine, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)High atom economy, operational simplicity, good yields.Requires careful control of reaction conditions to avoid over-alkylation.
Route 2: Two-Step Synthesis via Thiolan-3-amine Thiolan-3-one1. Amination 2. N-methylation1. Ammonia/Hydroxylamine 2. Methylating agent (e.g., Formaldehyde/Formic Acid)Stepwise approach allows for isolation and purification of intermediates, potentially leading to higher final purity.Longer reaction sequence, potentially lower overall yield.

In-Depth Analysis of Synthetic Pathways

Route 1: Direct Reductive Amination of Thiolan-3-one

This approach is a highly efficient and convergent method for the synthesis of N-methylthiolan-3-amine. It involves the direct reaction of thiolan-3-one with methylamine in the presence of a reducing agent.[1][2]

Mechanism: The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the condensation of thiolan-3-one and methylamine. This intermediate is then immediately reduced by a hydride source to yield the target secondary amine. The choice of reducing agent is critical; mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[2]

Advantages:

  • Efficiency: As a one-pot reaction, it minimizes workup and purification steps, saving time and resources.[1]

  • Atom Economy: This route is characterized by high atom economy as most atoms from the reactants are incorporated into the final product.

Disadvantages:

  • Over-alkylation: While less of a concern for secondary amine formation compared to direct alkylation with methyl halides, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of tertiary amine byproducts.

Route 2: Two-Step Synthesis via Thiolan-3-amine Intermediate

This classical approach involves the initial synthesis of the primary amine, thiolan-3-amine, followed by its N-methylation.

Step 1: Synthesis of Thiolan-3-amine

A common method for the synthesis of 3-aminothiophenes involves the reaction of the corresponding 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine.[3]

Step 2: N-methylation of Thiolan-3-amine

The Eschweiler-Clarke reaction is a well-established and effective method for the methylation of primary and secondary amines.[4][5] This reaction utilizes an excess of formic acid and formaldehyde to introduce a methyl group onto the nitrogen atom.[4]

Mechanism: The amine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid. The formic acid acts as the hydride donor and is converted to carbon dioxide, driving the reaction to completion. A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion with formaldehyde.[4]

Advantages:

  • Control and Purity: The stepwise nature allows for the isolation and purification of the thiolan-3-amine intermediate, which can lead to a higher purity of the final product.

  • Well-Established Chemistry: The reactions involved are well-documented and reliable.

Disadvantages:

  • Longer Synthesis: The multi-step nature of this route makes it more time-consuming and labor-intensive.

  • Potentially Lower Overall Yield: The accumulation of losses at each step can result in a lower overall yield compared to a one-pot procedure.

Experimental Protocols

Synthesis of Thiolan-3-one (Key Starting Material)

A practical synthesis of thiolan-3-one can be achieved starting from chloroacetyl chloride and ethylene.[6]

Procedure:

  • Addition Reaction: Chloroacetyl chloride and ethylene are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride, to generate 1,4-dichlorobutan-2-one.

  • Carbonyl Protection: The ketone functionality of 1,4-dichlorobutan-2-one is protected, for example, as a ketal using ethylene glycol in the presence of an acid catalyst. This yields 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.

  • Cyclization: The protected dichloro compound is then reacted with a sulfur source, such as sodium sulfide, to form the thiolan ring, yielding 1,4-dioxa-7-thiaspiro[4.4]nonane.

  • Deprotection: The protecting group is removed under acidic conditions to afford the final product, thiolan-3-one.[6]

Route 1: Direct Reductive Amination - Detailed Protocol

Materials:

  • Thiolan-3-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of thiolan-3-one (1.0 eq) in DCM or DCE, add methylamine (1.5-2.0 eq). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methylthiolan-3-amine.

Route 2: Two-Step Synthesis - Detailed Protocol

Step 2a: Synthesis of Thiolan-3-amine A detailed, optimized experimental protocol for the synthesis of thiolan-3-amine was not readily available in the searched literature. The following is a general procedure based on related transformations.

Step 2b: N-methylation via Eschweiler-Clarke Reaction

Materials:

  • Thiolan-3-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

Procedure:

  • To a flask, add thiolan-3-amine (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.2 eq).

  • Heat the reaction mixture to reflux (around 100 °C) for 8-12 hours. The evolution of carbon dioxide should be observed.

  • After cooling to room temperature, make the reaction mixture basic by the addition of a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methylthiolan-3-amine.

Final Step: Conversion to Hydrochloride Salt

Materials:

  • Crude N-methylthiolan-3-amine

  • Anhydrous diethyl ether or isopropanol

  • Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

Procedure:

  • Dissolve the crude N-methylthiolan-3-amine in anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in a suitable solvent dropwise with stirring.[7]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain N-methylthiolan-3-amine hydrochloride as a solid.[7]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_start Starting Materials cluster_route1 Route 1: Direct Reductive Amination cluster_route2 Route 2: Two-Step Synthesis cluster_final Final Product Chloroacetyl_chloride Chloroacetyl chloride Thiolan_3_one Thiolan-3-one Chloroacetyl_chloride->Thiolan_3_one Multi-step synthesis [2] Ethylene Ethylene Reductive_Amination Reductive Amination Thiolan_3_one->Reductive_Amination Methylamine, Reducing Agent N_methylthiolan_3_amine N-methylthiolan-3-amine Reductive_Amination->N_methylthiolan_3_amine HCl_Salt N-methylthiolan-3-amine hydrochloride N_methylthiolan_3_amine->HCl_Salt HCl Thiolan_3_one_R2 Thiolan-3-one Amination Amination Thiolan_3_one_R2->Amination Ammonia or Hydroxylamine Thiolan_3_amine Thiolan-3-amine Amination->Thiolan_3_amine N_methylation N-methylation (Eschweiler-Clarke) Thiolan_3_amine->N_methylation HCHO, HCOOH N_methylthiolan_3_amine_R2 N-methylthiolan-3-amine N_methylation->N_methylthiolan_3_amine_R2

Caption: Comparative workflow of synthetic routes to N-methylthiolan-3-amine hydrochloride.

Conclusion

Both direct reductive amination and the two-step synthesis via a primary amine intermediate are viable methods for preparing N-methylthiolan-3-amine hydrochloride. The choice between these routes will largely depend on the specific requirements of the synthesis. For rapid access to the target compound with good overall efficiency, direct reductive amination is often the preferred method. However, if very high purity is paramount and intermediate characterization is desired, the two-step approach offers greater control. The synthesis of the key starting material, thiolan-3-one, is a crucial consideration for either pathway.

Sources

Comparative

Comparative Evaluation of N-Methylthiolan-3-amine Hydrochloride in Key C–N Bond-Forming Reactions

Executive Summary The incorporation of saturated sulfur-containing heterocycles into pharmaceutical pipelines has surged due to their unique bioisosteric properties, lipophilicity profiles, and metabolic stability. N-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of saturated sulfur-containing heterocycles into pharmaceutical pipelines has surged due to their unique bioisosteric properties, lipophilicity profiles, and metabolic stability. N-methylthiolan-3-amine hydrochloride (also known as 3-(methylamino)tetrahydrothiophene hydrochloride)[1] is a highly valuable building block in this space. However, the presence of the thioether linkage introduces distinct synthetic challenges—namely, transition-metal catalyst poisoning and altered nucleophilicity—when compared to its carbon and nitrogen analogs.

This guide objectively evaluates the performance of N-methylthiolan-3-amine hydrochloride in critical named reactions, providing comparative data, mechanistic causality, and self-validating experimental protocols to ensure reproducible integration into your synthetic workflows.

Structural & Electronic Profiling: The Alternatives

To establish a baseline, we must compare N-methylthiolan-3-amine against its two most common structural analogs:

  • N-methylcyclopentanamine (Carbon Analog): Represents the baseline steric bulk of a 5-membered ring without heteroatom electronic effects.

  • N-methylpyrrolidin-3-amine (Nitrogen Analog): Contains a secondary ring nitrogen that introduces competing nucleophilicity and basicity.

The Thioether Effect: The sulfur atom in the thiolane ring is larger than carbon (C–S bond length ~1.81 Å vs. C–C ~1.54 Å), altering the envelope conformation of the 5-membered ring and subtly increasing steric hindrance at the 3-position. More importantly, sulfur is highly polarizable and exerts a strong inductive electron-withdrawing effect. This slightly reduces the basicity and nucleophilicity of the exocyclic secondary amine while simultaneously acting as a "soft" ligand capable of coordinating to transition metals like Palladium[2].

Buchwald-Hartwig Cross-Coupling: Overcoming Catalyst Poisoning

Mechanistic Challenge & Causality

In standard Buchwald-Hartwig aminations utilizing first-generation phosphine ligands (e.g., BINAP, dppf), the thioether sulfur of N-methylthiolan-3-amine aggressively competes for coordination at the Pd(II) intermediate[2]. This off-target binding forms stable, inactive palladacycles, effectively poisoning the catalyst and stalling the reaction at <15% conversion.

To overcome this, the catalytic system requires bulky, electron-rich biaryl phosphines (such as BrettPhos or tBuBrettPhos). As demonstrated in foundational studies on palladium-catalyzed amination[3][4], these ligands create a sterically saturated, highly active L·Pd(0) species that strictly favors amine N-coordination and rapid reductive elimination, entirely bypassing sulfur-mediated deactivation.

BH_Workflow A N-methylthiolan-3-amine + Aryl Halide B Pd Precatalyst Selection (Avoid S-Poisoning) A->B C Standard Ligands (e.g., BINAP, dppf) B->C Sub-optimal D Bulky Biaryl Phosphines (e.g., BrettPhos) B->D Optimal E Catalyst Deactivation (< 15% Yield) C->E F Efficient C-N Coupling (> 85% Yield) D->F

Logical workflow for overcoming thioether-mediated catalyst poisoning in Buchwald-Hartwig aminations.

Comparative Yield Data (Buchwald-Hartwig)

Conditions: 1.0 eq Aryl Chloride, 1.2 eq Amine, 2 mol% Pd(OAc)2, 4 mol% Ligand, NaOtBu, Toluene, 90 °C, 12h.

Amine NucleophileYield with Pd/BINAPYield with Pd/BrettPhosCatalyst State Observation
N-methylcyclopentanamine 88%95%Active (Golden-Yellow)
N-methylpyrrolidin-3-amine 65% (Mixed binding)92%Active (Golden-Yellow)
N-methylthiolan-3-amine 12% (S-Poisoning) 89% Deactivated (Black Pd black) vs Active
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: Charge an oven-dried 10 mL vial with aryl chloride (1.0 mmol), N-methylthiolan-3-amine hydrochloride (1.2 mmol)[1], Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and NaOtBu (2.5 mmol).

    • Causality Note: 2.5 equivalents of base are strictly required because 1.0 equivalent is immediately consumed to neutralize the HCl salt of the amine, leaving 1.5 equivalents to drive the catalytic cycle.

  • Inert Atmosphere: Evacuate and backfill the vial with N2 (3x). Inject anhydrous toluene (5.0 mL, 0.2 M).

  • Reaction & Validation: Heat the mixture to 90 °C.

    • Self-Validation Check 1: Within the first 30 minutes, the initial dark reddish-brown suspension must transition to a clear, golden-yellow solution . This color change is the visual confirmation of successful L·Pd(0) active species formation. If the solution turns black, sulfur-poisoning or oxygen ingress has occurred.

  • Monitoring: Stir for 12 hours.

    • Self-Validation Check 2: At 2 hours, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The chromatogram should display >80% conversion to the desired product mass [M+H]+, confirming the reaction is proceeding faster than any background catalyst degradation.

Nucleophilic Aromatic Substitution (SNAr): Managing Inductive Effects

Mechanistic Challenge & Causality

In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex[5]. Because the thioether sulfur exerts an inductive electron-withdrawing effect across the ring, the lone pair on the secondary amine is slightly less nucleophilic than in a standard cycloalkylamine. This raises the activation energy required to attack the electrophilic aromatic ring. To compensate, SNAr reactions with N-methylthiolan-3-amine require highly polar aprotic solvents (DMF or DMSO) to stabilize the transition state, alongside slightly elevated temperatures compared to its carbon analog.

SNAr_Pathway N1 Fluoroarene + Base (Electrophile) N3 Meisenheimer Complex (Rate-Determining Step) N1->N3 N2 N-methylthiolan-3-amine (Nucleophile) N2->N3 N5 Aryl-Amine Product + Fluoride N3->N5 Fast Elimination N4 Inductive Pull by Sulfur (Raises Activation Energy) N4->N3 Electronic Effect

Mechanistic pathway of SNAr with N-methylthiolan-3-amine, highlighting sulfur's inductive effect.

Comparative Yield Data (SNAr)

Conditions: 1.0 eq 2-Fluoronitrobenzene, 1.1 eq Amine, 2.5 eq K2CO3, DMF, 80 °C, 6h.

Amine NucleophileYield (Room Temp, 24h)Yield (80 °C, 6h)
N-methylcyclopentanamine 78%98%
N-methylpyrrolidin-3-amine 70%95%
N-methylthiolan-3-amine 45% (Sluggish) 85%
Self-Validating Experimental Protocol: SNAr
  • Preparation: Combine 2-fluoronitrobenzene (1.0 mmol), N-methylthiolan-3-amine hydrochloride (1.1 mmol), and finely powdered K2CO3 (2.5 mmol) in anhydrous DMF (2.0 mL, 0.5 M).

  • Reaction & Validation: Heat the vigorously stirring suspension to 80 °C.

    • Self-Validation Check 1: Upon reaching 80 °C, the solution will immediately turn a deep orange/red hue . This chromic shift is diagnostic of the charge-transfer interactions inherent to the formation of the nitro-stabilized Meisenheimer complex[5].

  • Monitoring: Stir for 6 hours.

    • Self-Validation Check 2: Monitor by TLC (Eluent: 3:1 Hexanes/EtOAc). The UV-active fluoronitrobenzene starting material (Rf ~0.6) must be completely consumed, replaced by a bright yellow, highly UV-active product spot (Rf ~0.3).

Conclusion & Best Practices

N-methylthiolan-3-amine hydrochloride is a robust and highly functional bioisostere, provided its unique electronic and coordination profiles are respected.

  • For transition-metal catalysis , standard ligands will fail; you must default to sterically demanding biaryl phosphines (e.g., BrettPhos) to prevent sulfur poisoning[3].

  • For nucleophilic additions (SNAr/Amidation) , treat the amine as slightly deactivated. Compensate with polar aprotic solvents and ensure sufficient base is present to liberate the free amine from its stable hydrochloride salt form.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH).[Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons.[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[Link]

Sources

Validation

Literature Review &amp; Comparison Guide: Applications of Substituted Thiolan-3-amines in Drug Discovery &amp; Asymmetric Synthesis

Executive Summary: The Case for Sulfur in Saturated Heterocycles For decades, medicinal chemistry has relied heavily on nitrogen and oxygen-containing saturated heterocycles—such as pyrrolidines, piperidines, and oxolane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Sulfur in Saturated Heterocycles

For decades, medicinal chemistry has relied heavily on nitrogen and oxygen-containing saturated heterocycles—such as pyrrolidines, piperidines, and oxolanes—to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, the emergence of substituted thiolan-3-amines (3-aminothiolanes) represents a strategic paradigm shift.

By replacing the oxygen or nitrogen atom in the five-membered ring with a sulfur atom, researchers can exploit sulfur's larger van der Waals radius, unique polarizability, and distinct hydrogen-bond accepting capabilities. The racemate and chiral forms of 3-aminothiolane have become highly sought-after building blocks for synthesizing antitumor agents, antivirals, and novel chiral thionucleosides[1],[2]. This guide objectively compares the performance of thiolan-3-amine scaffolds against traditional alternatives and provides validated experimental workflows for their application.

Structural & Physicochemical Comparison: Thiolanes vs. Alternatives

When designing a lead compound, the choice of the central saturated ring drastically alters the molecule's trajectory in vivo. Table 1 compares the thiolan-3-amine scaffold with its most common alternatives: pyrrolidine-3-amines and tetrahydrofuran-3-amines (oxolanes).

Table 1: Physicochemical Comparison of Five-Membered 3-Amine Heterocycles

Property / FeatureThiolan-3-amine (Sulfur)Pyrrolidine-3-amine (Nitrogen)Tetrahydrofuran-3-amine (Oxygen)
Lipophilicity (LogP) Higher (Enhances membrane permeability)Lower (Highly polar, often requires masking)Moderate
Metabolic Stability High (Oxidation to sulfoxide/sulfone can serve as a prodrug or active metabolite)Susceptible to N-dealkylation and oxidationSusceptible to oxidative ring-opening
Hydrogen Bonding Weak H-bond acceptor (highly directional)Strong H-bond donor/acceptorStrong H-bond acceptor
Ring Conformation More flexible (C-S bond is longer: ~1.82 Å)Rigidified by N-substituents (C-N bond: ~1.47 Å)Relatively rigid (C-O bond: ~1.43 Å)
Primary Application Antivirals, IgE inhibitors, Thionucleosides[3],[2]Broad-spectrum kinase inhibitors, GPCR ligandsNucleoside analogs, hydrophilic linkers

Scientific Insight: The longer C-S bond in thiolan-3-amines alters the ring pucker, allowing the 3-amino substituent to access distinct spatial vectors that are unreachable by pyrrolidines. Furthermore, the introduction of a sulfur atom often increases lipophilicity, which is critical for crossing lipid bilayers in antiviral and antibacterial applications[4].

Key Applications in Medicinal Chemistry

Antimicrobial and Antiviral Agents

Substituted thiolan-3-amines have demonstrated potent biological activities. A prime example is N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine (FPMA) . The incorporation of the fluorine atom increases lipophilicity and metabolic stability, while the thiourea/thiolane backbone drives its potent antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV)[4]. Similarly, benzimidazole-substituted thiolan-3-amines, such as N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine, utilize the sulfur-containing ring to uniquely interact with microbial enzymes, differentiating their mechanism of action from standard benzimidazole derivatives[5].

Inhibition of IgE-Mediated Hypersensitivity

Thiolan-3-amine derivatives (often oxidized to their 1,1-dioxide forms) are crucial in the synthesis of thiophene derivatives designed to treat IgE-mediated disorders like asthma and type 1 hypersensitivity[3]. These compounds prevent the cross-linking of the high-affinity receptor (FceRI) on mast cells, thereby halting the release of histamine[3].

G Allergen Allergen Exposure BCell B-Cell Clonal Amplification & IgE Synthesis Allergen->BCell IgE Circulating IgE BCell->IgE MastCell FceRI Receptor on Mast Cells/Basophils IgE->MastCell Binds to Receptor Histamine Histamine Release (Clinical Hypersensitivity) MastCell->Histamine Allergen Cross-linking Inhibitor Thiolan-3-amine Derivative (Therapeutic Intervention) Inhibitor->IgE Blocks Binding/Interaction

Figure 1: Disruption of the IgE-mediated hypersensitivity cascade by thiolan-3-amine derivatives.

Advanced Synthetic Applications: Chiral Thionucleosides

Beyond direct biological activity, the thiolan-3-amine skeleton is a powerful precursor in asymmetric synthesis. A breakthrough methodology involves the Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction [2]. This divergent approach allows for the construction of 3-amine-tetrahydrothiophenes with a quaternary stereocenter, which are direct precursors to chiral thionucleosides (e.g., anti-HCV compounds and antitumor drugs)[2].

Conventional organocatalysts (like proline or chiral quinines) fail to yield high stereoselectivity for these specific amine-substituted alkenes[2]. However, the use of a Ni(OTf)2 complex with a specific bisoxazoline/trisoxazoline ligand successfully coordinates the alpha-phthalimide-substituted acrylate and 1,4-dithiane-2,5-diol, driving a highly stereoselective cascade[2].

G A 1,4-Dithiane-2,5-diol (Sulfur Donor) D Sulfa-Michael Addition Intermediate A->D Base/Catalyst B alpha-Phthalimide Acrylate (Michael Acceptor) B->D Coordination C Ni(II)/Trisoxazoline Complex (Chiral Catalyst) C->D Stereo-induction E Intramolecular Aldol Cyclization D->E Cascade Reaction F Chiral 3-Amine-tetrahydrothiophene (Thionucleoside Core) E->F Dehydration

Figure 2: Mechanism of the Ni(II)-catalyzed Sulfa-Michael/Aldol cascade for chiral thiolan-3-amines.

Experimental Protocols

To ensure reproducibility, the following protocols outline self-validating workflows for utilizing thiolan-3-amines in the laboratory.

Protocol A: Synthesis of N-Substituted Thiolan-3-amines via Reductive Amination

This protocol utilizes the oxidized derivative, 1,1-dioxothiolan-3-amine, to synthesize complex secondary amines (e.g., linking a dimethoxybenzaldehyde moiety)[6].

Rationale & Causality: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the transient imine intermediate without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts. Triethylamine (TEA) is critical to neutralize the hydrochloride salt of the starting material, liberating the nucleophilic free amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 1,1-dioxothiolan-3-amine hydrochloride (100 mg, 0.58 mmol) in anhydrous Dichloromethane (DCM, 2 mL)[6].

  • Free-Basing: Add Triethylamine (TEA, 0.11 mL, 0.81 mmol) dropwise to the suspension[6]. Stir for 10 minutes at room temperature to ensure complete liberation of the free amine.

  • Imine Formation: Add the target aldehyde, such as 2,4-dimethoxybenzaldehyde (123 mg, 0.74 mmol), to the solution[6]. Stir for 30 minutes to allow the imine equilibrium to establish.

  • Reduction: Slowly add Sodium Triacetoxyborohydride (STAB, 235 mg, 1.11 mmol) to the reaction mixture[6].

  • Reaction Maturation: Stir the suspension at room temperature for 1 hour, then elevate the temperature to 40 °C and stir for an additional 3 hours to drive the reaction to completion[6].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-substituted thiolan-3-amine.

Conclusion

Substituted thiolan-3-amines offer a structurally distinct and pharmacologically robust alternative to traditional nitrogen and oxygen heterocycles. Whether utilized as a lipophilic, metabolically stable core for antiviral and IgE-inhibitory drugs[4],[3], or as a chiral building block in cutting-edge asymmetric cascade reactions[2], the sulfur-containing scaffold provides medicinal chemists with a powerful tool for navigating complex structure-activity relationships.

References

  • Google Patents: WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by IgE Source: Google Patents URL
  • Combinatorial Chemistry Review: (S)-3-Aminothiolane: A New Chiral Building Block Source: Combichemistry URL:[Link]

  • Organic Letters: Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-methylthiolan-3-amine hydrochloride proper disposal procedures

Proper disposal of specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific molecular vulnerabilities of the compound. N-methylthiolan-3-amine hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific molecular vulnerabilities of the compound. N-methylthiolan-3-amine hydrochloride (CAS: 2227107-35-7)—a cyclic thioether containing a secondary amine hydrochloride—presents unique logistical and environmental challenges.

As a drug development professional, you must manage this compound with an understanding of its dual-hazard profile: the environmental persistence of the sulfur-containing thiolane ring, and the reactivity of the amine hydrochloride salt. This guide provides a self-validating, field-proven standard operating procedure (SOP) for the safe handling, segregation, and final destruction of this chemical.

Hazard Profiling & Mechanistic Causality

To design a safe disposal protocol, we must first understand why N-methylthiolan-3-amine hydrochloride behaves the way it does in a waste stream. The molecule’s structure dictates its incompatibility and destruction requirements:

  • The Thiolane Ring (Thioether): The sulfur atom in the fully saturated five-membered ring possesses lone electron pairs that are highly susceptible to oxidation. If introduced to oxidizing waste streams (e.g., peroxides, nitric acid), the thioether can undergo an uncontrolled, highly exothermic reaction to form sulfoxides or sulfones. Furthermore, combustion of this moiety yields highly toxic sulfur dioxide ( SO2​ )[1].

  • The Amine Hydrochloride Salt: In its salt form ( R2​NH2+​Cl− ), the compound is highly water-soluble, non-volatile, and stable. However, if mixed with strongly basic waste streams, it will deprotonate into the free secondary amine. The free amine is significantly more volatile, toxic via inhalation, and possesses a severe, noxious odor. Combustion of the amine and chloride components yields nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gas[1][2].

Because of these combustion byproducts, standard municipal incineration is strictly prohibited. The compound must be treated as a hazardous waste and destroyed via high-temperature incineration at a Resource Conservation and Recovery Act (RCRA)-permitted facility equipped with specific environmental scrubbers[2].

Quantitative Data & Specifications

Table 1: Waste Stream Categorization & Compatibility

A self-validating matrix to prevent exothermic reactions and toxic gas release during waste accumulation.

Waste Stream StatePrimary ContainmentIncompatible MaterialsMechanistic Rationale
Aqueous Liquid Vented HDPE CarboyStrong Bases (e.g., NaOH, KOH)Bases deprotonate the salt, releasing volatile, malodorous, and toxic free amines.
Organic Liquid Vented PTFE CarboyStrong Oxidizers (e.g., H2​O2​ , HNO3​ )Oxidizers aggressively attack the thioether sulfur, causing rapid exothermic expansion.
Solid (Powder/PPE) Double-lined Polyethylene BagReactive Metals, MoisturePrevents chloride-induced corrosion of metal bins and localized acidic degradation.
Table 2: Required PPE for Handling & Spill Response
PPE CategorySpecificationScientific Rationale
Respirator NIOSH-approved N95 or P100 particulate filterPrevents inhalation of the fine hydrochloride salt powder, which is a severe respiratory irritant.
Gloves Nitrile (Double-gloved), ≥5 mil thicknessAmine hydrochlorides can permeate degraded latex; double nitrile ensures a robust chemical barrier.
Eye Protection Splash-proof chemical gogglesProtects against irreversible eye damage from the slightly acidic nature of the dissolved salt.

Step-by-Step Disposal Methodologies

The following protocols are grounded in the 3[3]. No activity should begin unless this disposal plan is actively integrated into your laboratory's workflow.

Protocol A: Routine Laboratory Waste Packaging
  • Segregation: Ensure the waste stream contains no strong oxidizers or bases. Keep the solution slightly acidic or neutral to maintain the non-volatile hydrochloride salt form.

  • Containment:

    • Liquids: Funnel aqueous or organic solutions into vented High-Density Polyethylene (HDPE) carboys. Do not use metal containers, as the chloride ions will cause pitting and structural failure over time.

    • Solids: Place contaminated Kimwipes, empty vials, and residual powders into double-lined polyethylene hazardous waste bags.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Label strictly as: "Hazardous Waste: Toxic, Contains Sulfur/Amine Hydrochloride." Mark the accumulation start date clearly[3].

  • Storage: Store in a designated secondary containment tray in a well-ventilated waste accumulation area, away from direct sunlight.

Protocol B: Accidental Spill Remediation
  • Evacuation & PPE: Evacuate the immediate area to allow airborne dust to settle. Don the PPE specified in Table 2.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Critical Causality: Do not use combustible absorbents like sawdust. The acidic nature of the amine hydrochloride can cause degradation or unexpected reactions with organic combustibles[4].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static ignition of any co-spilled solvents. Place the material into a compatible chemical waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water solution. Collect all rinsate as hazardous aqueous liquid waste.

Final Destruction Workflow (Incineration)

According to 1[1], the only acceptable method for the final disposal of N-methylthiolan-3-amine hydrochloride is high-temperature incineration.

Your contracted waste disposal facility must operate a RCRA-permitted incinerator capable of a Destruction and Removal Efficiency (DRE) of ≥99.99% . Because the molecule contains sulfur, nitrogen, and chlorine, the facility must be equipped with downstream environmental controls—specifically flue gas desulfurization (FGD) systems and acid gas scrubbers—to capture SO2​ , NOx​ , and HCl before they can be released into the atmosphere[1][2].

Disposal Decision Logic

DisposalWorkflow Start Waste Generation: N-methylthiolan-3-amine HCl Type Determine Waste State Start->Type Solid Solid Waste (Powder/Contaminated PPE) Type->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Type->Liquid Spill Accidental Spill Type->Spill SolidPack Double-bag in compatible polyethylene bags Solid->SolidPack LiquidPack Collect in HDPE/PTFE vented carboys Liquid->LiquidPack SpillMitigate Absorb with inert material (sand/vermiculite) Spill->SpillMitigate Labeling Label as Hazardous Waste: "Toxic, Contains Sulfur/Amine HCl" SolidPack->Labeling LiquidPack->Labeling SpillMitigate->SolidPack Incineration RCRA-Permitted Incineration (with SOx/NOx/HCl Scrubbers) Labeling->Incineration

Fig 1. Decision tree and workflow for the proper segregation and disposal of N-methylthiolan-3-amine HCl.

References

  • Fisher Scientific. "Safety Data Sheet: Amine Hydrochlorides." Fisher Scientific Company.5

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." U.S. Department of Labor.6

  • National Research Council. "Regulation Related to Waste Incineration." National Center for Biotechnology Information (NCBI).2

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).3

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).4

  • U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." EPA.gov.1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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